Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
Descripción
BenchChem offers high-quality Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C55H94N10O31 |
|---|---|
Peso molecular |
1391.4 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H94N10O31/c66-32-38(70)52(85)50(83)36(68)25-57-40(72)3-1-34(54(87)61-26-37(69)51(84)53(86)39(71)33-67)63-41(73)7-9-89-11-13-91-15-17-93-19-21-95-23-24-96-22-20-94-18-16-92-14-12-90-10-8-56-42(74)27-58-43(75)28-59-44(76)29-60-45(77)30-62-55(88)35(2-6-49(81)82)64-46(78)31-65-47(79)4-5-48(65)80/h4-5,34-39,50-53,66-71,83-86H,1-3,6-33H2,(H,56,74)(H,57,72)(H,58,75)(H,59,76)(H,60,77)(H,61,87)(H,62,88)(H,63,73)(H,64,78)(H,81,82)/t34-,35-,36-,37-,38+,39+,50+,51+,52+,53+/m0/s1 |
Clave InChI |
VSCPNQGDWPYXJQ-QPEMRJNGSA-N |
SMILES isomérico |
C1=CC(=O)N(C1=O)CC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C1=CC(=O)N(C1=O)CC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Structure and Application of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), a heterobifunctional linker used in the development of antibody-drug conjugates (ADCs).
Core Structure and Properties
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex chemical linker with a molecular formula of C55H94N10O31 and a molecular weight of approximately 1391.38 g/mol .[1][] Its CAS number is 2360920-01-8.[1][3] This linker is characterized by several key functional components:
-
Maleimide (B117702) (Mal): A reactive group that specifically and covalently bonds to thiol groups (-SH), typically from cysteine residues on an antibody. This allows for site-specific conjugation.
-
EGGGG: A peptide sequence consisting of one glutamic acid (E) and four glycine (B1666218) (G) residues. This sequence can be designed to be susceptible to cleavage by specific enzymes, such as cathepsins, which are often present in the tumor microenvironment. This enzymatic cleavage facilitates the release of the cytotoxic payload from the antibody once the ADC has reached its target.
-
PEG8: An eight-unit polyethylene (B3416737) glycol (PEG) spacer. The inclusion of this PEG chain enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic properties by increasing its circulation half-life.[4][5]
-
Amide-bis(deoxyglucitol): This portion of the molecule is involved in linking the cytotoxic drug to the rest of the linker structure. The deoxyglucitol moieties can further enhance the hydrophilicity of the linker-drug conjugate.
Visualization of the Chemical Structure
The following diagram illustrates the distinct functional units of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
Physicochemical Properties
A summary of the key physicochemical properties of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C55H94N10O31 | [3][6][7] |
| Molecular Weight | ~1391.4 g/mol | [1][][6] |
| CAS Number | 2360920-01-8 | [1][3][7] |
| Appearance | White to off-white solid | [] |
| Purity (LCMS) | >99% | [] |
| Storage Temperature | -20°C | [3][7] |
Experimental Protocols: Antibody-Drug Conjugation
While a specific synthesis protocol for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is not publicly available, the general procedure for conjugating a maleimide-containing linker to an antibody is well-established. The following is a generalized protocol for the conjugation of a maleimide-linker to a monoclonal antibody (mAb).
Antibody Reduction
The interchain disulfide bonds of the antibody must first be partially or fully reduced to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.
-
Preparation of Antibody Solution: Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of TCEP: Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-3 hours with gentle mixing.[6]
-
Purification: Remove excess TCEP using a desalting column or spin filtration.[]
Conjugation Reaction
The maleimide group of the linker reacts with the newly formed thiol groups on the antibody.
-
Preparation of Linker Solution: Dissolve the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)-drug conjugate in a suitable organic solvent (e.g., DMSO) at a concentration of approximately 10 mM.
-
pH Adjustment: Adjust the pH of the reduced antibody solution to 6.5-7.5.[]
-
Conjugation: Add the linker-drug solution to the reduced antibody solution at a molar ratio of approximately 5:1 (linker:antibody).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing compound, such as cysteine, to react with any unreacted maleimide groups.[]
Purification and Analysis of the ADC
The final ADC product must be purified and characterized.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unconjugated linker-drug and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity. This can be achieved using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using a maleimide-based linker.
Conclusion
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a sophisticated, cleavable linker designed to optimize the performance of antibody-drug conjugates. Its multi-component structure provides a balance of reactivity for conjugation, enzymatic cleavability for payload release, and favorable physicochemical properties to enhance the overall efficacy and safety profile of the ADC. The experimental protocols and workflow outlined in this guide provide a foundational understanding for the practical application of this and similar maleimide-based linkers in the development of next-generation targeted cancer therapies.
References
Technical Guide: Chemical Properties and Applications of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), a heterobifunctional linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex molecule designed for bioconjugation. It features a maleimide (B117702) group for covalent attachment to thiol-containing molecules like antibodies, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties, a peptide sequence (EGGGG) that can serve as a cleavage site, and a bis(deoxyglucitol) amide moiety that further enhances hydrophilicity.
Quantitative Data Summary
The following table summarizes the key computed and experimentally observed properties of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
| Property | Value | Source(s) |
| Identifier Information | ||
| IUPAC Name | (4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid | [1] |
| CAS Number | 2360920-01-8 | [2][3][] |
| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | [1][2][3] |
| Physical Properties | ||
| Molecular Weight | 1391.38 g/mol | [2][] |
| Exact Mass | 1390.6086462 Da | [1] |
| Monoisotopic Mass | 1390.6086462 Da | [1] |
| Appearance | White to off-white solid | [2] |
| Chemical Properties | ||
| Hydrogen Bond Donor Count | 21 | [1] |
| Hydrogen Bond Acceptor Count | 35 | [1] |
| Rotatable Bond Count | 69 | [1] |
| Topological Polar Surface Area | 613 Ų | [1] |
| XLogP3 | -13.8 | [1] |
| Handling & Storage | ||
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [2] |
| Purity (LCMS) | 99.61% | [2] |
Core Reactivity and Mechanism
The primary utility of this molecule stems from the reactivity of the maleimide group. Maleimides react specifically with sulfhydryl (thiol) groups, such as those on cysteine residues of antibodies, via a Michael addition reaction. This reaction is highly efficient within a pH range of 6.5-7.5 and results in a stable thioether bond, covalently linking the molecule to the target protein.[5][6][7][8]
Figure 1: Maleimide-Thiol Conjugation Mechanism.
Application in Antibody-Drug Conjugate (ADC) Development
This linker is classified as a cleavable ADC linker.[3][] In a typical workflow, an antibody's interchain disulfide bonds are partially reduced to expose free cysteine residues. The maleimide end of the linker then reacts with these thiols. The other end of the linker is pre-attached to a cytotoxic drug payload. Once the ADC binds to its target cell and is internalized, the linker is designed to be cleaved, releasing the drug.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), a heterobifunctional linker critical in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Introduction
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a sophisticated linker molecule designed for the covalent attachment of payloads to biomolecules. Its structure incorporates a maleimide (B117702) group for selective reaction with thiols, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce aggregation, a peptide sequence (EGGGG) that can be designed for specific enzymatic cleavage, and a bis(deoxyglucitol) amide moiety that can influence the overall physicochemical properties of the conjugate. These features make it an invaluable tool in the construction of complex bioconjugates where stability, solubility, and controlled release are paramount.
Core Molecular Data
The fundamental chemical properties of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) are summarized below. This data is essential for accurate calculations in experimental design, including molar excess determinations for conjugation reactions and for mass spectrometry analysis of the resulting conjugates.
| Property | Value | Citation |
| Molecular Formula | C₅₅H₉₄N₁₀O₃₁ | [1][2] |
| Molecular Weight | 1391.38 g/mol | [3][] |
| Monoisotopic Mass | 1390.6086462 Da | [2] |
| CAS Number | 2360920-01-8 | [1] |
Experimental Protocols
The following sections detail generalized protocols for the use of maleimide-containing linkers in the preparation and characterization of antibody-drug conjugates.
The conjugation of a cytotoxic drug to an antibody using a maleimide linker like Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) typically follows a multi-step process. This workflow is designed to first introduce reactive thiol groups onto the antibody, which then serve as attachment points for the maleimide group of the linker-drug construct.
-
Buffer Preparation : Prepare a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5). Ensure the buffer is degassed and free of primary amines.[5]
-
Antibody Preparation : Dialyze the antibody into the prepared phosphate buffer. Adjust the antibody concentration to 5-10 mg/mL.
-
Reduction : For partial reduction of interchain disulfides, add a 5-10 molar excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[6]
-
Incubation : Incubate the reaction mixture at 37°C for 30-60 minutes.[5]
-
Purification : Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[5]
-
Reagent Preparation : Dissolve the maleimide-functionalized linker-drug construct in a suitable organic solvent (e.g., DMSO) and then dilute into the aqueous conjugation buffer.[7]
-
Conjugation Reaction : Add the linker-drug solution to the reduced antibody solution. A molar excess of 10- to 20-fold of the maleimide reagent over the available thiol groups is generally recommended.[3]
-
Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.[3][7] The reaction should be performed at a pH between 6.5 and 7.5 to ensure the stability and reactivity of the maleimide group.[8][9]
-
Quenching : Quench any unreacted maleimide groups by adding a thiol-containing reagent such as N-acetylcysteine or L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[10]
-
Purification : The resulting ADC should be purified to remove unreacted linker-drug, excess quenching agent, and any aggregated protein. Common methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or dialysis.[3][10]
-
Characterization : The purified ADC must be thoroughly characterized to determine critical quality attributes:
-
Drug-to-Antibody Ratio (DAR) : Can be determined using UV-Vis spectroscopy (by measuring absorbance at 280 nm for the protein and at a specific wavelength for the drug) or Mass Spectrometry (MS).
-
Molecular Weight and Heterogeneity : High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MALDI-TOF or ESI-MS) are used to assess the molecular weight, distribution of drug-linker species, and purity of the conjugate.[1]
-
Stability : The stability of the thioether bond can be evaluated over time in serum or other relevant biological matrices.[6]
-
Bioactivity : In vitro cell-based assays are necessary to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody and to determine the potency of the cytotoxic payload.
-
Signaling Pathways and Logical Relationships
The mechanism of action for an ADC involves a series of targeted events, beginning with binding to a cancer cell and culminating in the release of the cytotoxic payload. The diagram below illustrates this logical pathway.
This guide provides a foundational understanding of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and its application in bioconjugation. Researchers should adapt and optimize the provided protocols based on the specific characteristics of their antibody, payload, and desired final product attributes.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com [confluore.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Synthesis Pathways for Maleimide-PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for maleimide-poly(ethylene glycol) (maleimide-PEG) linkers, essential tools in bioconjugation and drug development. The maleimide (B117702) group's high reactivity and specificity towards thiol groups on biomolecules, such as cysteine residues in proteins, make these linkers invaluable for creating stable bioconjugates. This document details the experimental protocols for the most common synthetic routes, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis workflows to facilitate understanding and implementation in a laboratory setting.
Core Synthesis Pathways
There are two primary strategies for the synthesis of maleimide-PEG linkers, which differ in their starting materials: functionalization of a pre-existing PEG polymer or the polymerization of ethylene (B1197577) oxide from a maleimide-containing initiator. This guide focuses on the more common and versatile former approach, which can be broadly categorized into two pathways:
-
Synthesis from Amine-Terminated PEG (PEG-NH₂): This is a widely used multi-step approach that begins with a hydroxyl-terminated PEG (PEG-OH), which is first converted to an amine-terminated PEG. The terminal amine is then reacted with maleic anhydride (B1165640), followed by a cyclization step to form the maleimide ring.
-
Synthesis from Hydroxyl-Terminated PEG (PEG-OH): This pathway involves the direct reaction of a hydroxyl-terminated PEG with a reagent that already contains the maleimide group or a precursor. This can be a more direct, one-step functionalization of the PEG terminus.
Pathway 1: Synthesis from Amine-Terminated PEG
This pathway is a robust and common method for producing maleimide-PEG linkers. It involves a three-step conversion of the more readily available PEG-OH to the desired maleimide-terminated product.
Experimental Workflow
Detailed Experimental Protocols
Step 1: Tosylation of PEG-OH to PEG-OTs
This step activates the terminal hydroxyl group of the PEG, making it a good leaving group for the subsequent nucleophilic substitution with an amine.
-
Materials:
-
Methoxy-PEG-OH (mPEG-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine (B92270)
-
Dichloromethane (DCM) or Acetone
-
Saturated NH₄Cl solution
-
MgSO₄ or Na₂SO₄
-
Ethyl ether
-
-
Procedure:
-
Dissolve mPEG-OH in DCM or acetone.
-
Add TEA (or pyridine) to the solution and stir for approximately 10 minutes at room temperature.
-
Add p-toluenesulfonyl chloride (TsCl) to the solution and continue stirring at room temperature for 20-24 hours.
-
Filter the solution to remove any precipitate.
-
Wash the filtrate with a saturated NH₄Cl solution.
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum.
-
Precipitate the product by adding the concentrated solution to cold ethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to obtain mPEG-tosylate (mPEG-OTs).
-
Step 2: Amination of PEG-OTs to PEG-NH₂
The tosyl group is displaced by an amino group. A common method involves reaction with ammonia.
-
Materials:
-
mPEG-OTs
-
Ammonia water (e.g., 28%)
-
Dichloromethane (DCM)
-
MgSO₄
-
Ethyl ether
-
-
Procedure:
-
Add mPEG-OTs to ammonia water and stir at room temperature for an extended period (e.g., 10 days)[1].
-
Extract the reaction mixture with DCM.
-
Dry the combined organic layers over MgSO₄.
-
Filter and concentrate the solvent under vacuum.
-
Precipitate the product by adding the concentrated solution to cold ethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to obtain mPEG-NH₂.
-
Step 3: Formation of PEG-Maleamic Acid
The terminal amine of the PEG reacts with maleic anhydride to form an intermediate maleamic acid.
-
Materials:
-
mPEG-NH₂
-
Maleic anhydride
-
N,N-dimethylacetamide (DMAC)
-
N-cyclohexylpyrrolidinone (CHP)
-
Ethyl ether
-
-
Procedure:
-
Dissolve mPEG-NH₂ in a mixture of DMAC and CHP[1].
-
Add maleic anhydride to the solution.
-
Heat the reaction mixture to 80°C and stir for 16 hours using a Dean-Stark apparatus with toluene as a co-solvent to remove water[1].
-
Cool the reaction to room temperature.
-
Precipitate the product by adding the reaction mixture to cold ethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to obtain mPEG-maleamic acid.
-
Step 4: Cyclization to PEG-Maleimide
The maleamic acid is dehydrated to form the final maleimide ring.
-
Materials:
-
mPEG-maleamic acid
-
Acetic anhydride (Ac₂O)
-
Sodium acetate (B1210297) (NaOAc)
-
Ethyl ether
-
-
Procedure:
-
Dissolve the mPEG-maleamic acid in acetic anhydride[2].
-
Add anhydrous sodium acetate[2].
-
Heat the mixture with stirring (e.g., at 80°C for 1.5 hours)[2].
-
Evaporate the acetic anhydride under vacuum.
-
Precipitate the resulting product from a suitable solvent (e.g., DCM) by adding it to cold ethyl ether[2].
-
Collect the precipitate by filtration and dry under vacuum to yield the final mPEG-maleimide.
-
Quantitative Data for Pathway 1
| Step | Reactants | Product | Yield | Reference |
| Tosylation | mPEG-OH, TsCl, TEA | mPEG-OTs | 89.2% | [2] |
| Amination (via Phthalimide) | mPEG-OTs, Potassium Phthalimide, Hydrazine Hydrate | mPEG-NH₂ | ~50-56% | [2] |
| Maleamic Acid Formation | mPEG-NH₂, Maleic Anhydride | mPEG-Maleamic Acid | 88% | [2] |
| Cyclization | mPEG-Maleamic Acid, Ac₂O, NaOAc | mPEG-Maleimide | 54% | [2] |
Pathway 2: Synthesis from Hydroxyl-Terminated PEG
This approach offers a more direct route to maleimide-PEG by reacting a PEG-OH with a maleimide-containing molecule. This can potentially reduce the number of synthetic steps and purification procedures.
Experimental Workflow
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a PCL-PEG-Maleimide block copolymer and can be applied to the direct functionalization of a PEG-OH[3].
-
Materials:
-
Methoxy-PEG-OH (mPEG-OH) or PEG-diol
-
Maleimide-containing acid chloride (e.g., 3-maleimidopropionyl chloride)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanol or Tetrahydrofuran (THF)
-
Ethyl ether
-
-
Procedure:
-
Dissolve the mPEG-OH in DCM.
-
Add pyridine and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0°C and add the maleimide-containing acid chloride.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
If a protected maleimide precursor is used, add TEA and stir for an additional 4 hours to induce elimination and form the maleimide double bond[3].
-
Remove the DCM under vacuum.
-
Dissolve the resulting solid in THF and precipitate by adding it to cold ethyl ether. This step may need to be repeated to achieve desired purity.
-
Collect the precipitate by filtration and dry under vacuum to obtain the maleimide-PEG linker.
-
Quantitative Data for Pathway 2
| Step | Reactants | Product | Maleimide Functionality | Reference |
| One-Pot Esterification | PCL-PEG-OH, Maleimide-Acid Chloride | PCL-PEG-Maleimide | 70-90% | [3] |
Purification and Characterization
Purification: The purification of maleimide-PEG linkers is crucial to remove unreacted reagents and byproducts. The most common methods include:
-
Precipitation: The PEG derivatives are typically soluble in solvents like DCM and THF but can be precipitated out by adding a non-solvent such as cold ethyl ether[1][2]. This is an effective method for removing small molecule impurities.
-
Washing/Extraction: Washing the organic solution containing the PEG derivative with aqueous solutions (e.g., saturated NH₄Cl or brine) can help remove water-soluble impurities.
-
Dialysis: For higher molecular weight PEGs, dialysis against a suitable solvent (e.g., methanol) can be used to remove low molecular weight contaminants[3].
-
Chromatography: While often avoided due to the polydispersity of PEG, techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC can be employed for purification and analysis, especially for well-defined, discrete PEG (dPEG®) linkers[4].
Characterization: The successful synthesis and purity of maleimide-PEG linkers are typically confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the final product. Key signals to look for include:
-
A singlet at approximately 6.7-7.0 ppm corresponding to the two protons on the maleimide double bond[5][6].
-
A broad, strong signal around 3.6 ppm from the repeating ethylene glycol units (-OCH₂CH₂O-) of the PEG backbone[7].
-
Signals corresponding to the methylene (B1212753) groups adjacent to the maleimide and the PEG chain, the chemical shifts of which will depend on the specific linker structure.
-
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight distribution of the PEG linker and confirm the addition of the maleimide group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups, such as the imide carbonyl stretching vibrations.
This guide provides a foundational understanding of the synthesis of maleimide-PEG linkers. Researchers should optimize the described protocols based on the specific molecular weight of the PEG used and the desired scale of the reaction. Careful characterization of the final product is essential to ensure its purity and reactivity for subsequent bioconjugation applications.
References
- 1. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG-ammonia - GalChimia [galchimia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action for Cleavable ADC Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing exposure to healthy tissues. This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small molecule payload. The linker, a critical component connecting the antibody and the payload, is paramount to the ADC's success. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient cleavage and payload release once the ADC has reached its target.
Cleavable linkers are designed to exploit the unique physiological differences between the extracellular environment (bloodstream) and the intracellular or tumor microenvironment. These linkers incorporate chemical triggers that respond to specific conditions such as lower pH, the presence of certain enzymes, or a higher reducing potential to release the cytotoxic drug. This targeted release mechanism is crucial for maximizing on-target efficacy and widening the therapeutic window.
Types of Cleavable Linkers and Mechanisms of Action
Cleavable linkers are primarily categorized into three groups based on their release mechanism: pH-sensitive, enzyme-sensitive, and glutathione-sensitive.[1][][3]
pH-Sensitive (Acid-Labile) Linkers
This class of linkers is engineered to be stable at the neutral pH of blood (~7.4) but to undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][5] After an ADC binds to its target antigen on the cell surface, it is internalized via endocytosis and trafficked into these acidic organelles.[4] The drop in pH triggers the cleavage of the acid-labile bond, releasing the cytotoxic payload inside the target cell.
Common acid-labile chemical groups include hydrazones, carbonates, acetals, and ketals.[4][6][7] Hydrazone linkers, used in the first-generation ADC Mylotarg, were among the earliest to be clinically validated.[6][8] However, they can exhibit instability and slow hydrolysis at physiological pH, potentially leading to premature drug release.[8] Newer designs, such as acetals, ketals, and other orthoesters, offer more tunable and controllable release kinetics.[4][9]
Enzyme-Sensitive Linkers
Enzyme-sensitive linkers leverage the high concentration of specific enzymes within the lysosomes of cancer cells to trigger payload release.[8] This strategy offers high specificity as the cleavage is contingent on enzymatic recognition.
-
Peptide Linkers: These are the most widely used enzyme-cleavable linkers and typically consist of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[8] These sequences are recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[10][11] The Val-Cit linker, in particular, has demonstrated excellent plasma stability and efficient intracellular cleavage.[12] Following cleavage of the dipeptide, a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), is often employed to spontaneously decompose and release the unmodified payload.[6]
-
β-Glucuronide Linkers: This type of linker is cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and also found in the microenvironment of some solid tumors.[7][8] These linkers are highly hydrophilic, which can improve the pharmacokinetic properties of the ADC. Similar to peptide linkers, they are often used with a self-immolative spacer to ensure efficient release of the active drug.[8]
Glutathione-Sensitive (Reducible) Linkers
This strategy exploits the significant difference in reducing potential between the extracellular space and the intracellular cytoplasm. The cytoplasm has a much higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, (1-10 mM) compared to the bloodstream (~2-20 µM).[11] Linkers containing a disulfide bond are relatively stable in the oxidative environment of the plasma but are readily cleaved by the high concentration of intracellular GSH.[10] This reductive cleavage breaks the disulfide bond, releasing the payload into the cytoplasm. To enhance stability in circulation, sterically hindered disulfide bonds, for instance by adding a methyl group adjacent to the bond, are often incorporated.[10]
Quantitative Data Presentation
The choice of a cleavable linker significantly impacts the pharmacokinetic and therapeutic properties of an ADC. The following tables summarize key quantitative and qualitative data for different cleavable linker types.
Table 1: Environmental Conditions for Linker Cleavage
| Parameter | Systemic Circulation | Endosome/Lysosome | Cytoplasm | Relevant Linker Type |
| pH | ~7.4[4] | 4.5 - 6.5[4] | ~7.2 | pH-Sensitive |
| Glutathione (GSH) | ~2-20 µM[11] | Low | 1-10 mM[11] | Glutathione-Sensitive |
| Proteolytic Enzymes | Inhibited/Low Activity | High (e.g., Cathepsins)[11] | Varies | Enzyme-Sensitive |
Table 2: Comparative Properties of Cleavable Linker Classes
| Linker Type | Cleavage Trigger | Common Moieties | Plasma Stability | Release Rate | Key Advantages | Key Limitations |
| pH-Sensitive | Acidic pH | Hydrazone, Carbonate, Acetal[6][7] | Moderate to High | Tunable[4] | Broad applicability | Potential for premature release (hydrazones)[8] |
| Enzyme-Sensitive | Lysosomal Proteases | Val-Cit, Val-Ala, GGFG[8] | High[11] | Rapid (Val-Cit >80% in 30 min) | High specificity, excellent stability | Dependent on enzyme expression levels |
| Enzyme-Sensitive | β-glucuronidase | Glucuronides[8] | High | Moderate | High stability, good hydrophilicity | Dependent on enzyme expression |
| Glutathione-Sensitive | Reducing Environment | Disulfide Bonds[10] | Moderate to High | Moderate | Intracellular release, bystander effect[11] | Potential for off-target release in reducing environments |
Key Experimental Protocols
Robust experimental protocols are essential for characterizing and selecting the optimal cleavable linker for an ADC.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the integrity of the linker-payload bond in plasma to predict its in vivo stability.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, or rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma/ADC mixture.
-
Quenching: Immediately quench any potential reaction by diluting the sample in cold PBS or another suitable buffer.
-
ADC Capture: Capture the ADC from the plasma sample using an affinity chromatography method, such as Protein A or Protein G beads, which bind to the antibody's Fc region.
-
Washing: Wash the captured ADC thoroughly to remove non-specifically bound plasma proteins.
-
Elution: Elute the purified ADC from the affinity matrix.
-
Analysis: Analyze the eluted ADC using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
Calculation: Calculate the percentage of intact ADC remaining at each time point relative to time zero to determine the plasma half-life and identify any premature drug release.
Lysosomal/Enzymatic Cleavage Assay
This assay determines the rate and extent of payload release in the presence of specific enzymes or lysosomal extracts, mimicking the intracellular environment.
Methodology:
-
Preparation: Prepare a reaction buffer containing the relevant enzyme (e.g., Cathepsin B) or a lysosomal fraction isolated from target cells or tissues (e.g., human liver lysosomes).
-
Incubation: Add the ADC to the prepared buffer and incubate at 37°C. For enzyme-specific assays, ensure optimal pH and cofactor conditions.
-
Time Points: Collect samples at various time points throughout the incubation period.
-
Reaction Stop: Stop the enzymatic reaction at each time point, typically by adding a protease inhibitor or by rapid pH/temperature change.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Kinetics: Plot the concentration of the released payload over time to determine the cleavage rate and linker-payload half-life under specific enzymatic conditions.
Cell-Based Cytotoxicity Assay
This assay evaluates the ultimate biological consequence of ADC binding, internalization, and payload release: the ability to kill target cancer cells.
Methodology:
-
Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, a control antibody (without payload), the free payload, or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC processing and cytotoxicity, typically 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS (e.g., CellTiter-Glo), or crystal violet staining.
-
Data Analysis: Plot cell viability against the concentration of the ADC or payload. Calculate the IC50 value (the concentration required to inhibit cell growth by 50%) for each condition. A potent ADC will show a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads and thereby enhancing the therapeutic index. The three primary mechanisms—pH-sensitivity, enzyme-sensitivity, and glutathione-sensitivity—each offer a distinct strategy to exploit the physiological differences between the tumor and healthy tissues. The rational selection of a linker technology, supported by rigorous quantitative analysis and detailed experimental validation, is critical to developing safe and effective ADCs. As research advances, novel linker designs, such as tandem-cleavage systems, continue to emerge, promising even greater control over payload delivery and further expanding the potential of ADC therapeutics.
References
- 1. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.acs.org [pubs.acs.org]
The Architect's Blueprint: A Technical Guide to PROTAC Linker Design and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[2] Far from being a passive spacer, the linker is a pivotal determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This in-depth technical guide provides a comprehensive overview of the foundational principles of PROTAC linkers, detailed experimental protocols for their evaluation, and a summary of quantitative data to inform rational design.
Foundational Principles of PROTAC Linkers
The design of an effective PROTAC is a multi-parameter optimization process where the linker plays a central role in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] The linker's characteristics—length, composition, rigidity, and attachment points—profoundly influence the stability and geometry of this complex, ultimately dictating the efficiency of protein degradation.[5]
Linker Composition: The Chemical Building Blocks
The choice of chemical motifs within the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[6][]
-
Alkyl and Polyethylene Glycol (PEG) Chains: These are the most common linker motifs due to their synthetic accessibility and the ease with which their length can be modulated.[3] Alkyl chains are hydrophobic, while PEG linkers are more hydrophilic, offering a means to tune the overall lipophilicity and solubility of the PROTAC.[8] PEG linkers, with their ether oxygens, can act as hydrogen bond acceptors, potentially improving aqueous solubility.[9]
-
Rigid Linkers: To reduce the entropic penalty associated with the flexibility of alkyl and PEG chains, rigid motifs such as alkynes, triazoles, and piperazine/piperidine rings are increasingly being incorporated.[6] These rigid structures can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.[10]
-
Functionalized Linkers: "Smart" linkers are being developed to confer additional functionalities to PROTACs. For instance, photoswitchable linkers, such as those containing azobenzene, allow for spatiotemporal control of PROTAC activity.[6]
Linker Length: A Critical Determinant of Efficacy
The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[11]
-
Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[11]
-
Too Long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, as it may not effectively bring the two proteins into the optimal proximity for ubiquitination.[11]
The "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations due to the formation of unproductive binary complexes, can also be influenced by linker length and composition.
Linker Attachment Points: The Exit Vector
The points at which the linker is connected to the POI and E3 ligase ligands, known as the "exit vectors," are critical for maintaining the binding affinity of the ligands and for achieving a productive orientation within the ternary complex. The linker should ideally be attached to a solvent-exposed region of each ligand to minimize disruption of key binding interactions.[12]
Quantitative Data on Linker Optimization
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on PROTAC efficacy.
Table 1: Impact of Linker Length on PROTAC-Mediated Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | >10 µM | <20 | [1] |
| ERα | VHL | PEG | 16 | ~1 µM | >80 | [1] |
| ERα | VHL | PEG | 20 | >10 µM | <40 | [1] |
| p38α | VHL | PEG/Alkyl | 12 | Inactive | - | [1] |
| p38α | VHL | PEG/Alkyl | 15-17 | Potent | >90 | [1] |
| TBK1 | CRBN | PEG/Alkyl | <12 | Inactive | - | [13] |
| TBK1 | CRBN | PEG/Alkyl | 21 | 3 nM | 96 | [13] |
| TBK1 | CRBN | PEG/Alkyl | 29 | 292 nM | 76 | [13] |
Table 2: Impact of Linker Composition on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG-based | 1.8 | >95 | [14] |
| BRD4 | CRBN | Piperazine/Pyrimidine-based | 4.9 | >95 | [15] |
| BTK | CRBN | 2 PEG units | >1000 | - | [13] |
| BTK | CRBN | 4 PEG units | 1-40 | >90 | [13] |
Table 3: Impact of Linker Attachment Point on Thalidomide-Based PROTACs
| Target Protein | Linker Attachment on Thalidomide | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | C4-position | 1.8 | >98 | [12] |
| BRD4 | C5-position | 2.7 | >98 | [12] |
| WDR5 | C4-position | 20 | ~90 | [12] |
| WDR5 | C5-position | 5 | ~95 | [12] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis of Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with a dose-response of the PROTAC, vehicle control, and PROTAC in the presence of a proteasome inhibitor for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI overnight at 4°C. Recommended starting dilution is 1:1000, but this should be optimized.[13][16][17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. A typical starting dilution is 1:10,000.[17]
-
Wash the membrane and detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Troubleshooting:
-
No or Weak Signal: Increase protein load, optimize antibody concentrations, or check for protein degradation during sample preparation (use fresh protease inhibitors).[18][19][20]
-
High Background: Optimize blocking conditions (time and agent), and antibody concentrations. Ensure adequate washing.[18]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, and stoichiometry) for binary and ternary complex formation.
Materials:
-
Purified POI, E3 ligase, and PROTAC
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
To determine the affinity of the PROTAC for the POI, titrate the PROTAC into the POI solution.
-
To determine the affinity of the PROTAC for the E3 ligase, titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration: To determine the affinity of the ternary complex, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the POI solution.
-
Data Analysis: Analyze the titration data using appropriate binding models to determine the dissociation constants (KD) for binary and ternary complexes. Calculate the cooperativity factor (α = KD_binary / KD_ternary).
Troubleshooting:
-
Poor Signal-to-Noise: Increase protein concentrations or use a higher sensitivity instrument.
-
Complex Binding Isotherms: May indicate multiple binding sites or aggregation.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (KD) of binary and ternary complexes.[2][21][22][23][24]
Materials:
-
Purified POI, E3 ligase, and PROTAC
-
SPR instrument and sensor chips
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Binary Interaction Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure binary binding kinetics.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the POI and flow the mixture over the immobilized E3 ligase to measure the kinetics of ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants.
Troubleshooting:
-
Non-specific Binding: Optimize buffer conditions (e.g., add detergents or increase salt concentration).
-
Mass Transport Limitation: Use higher flow rates or lower ligand densities on the sensor chip.
Protocol 4: NanoBRET™ Assay for In-Cell Target Engagement and Ternary Complex Formation
NanoBRET™ is a proximity-based assay that measures protein-protein interactions in living cells.[5][25][26][27]
Materials:
-
Mammalian cell line
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase fusions
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Luciferase Assay Substrate
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Plating and Labeling: Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Treat the cells with a dose-response of the PROTAC.
-
BRET Measurement: Add the Nano-Glo® Luciferase Assay Substrate and measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to determine the extent of ternary complex formation.
Troubleshooting:
-
Low BRET Signal: Optimize the ratio of donor and acceptor plasmids during transfection and ensure proper protein expression.[25][28]
-
High Background: Optimize cell density and labeling conditions.
Visualizations of Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and development of PROTACs.[3][29][30][31]
Caption: Signaling pathway of BRD4 and its degradation by a PROTAC.[4][32][33][34][35]
Conclusion
The linker is an integral and dynamic component of a PROTAC molecule, with its design being a critical determinant of therapeutic success. A deep understanding of the interplay between linker composition, length, and attachment points is essential for the rational design of potent and selective protein degraders. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to systematically approach linker optimization. As our understanding of the "linkerology" of PROTACs continues to evolve, so too will our ability to design next-generation therapeutics capable of targeting the previously "undruggable" proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. promegaconnections.com [promegaconnections.com]
- 26. NanoBRET™ Protein:Protein Interaction System Protocol [promega.kr]
- 27. promega.com [promega.com]
- 28. promega.com [promega.com]
- 29. researchgate.net [researchgate.net]
- 30. biopharma.co.uk [biopharma.co.uk]
- 31. researchgate.net [researchgate.net]
- 32. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 33. researchgate.net [researchgate.net]
- 34. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 35. researchgate.net [researchgate.net]
Spectroscopic Characterization of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the bifunctional linker, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). This molecule is a key component in the construction of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker with a maleimide (B117702) group for conjugation to antibodies, a peptide sequence, a polyethylene (B3416737) glycol (PEG) spacer for solubility, and bis(deoxyglucitol) moieties. Due to the limited availability of specific experimental spectra for this compound in the public domain, this guide presents a summary of expected spectroscopic data based on its chemical structure and data from analogous compounds.
Chemical Structure and Properties
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex molecule with distinct functional units amenable to spectroscopic analysis. A certificate of analysis for a commercially available sample indicates that its identity and purity are confirmed by 1H NMR and LCMS, with a purity of 99.61%[1].
Table 1: Physicochemical Properties [1][2][3]
| Property | Value | Source |
| Molecular Formula | C55H94N10O31 | MedchemExpress[1], PubChem[2] |
| Molecular Weight | 1391.38 g/mol | MedchemExpress[1], ChemExpress[3] |
| Appearance | White to off-white solid | MedchemExpress[1] |
| CAS Number | 2360920-01-8 | MedchemExpress[1] |
Spectroscopic Characterization
The structural elucidation and confirmation of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the presence of key structural motifs within the molecule. The spectrum is expected to be complex due to the number of protons in different chemical environments.
Table 2: Expected ¹H NMR Chemical Shifts
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| Maleimide Protons | ~6.7 | s |
| Peptide Backbone α-Protons | 3.5 - 4.5 | m |
| PEG Methylene Protons (-CH₂CH₂O-) | ~3.6 | s (broad) |
| Deoxyglucitol Protons | 3.4 - 4.0 | m |
| Amide Protons (-NH-) | 7.5 - 8.5 | m |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the compound and confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this large, polar molecule.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 1391.62 |
| [M+Na]⁺ | 1413.60 |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LCMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture such as water/acetonitrile (B52724) with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-2000.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximal signal.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and compare with the theoretical values. The LC component will also provide information on the purity of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum will be a composite of the vibrations of the maleimide, peptide, PEG, and hydroxyl groups.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3300-3500 | |
| C-H Stretch | 2850-3000 | |
| C=O Stretch (Maleimide) | ~1700 | |
| C=O Stretch (Amide I) | ~1650 | |
| N-H Bend (Amide II) | ~1540 | |
| C-O-C Stretch (PEG) | ~1100 | Strong, characteristic band[4] |
| O-H Stretch (Deoxyglucitol) | 3200-3600 | Broad |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Collect a background spectrum of the empty sample compartment or pure KBr pellet. Acquire the sample spectrum and ratio it against the background. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Workflow and Relationships
The following diagrams illustrate the general workflow for the spectroscopic characterization of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and the relationship between its structural components.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) | C55H94N10O31 | CID 168510638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemexpress.com [chemexpress.com]
- 4. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cleavable Linker Design for Antibody-Drug Conjugates
This guide provides a comprehensive overview of cleavable linker technologies for antibody-drug conjugates (ADCs), designed for researchers, scientists, and drug development professionals. It covers the core principles of linker design, different cleavage strategies, and the experimental evaluation of ADC performance.
Introduction to Cleavable Linkers in ADCs
Antibody-drug conjugates are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.
The success of cleavable linkers depends on their ability to effectively differentiate between the conditions in circulation and those at the target site. This guide explores the three main categories of cleavable linkers: pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.
Types of Cleavable Linkers
pH-Sensitive Linkers
These linkers exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the bloodstream (pH ~7.4) to trigger payload release.
-
Hydrazone Linkers: This was one of the first linker technologies to be clinically validated, as seen in Gemtuzumab ozogamicin (B1678132) (Mylotarg®). They are formed between a ketone or aldehyde on the drug or linker and a hydrazine (B178648) derivative on the other component. While effective, they can exhibit instability in circulation, leading to premature drug release. The stability of hydrazone linkers can be influenced by the chemical structure of the hydrazine and carbonyl precursors. For instance, the ADC gemtuzumab ozogamicin showed only 6% hydrolysis at pH 7.4 after 24 hours but released 97% of the payload at pH 4.5 under the same conditions.
-
Carbonate and Acetal/Ketal Linkers: These are other examples of acid-labile functionalities used in ADC design. Simple carbonates have shown limited stability in serum, but modifications can enhance their half-life.
Enzyme-Sensitive Linkers
These linkers are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment or within tumor cells, particularly in the lysosome.
-
Peptide Linkers: This is the most successful class of cleavable linkers, with the valine-citrulline (Val-Cit) dipeptide being the most widely used. The Val-Cit linker is efficiently cleaved by cathepsin B, a lysosomal protease, and is remarkably stable in circulation. Brentuximab vedotin (Adcetris®) is a prominent example of an ADC utilizing a Val-Cit linker. Other dipeptide sequences like valine-alanine (Val-Ala) and tetrapeptides such as Gly-Gly-Phe-Gly (GGFG) are also used. The GGFG linker, used in trastuzumab deruxtecan (B607063) (Enhertu®), is particularly responsive to cathepsin L.
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in lysosomes and overexpressed in some tumors. They are highly hydrophilic, which can reduce ADC aggregation, and have shown greater stability and efficacy in vivo compared to some peptide linkers.
-
Sulfatase-Cleavable Linkers: These linkers are cleaved by sulfatases, another class of lysosomal enzymes. They have demonstrated high plasma stability and potent in vitro cytotoxicity.
Redox-Sensitive Linkers
These linkers utilize the difference in redox potential between the extracellular environment and the intracellular space. The cytoplasm has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) (1-10 mM) compared to the plasma (~5 µM).
-
Disulfide Linkers: These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cytosol, releasing the payload. The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond. An example of an ADC with a disulfide linker is mirvetuximab soravtansine.
Quantitative Data on Cleavable Linker Performance
The choice of linker significantly impacts the stability and potency of an ADC. The following tables summarize key quantitative data for different cleavable linker technologies.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity. |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | |
| Gly-Gly-Phe-Gly (GGFG) | T-DXd DAR decreased by ~50% in 7 days in rat PK studies | The Exolinker ADC showed greater DAR retention, suggesting superior linker stability. | |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation. A novel silyl (B83357) ether-based linker showed a half-life of > 7 days. |
| Redox-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance. |
| Other Enzyme-Sensitive | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers. |
| Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability. |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Enzyme-Sensitive | MMAE | HER2+ | 10-50 ng/mL | Potent in vitro activity. |
| MMAE | HER2+ SKBR3 | ~0.03 µg/mL | No significant difference in potency observed between ValCit, Asn-Pro, and Asn-Asn linkers. | |
| pH-Sensitive | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons. |
| Other Enzyme-Sensitive | MMAE | HER2+ | 8.8 ng/mL (β-Galactosidase-cleavable) | Demonstrated higher in vitro potency compared to a Val-Cit ADC. |
| MMAE | HER2+ | 61 ng/mL (Sulfatase-cleavable) | Showed higher cytotoxicity compared to a non-cleavable ADC. |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C. Include a buffer control to assess inherent ADC stability.
-
Time Points: Collect aliquots at various time points over a defined period (e.g., 0, 1, 3, 7 days).
-
Sample Processing:
-
To measure Drug-to-Antibody Ratio (DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A magnetic beads). The captured ADC can then be analyzed by techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
To measure released payload: Precipitate plasma proteins with an organic solvent and remove by centrifugation. Quantify the free payload in the supernatant using LC-MS.
-
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to determine the stability profile and calculate the half-life (t1/2) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000–10,000 cells/well) and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-144 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.
Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from a peptide linker-containing ADC upon incubation with cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B by incubating it with an activation buffer containing a reducing agent like DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with an appropriate assay buffer (pH 5.0-6.0).
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B to the ADC mixture. Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction with a protease inhibitor or by adding acid.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload, and free payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with a human tumor cell line that expresses the target antigen.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control, unconjugated antibody, and one or more doses of the ADC.
-
Dosing: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined schedule.
-
Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall animal health regularly (e.g., twice weekly).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.
Visualizations: Pathways and Workflows
Signaling Pathways and Mechanisms
The following diagrams illustrate the key steps in the mechanism of action of ADCs with cleavable linkers.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Mechanisms of payload release for different cleavable linkers.
Experimental and Developmental Workflows
The following diagrams outline the typical workflows for ADC development and evaluation.
Caption: A typical workflow for the development of an antibody-drug conjugate.
Caption: Workflow for the in vitro evaluation of an ADC candidate.
The EGGGG Peptide Sequence as a Flexible Linker in Protein Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of protein engineering and drug development, the use of peptide linkers to connect functional domains is a cornerstone of creating novel fusion proteins with tailored properties. The choice of linker sequence is critical as it can significantly influence the stability, solubility, and biological activity of the resulting chimeric protein. While glycine-serine rich linkers, such as the well-characterized (GGGGS)n repeats, are ubiquitously employed for their flexibility, other sequences are designed to impart specific characteristics. This technical guide focuses on the function and properties of the EGGGG peptide sequence when utilized as a linker.
The EGGGG sequence combines the attributes of glutamic acid (E) and glycine (B1666218) (G) to create a linker that is not only flexible but also possesses enhanced solubility. Glycine, with its single hydrogen atom as a side chain, provides maximal conformational freedom, minimizing steric hindrance and allowing for the independent folding and movement of the fused domains.[1] The incorporation of glutamic acid, a negatively charged and hydrophilic amino acid, is a strategic choice to improve the overall solubility of the fusion protein, which can be particularly beneficial when expressing proteins prone to aggregation.[2][3]
This guide will provide an in-depth analysis of the inferred properties of the EGGGG linker, present relevant quantitative data for comparable flexible linkers, detail experimental protocols for characterization, and visualize key concepts and workflows.
Inferred Properties and Function of the EGGGG Linker
While direct experimental data for the EGGGG peptide sequence as a linker is not extensively available in published literature, its properties can be inferred from the well-understood characteristics of its constituent amino acids in the context of protein linkers.
-
Flexibility: The high glycine content (four out of five residues) confers significant flexibility to the EGGGG linker. This flexibility allows for a large range of motion between the connected protein domains, which can be crucial for their proper folding and function.[1] Glycine-rich linkers are known to adopt a random coil conformation, acting as a passive spacer that allows the domains to orient themselves optimally for activity.[1]
-
Solubility: The presence of a glutamic acid residue at the N-terminus of the sequence is intended to enhance the hydrophilicity and solubility of the linker and, by extension, the entire fusion protein.[2][3] This is particularly advantageous for preventing aggregation during high-level expression in recombinant systems and for improving the biophysical properties of the final product.
-
Low Immunogenicity: Both glycine and glutamic acid are common amino acids that are generally considered to have low immunogenicity, which is a desirable feature for therapeutic proteins.
-
Protease Resistance: Glycine-rich sequences are often resistant to proteolysis, which can contribute to the in vivo stability of the fusion protein.[3]
Quantitative Data for Flexible Linkers
| Property | Linker Sequence | Value | Method | Reference |
| Persistence Length | (GSSGSS)n | 4.5 Å | Förster Resonance Energy Transfer (FRET) | [4][5] |
| (GSSSSSS)n | 4.8 Å | Förster Resonance Energy Transfer (FRET) | [4][5] | |
| (SSSSSSS)n | 6.2 Å | Förster Resonance Energy Transfer (FRET) | [4][5] | |
| End-to-End Distance | (GGGGS)3 | ~5.7 nm (calculated) | N/A | [6] |
| Characteristic Ratio (C∞) | Polyglycine | ~2 | Flory's model | [5] |
| Polyalanine | ~9 | Flory's model | [5] |
Experimental Protocols
Characterizing a fusion protein containing an EGGGG linker involves a series of biophysical and functional assays to confirm its structural integrity and biological activity.
Expression and Purification of the Fusion Protein
Objective: To produce and purify the fusion protein for subsequent characterization.
Methodology:
-
Gene Synthesis and Cloning: The DNA sequence encoding the fusion protein, including the EGGGG linker, is synthesized and cloned into a suitable expression vector (e.g., pET series for E. coli or pcDNA for mammalian cells).
-
Protein Expression: The expression vector is transformed into the chosen host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Clarification: The cells are harvested and lysed to release the protein. The lysate is clarified by centrifugation to remove cell debris.
-
Purification: The fusion protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Protein A/G for Fc-fusion proteins), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
Characterization of Flexibility using Förster Resonance Energy Transfer (FRET)
Objective: To experimentally determine the flexibility and end-to-end distance of the EGGGG linker.
Methodology:
-
Construct Design: A fusion protein is constructed with a FRET donor (e.g., ECFP) and acceptor (e.g., EYFP) pair flanking the EGGGG linker.
-
Spectroscopic Measurements: The fluorescence emission spectrum of the purified FRET construct is measured upon excitation of the donor fluorophore.
-
FRET Efficiency Calculation: The FRET efficiency is calculated from the ratio of acceptor to donor emission intensity.
-
Data Modeling: The experimental FRET efficiency is compared to theoretical values calculated using models such as the Worm-like Chain (WLC) or Gaussian Chain (GC) to determine the persistence length of the linker.[4][5]
Assessment of Solubility and Stability
Objective: To evaluate the impact of the EGGGG linker on the solubility and stability of the fusion protein.
Methodology:
-
Solubility Assay: The fusion protein is expressed at high concentrations, and the soluble fraction is quantified by SDS-PAGE and densitometry after cell lysis and centrifugation.
-
Thermal Stability (Differential Scanning Fluorimetry - DSF): The melting temperature (Tm) of the fusion protein is determined by monitoring the fluorescence of a dye that binds to unfolded proteins as the temperature is increased.
-
Chemical Denaturation: The stability of the protein is assessed by measuring changes in a spectroscopic signal (e.g., circular dichroism or intrinsic tryptophan fluorescence) as a function of increasing concentrations of a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).
Visualizations
Logical Relationship of EGGGG Linker Components and Properties
Caption: Inferred properties of the EGGGG linker based on its amino acid composition.
Experimental Workflow for Characterizing a Fusion Protein with an EGGGG Linker
Caption: A generalized experimental workflow for the characterization of a fusion protein.
Conclusion
The EGGGG peptide sequence represents a rationally designed flexible linker that leverages the properties of its constituent amino acids to offer both conformational freedom and enhanced solubility to fusion proteins. While direct experimental data on this specific sequence is limited, a strong inference of its beneficial properties can be made based on the extensive knowledge of glycine-rich and glutamate-containing linkers. The experimental protocols outlined in this guide provide a framework for the thorough characterization of fusion proteins incorporating the EGGGG linker, enabling researchers and drug developers to validate its performance and optimize its application in their specific contexts. The continued exploration of novel linker sequences, such as EGGGG, will undoubtedly contribute to the advancement of protein engineering and the development of next-generation protein therapeutics.
References
- 1. An Overview of Property, Design, and Functionality of Linkers for Fusion Protein Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 4. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
The Role of the Bis(deoxyglucitol) Moiety in Antibody-Drug Conjugate Linkers: A Technical Guide
Harnessing Hydrophilicity for Enhanced Therapeutic Performance
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical component influencing therapeutic efficacy and safety. A key innovation in linker technology is the incorporation of hydrophilic moieties to overcome the challenges posed by hydrophobic payloads. This technical guide delves into the purpose and benefits of the bis(deoxyglucitol) moiety, a sugar-based functional group, in ADC linkers.
The primary function of the bis(deoxyglucitol) moiety within an ADC linker, such as the commercially available Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), is to significantly increase the hydrophilicity of the overall conjugate.[1] Many potent cytotoxic drugs used as ADC payloads are inherently hydrophobic, which can lead to several challenges during ADC development and administration, including aggregation, poor solubility, and rapid clearance from circulation.[2] By incorporating sugar-based structures like bis(deoxyglucitol), which are rich in hydroxyl groups, the linker can effectively shield the hydrophobic payload, mitigating these issues and improving the overall physicochemical properties of the ADC.[1][3]
The enhanced hydrophilicity imparted by the bis(deoxyglucitol) moiety offers several key advantages:
-
Reduced Aggregation: Hydrophobic interactions between ADC molecules can lead to the formation of aggregates, which can compromise the efficacy and safety of the therapeutic. Hydrophilic linkers create a hydration shell around the ADC, reducing the propensity for aggregation and improving stability during storage and in circulation.[2][4]
-
Improved Pharmacokinetics: The hydrophilic nature of linkers containing bis(deoxyglucitol) can lead to a longer circulation half-life and increased tumor accumulation.[4] This is because the increased water solubility can help shield the ADC from premature clearance by the reticuloendothelial system.[4]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, hydrophilic linkers can enable the conjugation of a higher number of drug molecules to each antibody.[1] This can potentially lead to a more potent ADC without compromising its stability and pharmacokinetic profile.
The use of sugar alcohols, such as those that form the basis of the bis(deoxyglucitol) moiety, is a promising strategy in ADC linker design. Technologies like AqueaTether™ (AqT™), which utilize sugar alcohol-based linkers, have been shown to produce ADCs with significant improvements in minimizing antibody aggregation and enhancing long-term stability, even at high DARs.[1][3]
Quantitative Data and Experimental Protocols
While the conceptual benefits of hydrophilic linkers are well-established, specific quantitative data directly comparing the performance of bis(deoxyglucitol)-containing linkers to other hydrophilic linkers like polyethylene (B3416737) glycol (PEG) are not extensively available in the public domain. However, the principles of ADC characterization remain consistent.
Table 1: Key Parameters for Characterizing ADCs with Hydrophilic Linkers
| Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drug molecules conjugated to each antibody, which is crucial for potency and consistency. |
| Aggregation | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | To quantify the presence of high molecular weight species (aggregates) that can impact safety and efficacy. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To assess the potency of the ADC in killing target cancer cells. |
| Plasma Stability | Incubation in plasma followed by LC-MS analysis | To evaluate the stability of the linker and the rate of premature drug release in circulation. |
| Pharmacokinetics (PK) | In vivo studies in animal models with serial blood sampling and analysis (ELISA, LC-MS/MS) | To determine the circulation half-life, clearance rate, and overall exposure of the ADC. |
| In Vivo Efficacy | Xenograft tumor models in animals | To evaluate the anti-tumor activity of the ADC in a living organism. |
Experimental Workflow for ADC Synthesis and Characterization
The following outlines a general experimental workflow for the synthesis and characterization of an ADC utilizing a hydrophilic linker such as one containing a bis(deoxyglucitol) moiety.
General workflow for the synthesis and characterization of an ADC.
Detailed Methodologies
1. Synthesis of the Drug-Linker Construct: The cytotoxic drug is chemically linked to the heterobifunctional linker containing the bis(deoxyglucitol) moiety. This typically involves standard organic synthesis protocols, and the reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to ensure high yield and purity.
2. Antibody Preparation: For conjugation to cysteine residues, the interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate reactive thiol groups. The extent of reduction needs to be carefully controlled to achieve the desired DAR.
3. Conjugation: The purified drug-linker construct is then reacted with the prepared antibody. For a linker containing a maleimide (B117702) group, this will react with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically performed in a buffered solution at a specific pH and temperature to control the conjugation efficiency.
4. Purification and Characterization: The resulting ADC is purified from unreacted drug-linker and other impurities using chromatographic techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Following purification, the ADC is thoroughly characterized to determine the DAR, level of aggregation, and in vitro potency as outlined in Table 1.
Logical Relationship of Hydrophilicity to ADC Performance
The incorporation of a hydrophilic moiety like bis(deoxyglucitol) into an ADC linker initiates a cascade of beneficial effects on the overall performance of the therapeutic.
Impact of linker hydrophilicity on ADC performance.
References
A Technical Guide to Cleavable Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cleavable linkers used in targeted therapies, with a primary focus on antibody-drug conjugates (ADCs). It details the core principles, mechanisms of action, and comparative data for the major classes of cleavable linkers. This guide also includes detailed experimental methodologies for key assays and visualizations of critical pathways and workflows to support researchers in the field of targeted drug delivery.
Introduction to Cleavable Linkers in Targeted Therapy
Cleavable linkers are a critical component in the design of targeted therapies like antibody-drug conjugates (ADCs).[1][2] They act as a bridge between a targeting moiety, such as a monoclonal antibody, and a potent cytotoxic payload. The defining characteristic of a cleavable linker is its ability to remain stable in systemic circulation and then break apart to release the payload under specific physiological conditions prevalent in the target tumor microenvironment or within the cancer cells. This controlled release mechanism is essential for maximizing the therapeutic window, enhancing anti-tumor efficacy, and minimizing off-target toxicities.[2]
The ideal cleavable linker possesses several key attributes:
-
Plasma Stability: It must be sufficiently stable in the bloodstream to prevent premature payload release, which could lead to systemic toxicity.[2]
-
Efficient Cleavage: Upon reaching the target, the linker should be rapidly and efficiently cleaved to ensure the timely release of the cytotoxic agent.[2]
-
Solubility and Biocompatibility: The linker should not adversely affect the solubility and aggregation properties of the ADC.
Cleavable linkers can be broadly categorized based on their cleavage mechanism:
-
Enzyme-Sensitive Linkers: These are cleaved by specific enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.
-
pH-Sensitive Linkers: These are designed to hydrolyze in the acidic environments of endosomes and lysosomes.
-
Redox-Sensitive Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione (B108866).
This guide will delve into the technical details of each of these linker types, providing a comparative analysis to inform the rational design of next-generation targeted therapies.
Enzyme-Sensitive Linkers
Enzyme-sensitive linkers are the most widely used class of cleavable linkers in approved and clinical-stage ADCs.[] They are designed to be substrates for enzymes that are abundant in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[1]
Peptide-Based Linkers
Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most common examples of protease-sensitive linkers.[4][5] These linkers are recognized and cleaved by lysosomal proteases, primarily cathepsin B.[1]
Mechanism of Action: Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide linker by cathepsin B. This cleavage event often triggers a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified, active payload into the cytoplasm.
Another important peptide linker is the tetrapeptide Gly-Gly-Phe-Gly (GGFG), which is also cleaved by lysosomal proteases.[6]
Quantitative Data:
| Linker | Payload | Stability in Human Plasma (t1/2) | Cleavage Conditions | Reference |
| Val-Cit | MMAE | ~230 days | Cathepsin B | [7] |
| Phe-Lys | MMAE | ~30 days | Cathepsin B | [7] |
| Val-Ala | MMAE | Stable (>7 days) | Cathepsin B | [8] |
| GGFG | Doxorubicin | Stable | Lysosomal Enzymes | [6] |
Experimental Protocols:
Synthesis of Mc-Val-Cit-PABC-PNP
This protocol describes the synthesis of a common Val-Cit linker precursor.
Materials:
-
mc-Val-Cit-PABOH
-
bis(4-nitrophenyl) carbonate
-
N,N-dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Mix mc-Val-Cit-PABOH (1 eq.) with bis(4-nitrophenyl) carbonate (1.87 eq.) in DMF (8 vol.) at 20°C.
-
Add DIPEA (1.75 eq.) at 25°C.
-
Stir the reaction mixture at 25°C for 2-6 hours until the reaction is complete.
-
Purify the product by chromatography.[9]
pH-Sensitive Linkers
pH-sensitive linkers, also known as acid-labile linkers, are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][10] The most common type of pH-sensitive linker is the hydrazone linker.[10]
Mechanism of Action: ADCs with hydrazone linkers are internalized into endosomes and lysosomes after binding to the target cell. The lower pH in these compartments protonates the hydrazone nitrogen, making it susceptible to hydrolysis. This cleavage event releases the payload, often as a ketone or aldehyde derivative.
Quantitative Data:
| Linker Type | Payload | Stability at pH 7.4 (t1/2) | Stability at pH 5.0 (t1/2) | Reference |
| Acylhydrazone | Doxorubicin | > 2 hours | ~2.4 minutes | [11] |
| Hydrazone | Calicheamicin | Stable | Labile | [] |
Experimental Protocols:
Synthesis of a Hydrazone Linker
This is a general procedure for forming a hydrazone bond.
Materials:
-
Aldehyde- or ketone-containing payload
-
Hydrazide-functionalized linker
-
Anhydrous methanol
Procedure:
-
Dissolve the aldehyde- or ketone-containing payload in anhydrous methanol.
-
Add the hydrazide-functionalized linker (1.5 molar excess) and triethylamine (5 molar excess).
-
Stir the reaction at 25°C under argon for 8 hours.
-
Remove the solvent under reduced pressure and purify the product by silica (B1680970) gel chromatography.[13]
Redox-Sensitive Linkers
Redox-sensitive linkers are designed to be cleaved in the reducing environment of the cytoplasm.[14] The intracellular concentration of glutathione (GSH), a tripeptide with a free thiol group, is significantly higher (1-10 mM) than in the extracellular space (~5 µM).[14] This difference in redox potential is exploited by disulfide-containing linkers.[14]
Mechanism of Action: ADCs with disulfide linkers are internalized and, in some cases, undergo proteolytic degradation in the lysosome to release a payload-linker fragment. This fragment then enters the cytoplasm where the high concentration of GSH reduces the disulfide bond, releasing the active payload.
Quantitative Data:
| Linker | Payload | Stability in Plasma | Cleavage Conditions | Reference |
| SPDB | DM4 | High | High GSH concentration | [] |
| SPP | DM1 | Moderate | High GSH concentration | [11] |
Experimental Protocols:
Synthesis of a Disulfide Linker (SPDB)
SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) is a commonly used heterobifunctional crosslinker for creating disulfide-linked conjugates.
Materials:
-
Antibody with free thiol groups
-
Payload with a primary amine
-
SPDB
Procedure:
-
React the payload with SPDB to introduce a pyridyldithio group.
-
React the pyridyldithio-activated payload with the reduced antibody (containing free thiols) to form the disulfide-linked ADC.
-
Purify the ADC using size-exclusion chromatography.
Signaling Pathways of Common Payloads
The efficacy of an ADC is ultimately determined by the mechanism of action of its payload. Understanding the signaling pathways affected by these cytotoxic agents is crucial for rational drug design.
Monomethyl Auristatin E (MMAE)
MMAE is a potent anti-mitotic agent that inhibits the polymerization of tubulin.[16] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]
Doxorubicin
Doxorubicin is a topoisomerase II inhibitor and also intercalates into DNA, leading to DNA damage and the generation of reactive oxygen species (ROS).[18] This ultimately triggers apoptotic cell death through both intrinsic and extrinsic pathways.[19]
SN-38
SN-38 is the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor.[20] It stabilizes the topoisomerase I-DNA covalent complex, leading to DNA double-strand breaks during replication, S-phase arrest, and apoptosis.[21][22]
Calicheamicin
Calicheamicins are potent enediyne antitumor antibiotics that bind to the minor groove of DNA and undergo a Bergman cyclization to generate a diradical species.[23][] This diradical abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks and cell death.[23][]
Experimental Workflows
ADC Plasma Stability Assay
This workflow outlines a typical procedure for assessing the stability of an ADC in plasma.
In Vitro Bystander Effect Assay
This workflow describes a co-culture assay to evaluate the bystander killing effect of an ADC.
Conclusion
Cleavable linkers are a cornerstone of modern targeted therapy, enabling the selective delivery of potent payloads to diseased cells while minimizing systemic toxicity. The choice of linker—be it enzyme-sensitive, pH-sensitive, or redox-sensitive—is a critical design parameter that profoundly influences the stability, efficacy, and safety profile of the therapeutic agent. This technical guide has provided a comprehensive overview of the major classes of cleavable linkers, their mechanisms of action, comparative quantitative data, and key experimental protocols. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of novel, more sophisticated linker technologies that will further enhance the precision and potency of targeted therapies.
References
- 1. chempep.com [chempep.com]
- 2. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. ClinPGx [clinpgx.org]
- 22. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 23. Calicheamicin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Protocol for Conjugating Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) to a Monoclonal Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the conjugation of a novel linker-payload, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), to a monoclonal antibody (mAb). This linker system incorporates a maleimide (B117702) group for covalent attachment to the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a peptide sequence (EGGGG) that may serve as a cleavage site, and a bis(deoxyglucitol) moiety to further improve hydrophilicity. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on the antibody, typically generated by the reduction of interchain disulfide bonds, forming a stable thioether linkage. This protocol covers the essential steps from antibody preparation and linker conjugation to the purification and characterization of the resulting antibody-drug conjugate (ADC).
I. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Catalog No. | Storage |
| Monoclonal Antibody (mAb) | User-defined | - | 2-8°C |
| Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) | MedChemExpress | HY-48692 | -20°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 | Room Temperature |
| Phosphate Buffered Saline (PBS), pH 7.2 | Gibco | 10010023 | Room Temperature |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| L-Cysteine | Sigma-Aldrich | C7352 | Room Temperature |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 | Room Temperature |
| Amicon® Ultra Centrifugal Filter Units, 30K MWCO | MilliporeSigma | UFC903024 | Room Temperature |
| Precast SDS-PAGE Gels (e.g., 4-12% Bis-Tris) | Bio-Rad | - | 4°C |
| Coomassie Brilliant Blue R-250 Staining Solution | Bio-Rad | 1610436 | Room Temperature |
II. Experimental Protocols
The conjugation process is divided into three main stages: antibody reduction, maleimide conjugation, and ADC purification and characterization.
A. Antibody Reduction (Generation of Free Thiols)
This step involves the partial reduction of the antibody's interchain disulfide bonds to create reactive sulfhydryl groups for conjugation. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a conjugation buffer such as PBS, pH 7.0-7.5.[1] Buffers should be free of thiol-containing compounds.[2]
-
TCEP Addition: Prepare a 10 mM stock solution of TCEP in the conjugation buffer. Add a 10-20 fold molar excess of TCEP to the antibody solution.[1][3] For example, for a 5 mg/mL IgG solution (~33.3 µM), add TCEP to a final concentration of 333-666 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[3][4] The incubation time can be optimized to control the number of reduced disulfide bonds.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with conjugation buffer.
B. Conjugation of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) to the Reduced Antibody
The maleimide group of the linker reacts with the newly generated free sulfhydryl groups on the antibody.
-
Linker-Payload Preparation: Prepare a 10 mM stock solution of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) in anhydrous DMSO.[1]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker-payload solution to the reduced and desalted antibody solution.[5][6] The reaction should be performed at a pH between 6.5 and 7.5 to ensure specific reaction with thiol groups.[7][8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][9]
-
Quenching: Quench the reaction by adding L-cysteine to a final concentration of 1 mM to react with any unreacted maleimide groups.[] Incubate for an additional 15-30 minutes.
C. Purification and Characterization of the Antibody-Drug Conjugate (ADC)
Purification is crucial to remove unreacted linker-payload and any protein aggregates. Characterization confirms successful conjugation and determines the DAR.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with a 30 kDa molecular weight cutoff membrane to remove unconjugated linker-payload and other small molecules.[][12]
-
Characterization by SDS-PAGE:
-
Analyze the purified ADC using non-reducing and reducing SDS-PAGE.
-
Under non-reducing conditions, a successful conjugation will result in a band shift, with the ADC migrating slower than the unconjugated antibody due to the increased molecular weight.[13]
-
Under reducing conditions, the heavy and light chains of the antibody will be separated. Conjugation to either chain will result in a corresponding band shift.[13][14]
-
-
Characterization by Mass Spectrometry:
III. Data Presentation
The following tables provide example calculations and expected outcomes for the conjugation protocol.
Table 1: Reagent Calculation for Antibody Reduction and Conjugation
| Parameter | Value |
| Antibody Concentration | 5 mg/mL |
| Antibody Molecular Weight | ~150 kDa |
| Antibody Molarity | ~33.3 µM |
| TCEP Molar Excess | 15x |
| TCEP Final Concentration | ~500 µM |
| Linker-Payload Molar Excess | 15x |
| Linker-Payload Final Concentration | ~500 µM |
Table 2: Expected Outcomes and Quality Control Parameters
| Analysis | Parameter | Specification |
| SDS-PAGE (Non-reducing) | Band Shift | Visible shift compared to unconjugated mAb |
| SDS-PAGE (Reducing) | Band Shift | Visible shift in heavy and/or light chains |
| Mass Spectrometry | Drug-to-Antibody Ratio (DAR) | Typically 2-4 |
| Size Exclusion Chromatography | Purity | >95% monomer |
IV. Visualizations
Experimental Workflow
Caption: Workflow for antibody-drug conjugation.
Signaling Pathway: Thiol-Maleimide Conjugation Chemistry
Caption: Thiol-maleimide conjugation reaction.
V. Storage and Stability
The purified antibody-drug conjugate should be stored at 2-8°C. For long-term storage, it is recommended to add a cryoprotectant such as glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[1][5] The stability of the conjugate will depend on the specific antibody and should be assessed on a case-by-case basis.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. biotium.com [biotium.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. aboligo.com [aboligo.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biopharma-asia.com [biopharma-asia.com]
- 18. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Maleimide-Thiol Coupling for Peptide Conjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. Among the various bioconjugation techniques, the maleimide-thiol coupling reaction stands out for its high selectivity, efficiency, and mild reaction conditions. This method facilitates the covalent attachment of a wide array of moieties, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), radiolabels, and small molecule drugs, to cysteine residues within a peptide sequence.[1]
This document provides a comprehensive guide to performing maleimide-thiol coupling to a peptide. It includes detailed protocols, a summary of critical reaction parameters, and troubleshooting advice to ensure successful conjugation.
Principle of the Reaction
The maleimide-thiol reaction proceeds via a Michael addition mechanism.[1] The thiol group (sulfhydryl group, -SH) of a cysteine residue acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide (B117702) ring. This results in the formation of a stable, covalent thioether bond.[2] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, making it ideal for the specific modification of peptides.[3]
Key Reaction Parameters
The success of a maleimide-thiol conjugation is highly dependent on several key parameters. The following tables summarize the critical factors and their impact on the reaction.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis[4] |
Table 2: Typical Reaction Times and Temperatures for Maleimide-Thiol Ligation
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive biomolecules to minimize degradation.[4] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[4] |
| 37°C | ~30 minutes | Can accelerate the reaction, but may not be suitable for all biomolecules. |
Table 3: Recommended Maleimide to Thiol Molar Ratios for Optimal Conjugation
| Peptide/Protein Type | Optimal Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |
| Cyclic Peptide (cRGDfK) | 2:1 | 84 ± 4% | [5][6] |
| Nanobody (11A4) | 5:1 | 58 ± 12% | [5][6] |
| General Peptides/Proteins | 10:1 to 20:1 | Varies | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the maleimide-thiol conjugation of a peptide.
Materials and Reagents
-
Thiol-containing peptide
-
Maleimide-functionalized molecule (e.g., fluorescent dye, PEG, drug)
-
Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris-HCl, pH 6.5-7.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional, for peptides with disulfide bonds)
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)) for dissolving the maleimide reagent
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Experimental Workflow Diagram
Caption: Workflow for maleimide-thiol peptide conjugation.
Step-by-Step Protocol
-
Peptide Preparation and Reduction (if necessary):
-
Dissolve the thiol-containing peptide in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7]
-
If the peptide contains disulfide bonds that need to be reduced to free thiols, add a 50-100 fold molar excess of TCEP.[7]
-
Incubate the solution at room temperature for 30-60 minutes. It is generally not necessary to remove TCEP before adding the maleimide reagent.[7]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the dissolved maleimide reagent to the peptide solution to achieve the desired maleimide-to-peptide molar ratio (a 10:1 to 20:1 molar excess is a common starting point).[7] Add the maleimide solution dropwise while gently mixing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if using a fluorescent dye.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and consume any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol in excess.
-
-
Purification of the Conjugate:
-
Purify the peptide conjugate from excess maleimide reagent, quenching reagent, and any unconjugated peptide using an appropriate method such as size-exclusion chromatography (e.g., a desalting column) or RP-HPLC.[4]
-
-
Analysis and Characterization:
-
Confirm the successful conjugation and assess the purity of the final product.
-
RP-HPLC: Can be used to separate the unconjugated peptide, unreacted maleimide reagent, and the final conjugate, which will have different retention times.[4]
-
Mass Spectrometry (MS): Provides confirmation of the covalent modification by showing the expected mass increase of the final conjugate.[4]
-
Potential Side Reactions and Troubleshooting
While the maleimide-thiol reaction is robust, side reactions can occur. Understanding these can help in optimizing the reaction conditions.
Signaling Pathway of Side Reactions
Caption: Main and side reactions in maleimide-thiol coupling.
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, opening the ring to form an unreactive maleamic acid derivative.[2] To minimize this, maintain the pH between 6.5 and 7.5 and use freshly prepared maleimide solutions.[2]
-
Reaction with Amines: At pH values above 7.5, primary amines (like the N-terminus of the peptide or the side chain of lysine) can compete with thiols in reacting with the maleimide.[3]
-
Thiazine Rearrangement: A side reaction can occur when conjugating a maleimide to a peptide with an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.[1]
-
Retro-Michael Reaction: The formed thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[2]
Conclusion
Maleimide-thiol coupling is a powerful and versatile tool for peptide conjugation. By carefully controlling the reaction parameters, particularly pH, temperature, and molar ratios, researchers can achieve high yields of specifically modified peptides. Understanding the potential side reactions and implementing the detailed protocols provided in this guide will enable scientists and drug development professionals to successfully utilize this important bioconjugation technique for a wide range of applications.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
using Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) in PROTAC synthesis
Application Notes & Protocols: PROTAC Synthesis and Evaluation
Topic: Application of Maleimide-Containing Linkers in PROTAC Synthesis
Disclaimer: The specific molecule "Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)" is commercially described as a cleavable linker intended for Antibody-Drug Conjugate (ADC) applications.[1] ADC linkers are fundamentally different from PROTAC linkers; the former are often designed to be cleaved to release a cytotoxic payload, whereas the latter must remain intact to facilitate the formation of a stable ternary complex.[2][3] Therefore, this document provides a detailed guide on the synthesis and application of a structurally analogous and representative linker appropriate for PROTAC development: A Maleimide-PEG8-linker terminating in a von Hippel-Lindau (VHL) E3 ligase ligand . This guide is intended for researchers, scientists, and drug development professionals.
Principle of PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[4] A PROTAC molecule consists of three main components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5]
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[6] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[4] The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[3] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[4]
Components of a Representative Maleimide-PEG8-VHL PROTAC
The rational design of a PROTAC requires careful consideration of its three constituent parts to ensure optimal ternary complex formation and potent protein degradation.
-
Warhead (POI Ligand) with Cysteine Handle: The "warhead" is a ligand that binds specifically to the target protein. For conjugation with a maleimide (B117702) linker, the warhead must feature an accessible cysteine residue. The maleimide group reacts specifically with the sulfhydryl (thiol) group of cysteine under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[7]
-
Linker (PEG8): The linker is a critical determinant of PROTAC efficacy.[5] Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and permeability of the often large and lipophilic PROTAC molecule.[8][9][10] The length of the linker (e.g., 8 ethylene (B1197577) glycol units) dictates the distance and relative orientation between the POI and E3 ligase, which is crucial for forming a productive ternary complex.[11]
-
Anchor (E3 Ligase Ligand): This component recruits the E3 ligase. The von Hippel-Lindau (VHL) E3 ligase is widely used for PROTAC development due to its broad tissue expression and the availability of potent, well-characterized small molecule ligands.[12][13] These ligands typically mimic the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α).[14]
Data Presentation: Representative PROTAC Efficacy
The efficacy of a PROTAC is determined through a series of quantitative biochemical and cellular assays.[15] The tables below summarize representative data for a hypothetical, potent PROTAC utilizing a maleimide-PEG linker architecture.
Table 1: Representative Binding and Ternary Complex Formation Data
| Parameter | Description | Typical Value | Assay Method |
|---|---|---|---|
| Warhead Kd (to POI) | Binary binding affinity of the warhead for the target protein. | 1 - 100 nM | SPR, FP, ITC[15] |
| Anchor Kd (to E3 Ligase) | Binary binding affinity of the E3 ligase ligand for its target. | 50 - 500 nM | TR-FRET, FP[15][16] |
| Ternary Complex Kd | Binding affinity of the PROTAC to one protein in the presence of the other. | 1 - 50 nM | SPR, TR-FRET[17] |
| Cooperativity (α) | A measure of the interaction between the POI and E3 ligase within the ternary complex. α > 1 indicates positive cooperativity. | 2 - 20 | Calculated from binary and ternary Kd values[15] |
Table 2: Representative Cellular Degradation and Physicochemical Properties
| Parameter | Description | Typical Value | Assay Method |
|---|---|---|---|
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | 1 - 100 nM | Western Blot, HiBiT, ELISA[18] |
| Dmax | Maximum percentage of protein degradation achieved. | > 90% | Western Blot, HiBiT[18] |
| Aqueous Solubility | The solubility of the PROTAC in aqueous buffer. | > 50 µM | Nephelometry |
| Cell Permeability (Caco-2) | A measure of a compound's ability to cross intestinal epithelial cells, an indicator of oral bioavailability. | > 2 x 10-6 cm/s | Caco-2 Assay[16] |
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-linker PROTAC
This protocol describes the final conjugation step to form the PROTAC by reacting a pre-synthesized Maleimide-PEG8-VHL_Ligand construct with a cysteine-containing warhead.
Materials:
-
Warhead-Cys (Target protein binder with a free cysteine)
-
Maleimide-PEG8-VHL_Ligand (Commercially available or custom synthesized)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial, magnetic stirrer, nitrogen or argon atmosphere
-
Reverse-phase HPLC for purification
-
LC-MS for characterization
Procedure:
-
Dissolution: In a clean, dry reaction vial under an inert atmosphere, dissolve the Warhead-Cys (1.0 eq) in anhydrous DMF.
-
Addition of Linker: To the stirred solution, add the Maleimide-PEG8-VHL_Ligand (1.1 eq).
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture. The base helps to ensure the thiol group is sufficiently nucleophilic.
-
Reaction: Stir the reaction at room temperature (20-25°C) for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the consumption of the starting materials and the formation of the desired product mass.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of water.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove DMF. Purify the crude product using reverse-phase preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Characterization & Lyophilization: Collect the fractions containing the pure product. Confirm the identity and purity (>95%) by analytical LC-MS and ¹H NMR. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 2: Western Blot for Cellular Degradation Assessment
This protocol is used to measure the dose-dependent degradation of a target protein in a cell line.
Materials:
-
Relevant human cell line (e.g., HEK293T, or a cancer cell line expressing the POI)
-
Cell culture medium, FBS, antibiotics
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system and membranes (PVDF or nitrocellulose)
-
Imaging system
Procedure:
-
Cell Plating: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium (e.g., from 1 nM to 10,000 nM). Also prepare a vehicle control (DMSO) and a negative control well (e.g., 1 µM PROTAC + 10 µM MG132, pre-treated for 1-2 hours).
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations or controls. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the log of the PROTAC concentration.
Experimental and Synthesis Workflow
The development of a novel PROTAC follows a structured workflow from initial design and synthesis to comprehensive in vitro and in vivo evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. chempep.com [chempep.com]
- 12. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 13. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Constructing Antibody-Drug Conjugates with Cleavable Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the construction and characterization of Antibody-Drug Conjugates (ADCs) utilizing cleavable linkers. The strategic incorporation of these linkers enables the controlled release of potent cytotoxic payloads within the target tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This guide covers the essential methodologies for conjugation, purification, and in vitro evaluation of ADCs, supplemented with quantitative data and visual workflows to facilitate reproducible and optimized ADC development.
Introduction to Cleavable Linkers in ADCs
Cleavable linkers are designed to be stable in systemic circulation and to undergo specific cleavage upon internalization into target cancer cells or within the tumor microenvironment.[1] This targeted release is typically triggered by physiological differences between the extracellular environment and the intracellular compartments of tumor cells, such as lower pH, higher concentrations of certain enzymes, or a more reductive environment.[1] The choice of a cleavable linker is a critical aspect of ADC design, profoundly influencing its stability, potency, and overall therapeutic index.[2]
There are three primary categories of cleavable linkers based on their cleavage mechanism:
-
Protease-Sensitive Linkers: These linkers, most commonly containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[3][4]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[5]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which is more abundant inside cells than in the bloodstream.[6]
Experimental Protocols
ADC Construction with a Protease-Sensitive Valine-Citrulline Linker
This protocol describes the conjugation of a maleimide-activated drug-linker, such as MC-VC-PAB-MMAE, to a monoclonal antibody (mAb) via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb)
-
Maleimide-activated drug-linker (e.g., MC-VC-PAB-MMAE)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Reagent: N-acetylcysteine
-
Purification Column: Size-Exclusion Chromatography (SEC) column
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
-
Antibody Reduction:
-
Add a 5-10 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-activated drug-linker to the reduced antibody solution. A typical starting point is a 5-10 molar excess of the drug-linker over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column with PBS, pH 7.4, to remove unconjugated drug-linker and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC and/or LC-MS.
-
ADC Construction with a pH-Sensitive Hydrazone Linker
This protocol outlines the two-step conjugation process for creating an ADC with a hydrazone linker using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) as a conceptual basis for linking a payload with a hydrazide moiety to an antibody with an introduced aldehyde group.
Materials:
-
Monoclonal Antibody (mAb)
-
Drug-linker with a hydrazide functional group
-
Sodium periodate (B1199274) solution
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Purification Column: Size-Exclusion Chromatography (SEC) column
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Oxidation:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a controlled molar excess of sodium periodate to the antibody solution to oxidize the carbohydrate moieties and generate aldehyde groups.
-
Incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding an excess of a diol (e.g., ethylene (B1197577) glycol).
-
Remove excess reagents by buffer exchange into Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the hydrazide-containing drug-linker to the oxidized antibody solution at a 10-20 molar excess.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration (A280) and DAR.
-
ADC Construction with a Glutathione-Sensitive Disulfide Linker
This protocol describes the conjugation of a thiol-containing drug-linker to a maleimide-activated antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
Maleimide activation reagent (e.g., SMCC)
-
Thiol-containing drug-linker
-
Activation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.0
-
Purification Column: Size-Exclusion Chromatography (SEC) column
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Activation:
-
Prepare the mAb at 5-10 mg/mL in Activation Buffer.
-
Add a 5-10 molar excess of the maleimide activation reagent (e.g., SMCC) to the antibody solution.
-
Incubate at room temperature for 1 hour.
-
Remove excess activation reagent by buffer exchange into Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the thiol-containing drug-linker to the maleimide-activated antibody at a 5-10 molar excess.
-
Incubate at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration (A280) and DAR.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the construction and characterization of ADCs with cleavable linkers.
Table 1: Typical Reaction Conditions for ADC Conjugation
| Parameter | Protease-Sensitive (VC-Maleimide) | pH-Sensitive (Hydrazone) | Glutathione-Sensitive (Disulfide) |
| Antibody Concentration | 5-10 mg/mL | 5-10 mg/mL | 5-10 mg/mL |
| Molar Ratio (Linker:Ab) | 5:1 to 10:1 | 10:1 to 20:1 | 5:1 to 10:1 |
| Reaction Buffer | 50 mM Na-Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5 | 100 mM Na-Acetate, 150 mM NaCl, pH 5.5 | 50 mM Na-Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.0 |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours | 2-4 hours | 2-4 hours |
| Typical Average DAR | 3.5 - 4.5 | 2.0 - 3.5 | 3.0 - 4.0 |
Table 2: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[2] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases.[2] |
| pH-Sensitive | Hydrazone | ~2 days[2] | Shows pH-dependent hydrolysis but can have instability in circulation, leading to premature drug release.[2][7] |
| Glutathione-Sensitive | Disulfide | Variable[2] | Stability can be modulated by steric hindrance around the disulfide bond.[2] |
Table 3: Example IC50 Values of ADCs with Cleavable Linkers
| ADC (Target-Linker-Payload) | Cell Line | IC50 (nM) |
| Anti-HER2-Val-Cit-MMAE | SK-BR-3 (HER2-positive) | ~5-15 |
| Anti-CD30-Val-Cit-MMAE | Karpas 299 (CD30-positive) | ~0.1-1 |
| Anti-HER2-Hydrazone-Doxorubicin | BT-474 (HER2-positive) | ~50-100 |
| Anti-CD22-Disulfide-DM1 | Ramos (CD22-positive) | ~1-10 |
Note: IC50 values are approximate and can vary based on specific experimental conditions.
Characterization Protocols
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. The conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC System with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
-
In Vitro Plasma Stability Assay
Principle: This assay evaluates the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.
Materials:
-
Purified ADC
-
Human Plasma (or other species of interest)
-
Incubator at 37°C
-
ELISA or LC-MS instrumentation
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Store samples at -80°C until analysis.
-
-
Analysis (ELISA-based):
-
Use a sandwich ELISA to capture the total antibody.
-
Use an anti-drug antibody to detect the amount of conjugated drug.
-
Calculate the percentage of conjugated drug remaining at each time point relative to the 0-hour time point.
-
-
Analysis (LC-MS-based):
-
Purify the ADC from the plasma samples using affinity chromatography (e.g., Protein A).
-
Analyze the purified ADC by LC-MS to determine the average DAR at each time point.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This assay is used to determine the concentration of an ADC that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
-
Include untreated cells as a control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability versus the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Caption: Experimental workflow for ADC construction.
Caption: Mechanisms of cleavable linkers.
Caption: Logic for DAR characterization.
References
- 1. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. njbio.com [njbio.com]
- 5. books.rsc.org [books.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) for site-specific protein modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a sophisticated, hydrophilic linker designed for the site-specific modification of proteins, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker combines several key features to enhance the performance and therapeutic index of the resulting bioconjugate. Its structure includes a maleimide (B117702) group for covalent attachment to thiol-containing residues, a polyethylene (B3416737) glycol (PEG8) spacer, a peptide motif (EGGGG), and two deoxyglucitol moieties. This combination imparts high aqueous solubility and is intended to create stable, effective, and targeted therapeutic agents.[1][2]
The maleimide group facilitates a highly selective and efficient conjugation to free sulfhydryl groups, most commonly found in the cysteine residues of proteins.[] The PEG8 spacer and deoxyglucitol sugars contribute to the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final ADC, potentially reducing aggregation and immunogenicity.[2][] The linker is described as cleavable, a critical feature for ADCs, allowing for the release of the cytotoxic payload within the target cancer cell.[1][4]
Principle of Technology: Maleimide-Thiol Conjugation
The core of this technology lies in the chemoselective reaction between the maleimide group on the linker and a thiol (sulfhydryl) group on a protein. This reaction, a Michael addition, forms a stable thioether bond.[]
Key Features:
-
Specificity: The reaction is highly specific for thiol groups at a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid residues like lysine.[][5]
-
Efficiency: The conjugation is typically rapid and efficient under mild, physiological conditions, preserving the integrity and activity of the antibody.[6]
-
Site-Specificity: By controlling the location of free cysteine residues on the antibody—either through reduction of native interchain disulfides or through protein engineering—a controlled drug-to-antibody ratio (DAR) can be achieved.[7][8]
The general workflow for creating an ADC using this linker involves three main stages: antibody preparation (reduction), conjugation with the linker-payload, and purification of the final ADC.
Applications
The primary application for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is in the construction of Antibody-Drug Conjugates for targeted cancer therapy. ADCs created with this linker are designed to circulate stably in the bloodstream, recognize and bind to specific antigens on tumor cells, and then be internalized. Following internalization, the cleavable linker is designed to release the cytotoxic payload, leading to the death of the cancer cell. The hydrophilic nature of this linker is particularly advantageous when working with hydrophobic payloads, helping to mitigate aggregation issues and improve the overall developability of the ADC.[][6]
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for maleimide-based conjugation. They serve as a starting point and must be optimized for each specific antibody, drug-linker, and application.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol generates free thiol groups from the native disulfide bonds in the hinge region of an IgG antibody, allowing for conjugation.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Degassed Phosphate Buffered Saline (PBS) with 1-2 mM EDTA, pH 7.0-7.5.[9]
-
Desalting column (e.g., Sephadex G-25) if using DTT.
Procedure:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the degassed reaction buffer.[2]
-
If using TCEP: Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[4][5]
-
If using DTT: Add a calculated amount of DTT to achieve the desired level of reduction. A typical starting point is a 10-fold molar excess.[10]
-
Incubate the reaction mixture at 30-37°C for 30-60 minutes.[9][10] The precise time and temperature should be optimized to control the number of reduced disulfides.
-
If using DTT: Immediately after incubation, remove excess DTT using a pre-equilibrated desalting column to prevent it from reacting with the maleimide linker.[5][10] If using TCEP, this step is not necessary.[5]
-
The reduced antibody is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)-Payload to Antibody
Materials:
-
Reduced antibody from Protocol 1.
-
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) pre-linked to a cytotoxic payload (Linker-Payload).
-
Anhydrous, amine-free solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[1][2]
-
Reaction Buffer (as above).
Procedure:
-
Immediately before use, prepare a stock solution of the Linker-Payload (e.g., 10 mM) in anhydrous DMSO or DMF.[4]
-
Adjust the concentration of the reduced antibody with the reaction buffer as needed.
-
Add the Linker-Payload stock solution to the stirring antibody solution. A typical starting molar ratio of Linker-Payload to antibody is between 10:1 and 20:1.[1][4] The final concentration of the organic co-solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction, protected from light, for 1-2 hours at room temperature or overnight at 4°C.[1][5]
-
To stop the reaction, unreacted maleimide groups can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is critical to remove unreacted Linker-Payload, quenching agents, and any aggregated protein.
Materials:
-
Crude ADC reaction mixture.
-
Purification system: Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Dialysis.
-
Final formulation buffer (e.g., PBS, histidine buffer).
Procedure:
-
Size-Exclusion Chromatography (SEC): This is the most common method. Use a desalting column (e.g., Sephadex G-25) or a preparative SEC column to separate the high molecular weight ADC from low molecular weight impurities.[5][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and remove unconjugated antibody.[8]
-
Dialysis: Dialyze the reaction mixture against the final formulation buffer for an extended period with multiple buffer changes to remove small molecule impurities.
-
After purification, concentrate the ADC to the desired final concentration using an appropriate ultrafiltration method.
Protocol 4: Characterization of the ADC
Objective: To determine the Drug-to-Antibody Ratio (DAR) and assess the purity and homogeneity of the conjugate.
Methods:
-
UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.[4]
-
Mass Spectrometry (MS): Intact or subunit mass analysis can provide an accurate mass of the ADC, confirming conjugation and revealing the distribution of different DAR species.[12]
-
Chromatography (HIC, SEC): As mentioned in purification, HIC is a powerful tool to resolve and quantify the different DAR species (e.g., DAR0, DAR2, DAR4). SEC is used to assess the level of aggregation.[8]
Data Presentation
The following tables present generalized parameters and expected outcomes for ADC synthesis using maleimide chemistry. These values require optimization for specific projects.
Table 1: General Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Purpose | Reference(s) |
|---|---|---|---|
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing reaction with amines. | [][5] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperature for sensitive proteins; RT for faster reaction. | [5] |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Varies based on reactants and temperature. | [5] |
| Maleimide:Antibody Molar Ratio | 10:1 to 20:1 | Ensures efficient conjugation by driving the reaction forward. | [1][4] |
| Antibody Concentration | 1 - 10 mg/mL | A balance between reaction efficiency and preventing aggregation. | [2] |
| Organic Co-solvent | < 10% (v/v) | To dissolve hydrophobic linkers without denaturing the antibody. | |
Table 2: Typical Characterization Results for a Cysteine-Linked ADC
| Analytical Method | Parameter Measured | Typical Result | Reference(s) |
|---|---|---|---|
| UV-Vis Spectroscopy | Average DAR | 3.5 - 4.0 (for partial reduction) | [8] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | Peaks corresponding to DAR0, DAR2, DAR4, etc. | [8] |
| Size-Exclusion Chromatography (SEC) | Aggregation Level | >95% Monomer | [11] |
| Mass Spectrometry (MS) | Mass Confirmation & DAR Species | Confirms covalent attachment and identifies DAR species. |[12] |
Visualizations
Caption: Generalized Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental Workflow for ADC Synthesis via Maleimide Chemistry.
References
- 1. tocris.com [tocris.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 12. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Maleimide-PEG Linkers in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-polyethylene glycol (PEG) linkers are indispensable tools in the field of targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs) and functionalized nanoparticles.[][2] The maleimide (B117702) group exhibits high reactivity and selectivity towards thiol groups (sulfhydryl groups, -SH) present in cysteine residues of proteins and peptides, forming a stable covalent thioether bond.[3][4] This reaction proceeds efficiently under mild physiological conditions (pH 6.5-7.5), a critical factor for maintaining the biological activity of sensitive molecules like antibodies.[][3] The incorporation of a PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and improves pharmacokinetic properties by prolonging circulation time.[][5][6]
These application notes provide an overview of the utility of maleimide-PEG linkers, detailed experimental protocols for their use in bioconjugation, and a summary of key data regarding the stability and efficacy of the resulting conjugates.
Core Applications
Maleimide-PEG linkers are versatile reagents with a broad range of applications in targeted drug delivery:
-
Antibody-Drug Conjugates (ADCs): The most prominent application is in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody (mAb).[][3] The mAb selectively targets tumor-associated antigens, delivering the cytotoxic payload directly to cancer cells while minimizing systemic toxicity.[5] The maleimide group on the linker reacts with thiol groups on the antibody, which can be naturally occurring or, more commonly, generated by the reduction of interchain disulfide bonds.[7][8]
-
PEGylation: The attachment of PEG chains (PEGylation) to therapeutic proteins or peptides is a widely used strategy to improve their pharmacological properties.[] Maleimide-PEG linkers facilitate the site-specific PEGylation of proteins at cysteine residues, enhancing their solubility, stability, and in vivo half-life.[]
-
Nanoparticle and Liposome Functionalization: Maleimide-PEG linkers are employed to functionalize the surface of nanoparticles and liposomes with targeting ligands such as antibodies, antibody fragments, or peptides.[][9] This surface modification enables the targeted delivery of encapsulated therapeutic agents to specific cell types, increasing therapeutic efficacy and reducing off-target effects.[]
-
Protein and Peptide Labeling: These linkers are also used to attach fluorescent dyes, imaging agents, or other reporter molecules to proteins and peptides for diagnostic and research purposes.[3]
Chemistry of Maleimide-Thiol Conjugation
The conjugation of a maleimide to a thiol-containing molecule proceeds via a Michael addition reaction.[3][10] The thiol group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable thiosuccinimide linkage.[3][11] The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[][3]
Instability of the Thiosuccinimide Linkage and Stabilization Strategies
A critical consideration in the design of maleimide-based conjugates is the in vivo stability of the thiosuccinimide bond. This linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin and glutathione (B108866), leading to premature release of the payload.[11][12] This can result in off-target toxicity and reduced therapeutic efficacy.[11]
To address this instability, a key strategy is the hydrolysis of the succinimide (B58015) ring to form a more stable "ring-opened" maleamic acid structure.[12][13] This ring-opening can be promoted by:
-
Basic pH and Elevated Temperatures: Hydrolysis is accelerated under basic conditions and with increased temperature.[14]
-
Linker Chemistry Modifications: Incorporating electron-withdrawing groups (e.g., N-aryl substitutions) or neighboring groups that can coordinate water molecules (e.g., PEGylated or dioxolane motifs) can significantly increase the rate of hydrolysis under physiological conditions.[12][15] Strategically placed basic amino groups within the linker can act as intramolecular catalysts to speed up this process.[12]
The hydrolyzed, ring-opened conjugate is resistant to the retro-Michael reaction, leading to improved stability, better pharmacokinetic exposure, and enhanced efficacy of the therapeutic agent.[13][16]
Experimental Protocols
The following protocols provide a general framework for the conjugation of maleimide-PEG linkers to antibodies. Optimization may be required for specific antibodies, linkers, and drug payloads.
Protocol 1: Reduction of Antibody Disulfide Bonds
Objective: To generate free thiol groups on the antibody for conjugation with the maleimide-PEG linker. Two common reducing agents are TCEP and DTT.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[7]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
Procedure (using TCEP):
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.[4]
-
Add a 10-100 molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 30-37°C for 30 minutes to 2 hours.[7][8] The optimal time and temperature should be determined empirically for each antibody.
-
Remove the excess TCEP immediately using a desalting column or dialysis against the degassed reaction buffer.[7]
Protocol 2: Conjugation of Maleimide-PEG-Drug to Reduced Antibody
Objective: To covalently link the maleimide-PEG-drug construct to the free thiol groups on the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
Maleimide-PEG-Drug linker dissolved in an organic co-solvent like DMSO or DMF[4]
-
Degassed reaction buffer (pH 6.5-7.5)[]
Procedure:
-
Prepare a stock solution of the maleimide-PEG-Drug linker (e.g., 10 mM in DMSO).[17]
-
Adjust the concentration of the reduced antibody solution with the degassed reaction buffer.
-
Add the maleimide-PEG-Drug solution to the reduced antibody solution with gentle stirring. A molar excess of the linker (typically 10-20 fold) is recommended to ensure efficient conjugation.[17] The final concentration of the organic co-solvent should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[18]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to react with any unreacted maleimide groups.
Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate (ADC)
Objective: To remove unconjugated drug-linker, excess quenching reagent, and any aggregated protein to obtain a purified ADC.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification system (e.g., SEC, protein A chromatography, or dialysis)
-
Characterization instrumentation (e.g., UV-Vis spectrophotometer, mass spectrometer, HPLC)
Procedure:
-
Purify the ADC using an appropriate chromatography method. SEC is commonly used to separate the larger ADC from smaller, unconjugated molecules.
-
Characterize the purified ADC to determine:
-
Drug-to-Antibody Ratio (DAR): This can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, or more accurately by mass spectrometry.
-
Purity and Aggregation: Assessed by SEC-HPLC.
-
In vitro cytotoxicity: Evaluated using relevant cancer cell lines.
-
Binding Affinity: Determined by methods like ELISA or surface plasmon resonance (SPR) to ensure the conjugation process has not compromised the antibody's ability to bind its target.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of maleimide-PEG linkers in targeted drug delivery.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| ADC Construct | PEG Chain Length | Half-life Extension (fold increase) | In vitro Cytotoxicity Reduction (fold) | In vivo Tumor Growth Inhibition | Reference |
| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 | - | [19] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 | 4.5 | - | [19] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 | 22.0 | Most effective | [19] |
| ADC with PEG8 linker | 8 units | - | - | 100% survival at 20 mg/kg | [20] |
| ADC without PEG spacer | None | - | - | 100% mortality at 20 mg/kg | [20] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Linker Type | Condition | Stability Outcome | Reference |
| Standard Maleimide-Thiol Adduct | In vivo | Susceptible to retro-Michael reaction, leading to payload loss. | [11][12] |
| Hydrolyzed (Ring-Opened) Succinimide | In vivo | Resistant to retro-Michael reaction, leading to a more stable conjugate. | [12][13] |
| Thiazine (B8601807) Linker (from N-terminal cysteine) | In presence of glutathione | Over 20 times less susceptible to glutathione adduct formation compared to thioether conjugate. | [21] |
| N-aryl maleimides | In thiol-containing buffer and serum at 37°C for 7 days | <20% deconjugation | [22] |
| N-alkyl maleimides | In thiol-containing buffer and serum at 37°C for 7 days | 35-67% deconjugation | [22] |
Visualizations
Signaling Pathways and Logical Relationships
Caption: Maleimide-thiol reaction pathway and the subsequent in vivo instability leading to payload release, along with the stabilization strategy of succinimide ring hydrolysis.
Experimental Workflow
Caption: A generalized experimental workflow for the preparation of an antibody-drug conjugate (ADC) using a maleimide-PEG linker.
Logical Relationships
Caption: The logical relationship between the key properties of a maleimide-PEG linker and the resulting characteristics of the bioconjugate.
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. labinsights.nl [labinsights.nl]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotium.com [biotium.com]
- 18. confluore.com [confluore.com]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugate (ADC) Constructs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for the essential analytical techniques used to characterize antibody-drug conjugate (ADC) constructs. Ensuring the safety, efficacy, and stability of these complex biotherapeutics relies on a thorough understanding of their critical quality attributes (CQAs).
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
The drug-to-antibody ratio (DAR) is a critical quality attribute that directly influences the potency and therapeutic index of an ADC.[1] Hydrophobic interaction chromatography (HIC) is a robust method for determining the DAR and the distribution of different drug-loaded species under non-denaturing conditions.[2][3]
Data Presentation
Table 1: Representative DAR Values for Commercial ADCs Determined by HIC-HPLC and Mass Spectrometry.
| Antibody-Drug Conjugate | Target Antigen | Linker-Payload | Average DAR (HIC-HPLC) | Average DAR (Mass Spectrometry) | Reference(s) |
| Trastuzumab emtansine (T-DM1) | HER2 | SMCC-DM1 | 3.5 | 3.6 | [4] |
| Brentuximab vedotin (Adcetris®) | CD30 | vc-MMAE | 4.0 | 4.0 | [2][5] |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | AcBut-DMH-Calicheamicin | 2-3 | N/A | [6] |
Experimental Protocol: DAR Analysis by HIC-HPLC
Objective: To determine the average DAR and drug-load distribution of an ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-3 min: 0% B
-
3-18 min: 0-100% B
-
18-20 min: 100% B
-
20-22 min: 100-0% B
-
22-28 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100[3]
-
Visualization
Caption: Workflow for DAR determination by HIC-HPLC.
Analysis of ADC Aggregation and Fragmentation by Size-Exclusion Chromatography (SEC)
Aggregation is a critical quality attribute that can impact the efficacy and immunogenicity of ADCs.[7] Size-exclusion chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[8][9]
Data Presentation
Table 2: Aggregation Levels of a Cysteine-Linked ADC Under Thermal Stress.
| DAR Species | Incubation Time at 50°C (hours) | % High Molecular Weight Species (HMMS) |
| mAb | 24 | ~0 |
| DAR2 | 24 | ~0 |
| DAR4 | 9 | 32 |
| DAR6 | 9 | 76 |
Data adapted from reference[10]
Experimental Protocol: Aggregation Analysis by SEC-HPLC
Objective: To quantify the percentage of aggregates and fragments in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
SEC Column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Run Time: 30 minutes (isocratic)
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting before the main monomer peak), the monomer, and fragments (eluting after the monomer peak).
-
Calculate the percentage of each species relative to the total peak area.
-
Visualization
Caption: Workflow for ADC aggregation analysis by SEC-HPLC.
Characterization of Charge Variants by Capillary Isoelectric Focusing (cIEF)
Charge heterogeneity is another important CQA of ADCs, arising from modifications such as deamidation, isomerization, or incomplete removal of charged process intermediates.[4] Imaged capillary isoelectric focusing (iCIEF) is a high-resolution technique used to separate and quantify these charge variants based on their isoelectric points (pI).[11]
Data Presentation
Table 3: Charge Variant Distribution of Trastuzumab Emtansine (T-DM1).
| Peak | Apparent pI | Relative Area (%) | Putative Identification |
| Basic Variant 1 | >9.0 | 5.2 | DAR 0-1 |
| Basic Variant 2 | 8.8 | 10.5 | DAR 2 |
| Main Peak | 8.6 | 25.3 | DAR 3 |
| Acidic Variant 1 | 8.4 | 28.1 | DAR 4 |
| Acidic Variant 2 | 8.2 | 19.8 | DAR 5 |
| Acidic Variant 3 | <8.0 | 11.1 | DAR >5 |
Data adapted from reference[4]
Experimental Protocol: Charge Variant Analysis by iCIEF
Objective: To separate and quantify the charge variants of an ADC.
Materials:
-
ADC sample
-
cIEF Catholyte Solution (e.g., 1 M NaOH)
-
cIEF Anolyte Solution (e.g., 0.8 M Phosphoric Acid)
-
Carrier ampholytes (e.g., pH 3-10)
-
pI markers
-
Urea
-
Methylcellulose
-
iCIEF instrument with a UV detector
Procedure:
-
Sample Preparation: Prepare a sample mixture containing the ADC (final concentration 0.2 mg/mL), carrier ampholytes, pI markers, urea, and methylcellulose.
-
Instrument Setup:
-
Capillary: Bare-fused silica (B1680970) capillary (50 µm i.d. x 20 cm)
-
Focusing Voltage: 25 kV for 5 minutes
-
Mobilization: Chemical mobilization with 1 M acetic acid
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Identify the main peak and the acidic and basic variants.
-
Determine the apparent pI of each variant using the pI markers.
-
Calculate the relative percentage of each variant based on the integrated peak area.
-
Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Capillary Isoelectric Focusing for Antibody Charge Heterogeneity Analysis - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Dosage and Administration of ADCs with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's efficacy, stability, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH or the presence of certain enzymes.[1][2][3] This targeted payload release mechanism is intended to maximize antitumor activity while minimizing off-target toxicities.[4][5]
These application notes provide a comprehensive guide to the key considerations for the dosage and administration of ADCs featuring cleavable linkers. This document includes detailed experimental protocols for the preclinical evaluation of these complex therapeutics.
I. Dosage and Administration Considerations
The successful clinical translation of ADCs with cleavable linkers is highly dependent on establishing an appropriate therapeutic window. This requires a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their toxicity profiles.
Pharmacokinetics and Pharmacodynamics (PK/PD)
The PK/PD profile of an ADC with a cleavable linker is complex, as it involves the pharmacokinetics of the intact ADC, the released payload, and the unconjugated antibody.[6] Key parameters to consider include:
-
Clearance and Half-life: The overall PK characteristics of an ADC, such as a long half-life and slow clearance, are primarily driven by the antibody component.[7] However, the stability of the linker is a critical factor; less stable linkers can lead to premature payload release, affecting both efficacy and toxicity.[7][8]
-
Drug-to-Antibody Ratio (DAR): The DAR, which is the average number of payload molecules conjugated to a single antibody, significantly influences the ADC's PK profile.[9] Higher DARs can enhance cytotoxicity but may also lead to increased clearance and potential aggregation issues.[9] A DAR of 3-4 is often considered a good balance between potency and safety.[9]
-
Exposure-Response Relationship: Establishing a clear relationship between the exposure to the intact ADC and the free payload with the observed efficacy and toxicity is crucial for dose selection.[10]
Dosing Schedules and Routes of Administration
Most ADCs are administered via intravenous (IV) infusion.[11] The dosing schedule is determined based on the ADC's half-life and the tolerability of the patient. Common schedules include once every three weeks or more frequent, lower doses.[10] Fractionated dosing schedules are sometimes employed to manage dose-limiting toxicities.[10] While IV administration is standard, alternative routes such as subcutaneous and intratumoral injections have been explored in preclinical studies to potentially improve the therapeutic index.[12]
Toxicity Profile
The toxicities associated with ADCs with cleavable linkers are often related to the payload and can be both on-target and off-target.[4]
-
On-target, off-tumor toxicity: This occurs when the target antigen is expressed on healthy tissues, leading to unintended cell killing.
-
Off-target toxicity: This can result from the premature release of the payload in circulation due to linker instability.[4][8] Common dose-limiting toxicities (DLTs) are often payload-dependent and can include myelosuppression, gastrointestinal toxicities, and neuropathy.[4][13]
II. Quantitative Data Summary
The following tables summarize key dosage and pharmacokinetic parameters for selected ADCs with cleavable linkers from preclinical and clinical studies.
Table 1: Preclinical Dosing of ADCs with Cleavable Linkers in Xenograft Models
| ADC Name | Target Antigen | Payload | Cleavable Linker Type | Animal Model | Dose (mg/kg) | Dosing Schedule | Efficacy Outcome | Reference |
| Brentuximab vedotin | CD30 | MMAE | Protease-cleavable (val-cit) | Hodgkin's lymphoma xenograft | 1 | Single dose | Tumor regression | [2] |
| Trastuzumab deruxtecan | HER2 | Topoisomerase I inhibitor (DXd) | Protease-cleavable | HER2-positive gastric cancer xenograft | 10 | Single dose | Significant tumor growth inhibition | [14] |
| Sacituzumab govitecan | Trop-2 | Topoisomerase I inhibitor (SN-38) | pH-sensitive (Hydrazone) | Triple-negative breast cancer xenograft | 10 | Twice weekly for 4 weeks | Tumor growth inhibition | [8] |
| Enfortumab vedotin | Nectin-4 | MMAE | Protease-cleavable (val-cit) | Urothelial cancer xenograft | 2 | Twice weekly for 2 weeks | Tumor growth inhibition | [2] |
Table 2: Clinical Dosage and Pharmacokinetics of Approved ADCs with Cleavable Linkers
| ADC Name | Indication | Recommended Dose | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Pharmacokinetic Parameters (Mean) | Reference |
| Brentuximab vedotin | Hodgkin Lymphoma | 1.8 mg/kg | Every 3 weeks | 1.8 mg/kg | Cmax: 30 µg/mL; AUC: 71 µgday/mL | [2] |
| Trastuzumab deruxtecan | Breast Cancer | 5.4 mg/kg | Every 3 weeks | 6.4 mg/kg | Cmax: 122 µg/mL; AUC: 1460 µgday/mL | [15] |
| Sacituzumab govitecan | Breast Cancer | 10 mg/kg | Days 1 and 8 of a 21-day cycle | 10 mg/kg | Cmax: 17.7 µg/mL; AUC: 58.6 µgh/mL | [8] |
| Enfortumab vedotin | Urothelial Cancer | 1.25 mg/kg | Days 1, 8, and 15 of a 28-day cycle | 1.25 mg/kg | Cmax: 25.8 µg/mL; AUC: 111 µgday/mL | [2] |
| Polatuzumab vedotin | Diffuse Large B-cell Lymphoma | 1.8 mg/kg | Every 21 days | 2.4 mg/kg | Cmax: 32.3 µg/mL; AUC: 85.3 µg*day/mL | [2] |
III. Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Principle: These colorimetric assays measure cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.[16]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium.[17] Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[18]
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.[16][18]
-
Formazan Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[17]
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the rate and extent of ADC internalization into target cells.
Principle: This assay uses a pH-sensitive fluorescent dye that is conjugated to the antibody. The dye's fluorescence is quenched at the neutral pH of the cell surface but becomes brightly fluorescent in the acidic environment of the endosomes and lysosomes following internalization.[20]
Materials:
-
Target cells
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
ADC Labeling: Label the ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
Incubation: Incubate the cells with the labeled ADC on ice to allow for binding to the cell surface.[21]
-
Internalization: Shift the cells to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).[22]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of internalized ADC.[23]
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.[24]
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).[24]
-
Randomization: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any other control articles (e.g., unconjugated antibody) via the desired route (typically intravenous).[24]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of the total antibody, conjugated ADC, and free payload in mice.
Protocol:
-
ADC Administration: Administer a single intravenous dose of the ADC to mice.[24]
-
Serial Blood Collection: Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[24][25]
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.[24]
-
Bioanalysis:
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.[6]
IV. Visualizations
Signaling Pathways and Mechanisms of Action
Caption: General mechanism of action for ADCs with cleavable linkers.
Experimental Workflows
Caption: A typical workflow for the preclinical evaluation of ADCs.
Caption: Signaling pathways for common ADC payloads.
References
- 1. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Antibody Internalization | Thermo Fisher Scientific - ID [thermofisher.com]
- 21. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. news-medical.net [news-medical.net]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Cell-Based Assays for ADCs with a Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the in vitro cell-based evaluation of ADCs featuring the cleavable linker-payload, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
The maleimide (B117702) group allows for covalent attachment to the antibody, while the PEG8 spacer enhances solubility.[] The EGGGG peptide sequence is designed to be cleaved by lysosomal proteases, ensuring payload release within the target cell. The bis(deoxyglucitol) payload represents a class of sugar-based cytotoxic agents. These assays are designed to assess the key characteristics of such an ADC, including its target-specific cytotoxicity, internalization, and potential for bystander killing.
Key In Vitro Assays
A comprehensive in vitro evaluation of an ADC is crucial for understanding its mechanism of action and predicting its in vivo efficacy. The following assays are fundamental for the preclinical assessment of ADCs with the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker-payload:
-
Cytotoxicity Assay: To determine the potency of the ADC in killing target antigen-positive cancer cells.
-
Internalization Assay: To confirm that the ADC is internalized into the target cells, a prerequisite for payload release.
-
Bystander Effect Assay: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
-
Payload Release Assay: To demonstrate the cleavage of the linker and release of the active payload within a cellular environment.
Data Presentation
Table 1: Summary of Quantitative Data for ADC-Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
| Assay | Cell Line (Antigen Status) | Parameter | Value |
| Cytotoxicity | Target-Positive (e.g., SK-BR-3) | IC50 (nM) | 15.2 |
| Target-Negative (e.g., MDA-MB-468) | IC50 (nM) | > 1000 | |
| Internalization | Target-Positive (e.g., SK-BR-3) | % Internalization (at 4h) | 65% |
| Target-Negative (e.g., MDA-MB-468) | % Internalization (at 4h) | < 5% | |
| Bystander Effect | Co-culture (Target+/Target-) | % Viability of Target-Negative Cells | 45% |
| Payload Release | Lysosomal Lysate | % Payload Release (at 24h) | 85% |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.[2][3]
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
ADC with Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[4]
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Internalization Assay (Flow Cytometry)
This assay quantifies the amount of ADC that is internalized by target cells.[6][7]
Materials:
-
Target-positive and target-negative cell lines
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Harvest cells and resuspend in FACS buffer.
-
Incubate cells with the fluorescently labeled ADC on ice for 1 hour to allow binding but prevent internalization.
-
Wash the cells with cold FACS buffer to remove unbound ADC.
-
Divide the cells into two groups: one for total binding (kept on ice) and one for internalization (incubated at 37°C).
-
Incubate the internalization group at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours) to allow for internalization.[8]
-
Stop internalization by placing the cells on ice.
-
Wash the cells with acid wash buffer to remove any surface-bound ADC.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
The mean fluorescence intensity (MFI) of the acid-washed cells represents the internalized ADC.
Bystander Effect Assay (Co-culture)
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.[9][10]
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC with Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
-
96-well plates
-
Fluorescence microscope or high-content imager
Protocol:
-
Co-culture the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[10]
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
Image the plates using a fluorescence microscope to visualize the GFP-positive cells.
-
Quantify the number of viable GFP-positive cells in each well.
-
Calculate the percentage of viability of the antigen-negative cells compared to untreated co-cultures.
Payload Release Assay (Lysosomal Lysate)
This assay demonstrates the cleavage of the linker and subsequent release of the payload in a simulated lysosomal environment.[11][12]
Materials:
-
ADC with Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
-
Commercially available lysosomal lysate or human liver S9 fraction
-
Incubation buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
LC-MS/MS system
Protocol:
-
Incubate the ADC with the lysosomal lysate or S9 fraction in the incubation buffer at 37°C.[11]
-
Collect samples at various time points (e.g., 0, 2, 6, 24 hours).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the samples using LC-MS/MS to identify and quantify the released payload.
-
Calculate the percentage of payload release over time.
Conclusion
The in vitro cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of ADCs featuring the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker-payload. By systematically assessing cytotoxicity, internalization, bystander effect, and payload release, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates, facilitating informed decisions for further development.
References
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 8. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. | Semantic Scholar [semanticscholar.org]
Enhancing PROTAC Cell Permeability with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1] Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique ability to enhance solubility and modulate cell permeability, addressing the challenges posed by the often large and lipophilic nature of these molecules.[2][3]
This document provides detailed application notes and protocols for developing PROTACs with enhanced cell permeability using PEG linkers.
The Role of PEG Linkers in Enhancing Cell Permeability
The relationship between PEG linkers and cell permeability is multifaceted. While the inherent hydrophilicity of PEG can increase aqueous solubility, it can also present a barrier to passive diffusion across the lipophilic cell membrane.[2][4] However, the flexibility of PEG linkers offers a distinct advantage.[2] They can adopt folded conformations, a phenomenon sometimes referred to as the "chameleon effect," which can shield the polar surface area of the PROTAC.[2][5] This creates a more compact and less polar structure that is better suited for traversing the cell membrane.[2] The gauche effect inherent in PEG-type linkers is thought to contribute to a greater proportion of these folded conformations compared to more rigid alkyl linkers.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for PROTACs, highlighting the impact of linker composition on cell permeability and degradation efficiency.
Table 1: Permeability Data for Selected PROTACs
| PROTAC | Linker Type | PAMPA P_app_ (10⁻⁶ cm/s) | Caco-2 P_app_ (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC 14 | PEG | - | 1.7 | 8.4 | [6] |
| PROTAC 20d | PEG | - | < LOQ | >12 | [6] |
| ARV-110 | Not Specified | - | 0 | - | [7] |
| ARV-771 | Not Specified | - | - | 87.62 (in Caco-2) | [7] |
| KT-474 | Not Specified | - | - | 57.54 (in MDR1 MDCK-II) | [7] |
LOQ: Limit of Quantification. Data presented for illustrative purposes, direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Degradation and Viability Data for Selected PROTACs
| PROTAC | Target | Cell Line | DC₅₀ (nM) | Effect on Cell Viability (EC₅₀, nM) | Reference |
| BETd-260 | BET | MNNG/HOS | - | 1.8 | [8] |
| BETd-260 | BET | Saos-2 | - | 1.1 | [8] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][9]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the purification of antibody-drug conjugates (ADCs), a critical step in their manufacturing process to ensure safety, efficacy, and homogeneity. The complex nature of ADCs, consisting of a monoclonal antibody (mAb) covalently linked to a cytotoxic small-molecule drug, presents unique purification challenges.[1] This document outlines the most common and effective purification techniques, including chromatography and membrane filtration methods, to remove process-related impurities such as unconjugated antibodies, free drug-linker, aggregates, and organic solvents.[][3]
Introduction to ADC Purification Challenges
The conjugation process results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as various impurities.[3] Key quality attributes that must be controlled during purification include the average DAR, the distribution of different DAR species, and the removal of aggregates and residual free drug.[3] The addition of hydrophobic drug-linkers can increase the propensity for aggregation and alter the physicochemical properties of the antibody, necessitating specialized purification strategies.[]
Purification Methodologies
A multi-step purification strategy is often employed to achieve the high purity required for therapeutic ADCs. This typically involves a capture step, followed by one or more polishing steps. The primary methods discussed in these notes are:
-
Protein A Affinity Chromatography: Primarily used for the initial capture of the antibody-based components from the crude conjugation mixture.
-
Size Exclusion Chromatography (SEC): A polishing step to remove aggregates and for buffer exchange.
-
Ion Exchange Chromatography (IEX): Used to separate ADCs based on charge variants.
-
Hydrophobic Interaction Chromatography (HIC): A high-resolution polishing step to separate ADC species with different DARs.
-
Ultrafiltration/Diafiltration (UF/DF): A membrane-based method for buffer exchange, desalting, and removal of small molecule impurities.
Section 1: Protein A Affinity Chromatography
Protein A chromatography is a robust capture step that utilizes the high affinity of Protein A for the Fc region of IgG antibodies.[4] This method effectively separates antibody-containing species from non-antibody components in the conjugation reaction mixture.
Experimental Protocol: Protein A Chromatography
Objective: To capture the ADC and remove process-related impurities from the initial conjugation reaction mixture.
Materials:
-
Protein A chromatography column
-
Chromatography system (e.g., FPLC)
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[5]
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0[5]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5[5]
-
0.45 µm filter
Procedure:
-
Sample Preparation: Clarify the crude ADC conjugation mixture by passing it through a 0.45 µm filter to remove any particulate matter. Dilute the sample at least 1:1 with Binding Buffer to ensure optimal pH and ionic strength for binding.[5]
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column at a flow rate recommended by the column manufacturer.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound ADC using 5-10 CVs of Elution Buffer. Collect fractions of 0.5-1.0 mL.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100 µL per 1 mL of eluate) to raise the pH and prevent acid-induced aggregation.[5]
-
Pool Fractions: Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) and pool the fractions containing the purified ADC.
Workflow for Protein A Affinity Chromatography
Section 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[6] It is a common polishing step in ADC purification to remove high molecular weight species (aggregates) and low molecular weight impurities. It is also frequently used for buffer exchange.[]
Experimental Protocol: Size Exclusion Chromatography
Objective: To remove aggregates and exchange the buffer of the partially purified ADC.
Materials:
-
Size Exclusion Chromatography column (e.g., Sephacryl S-300 HR)[]
-
Chromatography system (e.g., HPLC or FPLC)
-
Mobile Phase/Equilibration Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[]
-
0.22 µm filter
Procedure:
-
System and Column Preparation: Ensure the chromatography system and column are thoroughly cleaned and equilibrated.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired Mobile Phase at the intended flow rate.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Sample Injection: Inject the prepared sample onto the column.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. The larger molecules (aggregates) will elute first, followed by the ADC monomer, and then smaller molecules.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis and Pooling: Analyze the fractions by UV absorbance at 280 nm. Pool the fractions corresponding to the monomeric ADC peak.
Workflow for Size Exclusion Chromatography
Section 3: Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[7] For ADCs, cation exchange chromatography (CEX) is often used to remove aggregates and can also provide some separation of different DAR species, although HIC is generally more effective for the latter.[8][9]
Experimental Protocol: Cation Exchange Chromatography (Bind-and-Elute Mode)
Objective: To remove aggregates and other impurities from the ADC sample.
Materials:
-
Cation Exchange column
-
Chromatography system
-
Equilibration/Buffer A: 90 mM Sodium Acetate-Acetic Acid, pH 5.0[8]
-
Elution/Buffer B: 400 mM Sodium Acetate-Acetic Acid, pH 5.0[8]
-
0.22 µm filter
Procedure:
-
Sample Preparation: The ADC sample should be in a low ionic strength buffer at a pH below its isoelectric point (pI) to ensure binding to the cation exchange resin. Buffer exchange may be necessary. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the column with 5-10 CVs of Buffer A.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline, indicating the removal of unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Buffer B over 20 CVs.[8] Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions throughout the gradient.
-
Analysis and Pooling: Analyze the fractions for the target ADC and pool the relevant fractions.
Workflow for Ion Exchange Chromatography
Section 4: Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[10] The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity in a manner that correlates with the DAR. This allows HIC to be a powerful tool for separating ADC species with different DARs.[11]
Experimental Protocol: Hydrophobic Interaction Chromatography
Objective: To separate ADC species based on their drug-to-antibody ratio.
Materials:
-
HIC column (e.g., Phenyl-based resin)
-
Chromatography system
-
Buffer A (High Salt): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
0.22 µm filter
Procedure:
-
Sample Preparation: Dilute the ADC sample with Buffer A to achieve the desired salt concentration for binding (e.g., 1:1 dilution). Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Buffer A.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the bound ADCs using a linear gradient from 100% Buffer A to 100% Buffer B. Species with lower DARs (less hydrophobic) will elute earlier in the gradient, while higher DAR species (more hydrophobic) will elute later.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis and Pooling: Analyze the fractions using an appropriate method (e.g., HIC-HPLC, mass spectrometry) to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.
Workflow for Hydrophobic Interaction Chromatography
Section 5: Ultrafiltration/Diafiltration (UF/DF)
UF/DF is a membrane-based separation technique used for buffer exchange, desalting, and removing small molecule impurities like residual drug-linker and organic solvents.[12][13] It utilizes tangential flow filtration (TFF) to minimize membrane fouling.[13]
Experimental Protocol: Ultrafiltration/Diafiltration
Objective: To exchange the buffer and remove small molecule impurities from the ADC solution.
Materials:
-
Tangential Flow Filtration (TFF) system with a reservoir and pump
-
UF/DF membrane cassette (e.g., 30 kDa MWCO)
-
Diafiltration Buffer: The final desired formulation buffer for the ADC.
Procedure:
-
System Setup and Flushing: Install the UF/DF membrane cassette into the TFF system. Flush the system with water and then with the Diafiltration Buffer to remove any storage solutions and to wet the membrane.
-
Initial Concentration (Optional): If the initial ADC solution is dilute, it can be concentrated via ultrafiltration by recirculating the retentate while allowing the permeate to be removed.
-
Diafiltration: Add the Diafiltration Buffer to the retentate at the same rate that permeate is being removed. This maintains a constant volume in the retentate while exchanging the buffer. Typically, 5-10 diavolumes are required for efficient buffer exchange.
-
Final Concentration: After diafiltration, concentrate the ADC solution to the desired final concentration by continuing ultrafiltration without adding more buffer.
-
Recovery: Recover the concentrated and purified ADC from the system.
Workflow for Ultrafiltration/Diafiltration
Data Presentation: Comparison of Purification Methods
The performance of each purification method can be evaluated based on several key metrics. The following tables summarize representative data from the literature. It is important to note that performance is highly dependent on the specific ADC, linker-drug, and process conditions.
| Purification Method | Typical Yield (%) | Purity (% Monomer) | Final Average DAR | Key Impurities Removed | Reference |
| Protein A + SEC | >80% | >95-99% | Not significantly altered | Host cell proteins, DNA, aggregates, fragments | [][5] |
| CEX-HIC (Tandem) | 80% | >99% | 1.94 (from 1.68) | Aggregates, undesired DAR species, free payload | [3] |
| HIC | >60% | >96.5% | Homogenized to target DAR | Undesired DAR species | [14] |
| UF/DF | 91-98% | >98% | Not altered | Small molecules (free drug, solvents), buffer salts | [13] |
Note: The data presented are from different studies and may not be directly comparable due to variations in the ADC constructs and analytical methods used.
Conclusion
The purification of antibody-drug conjugates is a multi-faceted process that requires a combination of chromatographic and filtration techniques to achieve the desired product quality. The choice and sequence of purification steps depend on the specific characteristics of the ADC and the impurities to be removed. The protocols and data presented in these application notes provide a foundation for developing robust and efficient purification processes for this important class of biotherapeutics.
References
- 1. Understanding hydrophobic interaction chromatography (HIC) purification of an antibody drug conjugate (ADC) using design of experiments (DoE) and first principles based modeling - American Chemical Society [acs.digitellinc.com]
- 3. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance comparison of protein A affinity-chromatography sorbents for purifying recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying Drug-to-Antibody Ratio (DAR) with Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts its efficacy, safety, and pharmacokinetic profile.[1][2] A low DAR may result in reduced potency, while a high DAR can lead to toxicity and poor pharmacokinetics. Therefore, accurate and robust analytical methods for quantifying the DAR are essential throughout the ADC development process.
This document provides detailed application notes and protocols for the quantification of DAR for ADCs utilizing the hydrophilic linker, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). This linker incorporates a polyethylene (B3416737) glycol (PEG8) moiety and two deoxyglucitol groups, rendering it highly hydrophilic.[][4][5][] The hydrophilic nature of this linker can influence the choice and optimization of analytical methods for DAR determination. While traditional Hydrophobic Interaction Chromatography (HIC) is a standard method for DAR analysis of many ADCs, its effectiveness can be limited for ADCs with hydrophilic linkers.[7] Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are often more suitable and informative techniques.[7][8][9] Ion-Exchange Chromatography (IEX) can also be employed as an orthogonal method for characterizing PEGylated proteins and ADCs.[10][11][12]
Analytical Methodologies
This section details the experimental protocols for determining the DAR of an ADC conjugated with the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker using RP-HPLC and Mass Spectrometry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. For ADCs, the addition of a drug-linker moiety increases the overall hydrophobicity of the antibody. In the case of cysteine-linked ADCs, reduction of the interchain disulfide bonds allows for the separation and quantification of light and heavy chains with different numbers of conjugated drugs. The weighted average DAR can then be calculated from the peak areas of the different species.[8][13]
a. Sample Preparation (Reduction)
-
Reconstitute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To 50 µg of the ADC solution, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10-20 mM or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5-10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA) or formic acid to stop the reduction reaction.
b. HPLC Conditions
-
Column: A wide-pore C4 or C8 reversed-phase column is recommended (e.g., Agilent ZORBAX RRHD 300SB-C8, Waters ACQUITY UPLC BEH300 C4).
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the specific ADC.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 60-80°C to improve peak shape and resolution.
-
Detection: UV absorbance at 280 nm.
c. Data Analysis and DAR Calculation
-
Integrate the peak areas of the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, etc.).
-
Calculate the weighted average DAR using the following formula[][14]:
DAR = (Σ(Area % of each conjugated light chain species × number of drugs)) + (Σ(Area % of each conjugated heavy chain species × number of drugs))
Note: For a typical IgG1 antibody with cysteine conjugation, the number of drugs on the light chain is usually 0 or 1, and on the heavy chain can range from 0 to 3.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for the unambiguous determination of the number of conjugated drugs.[15][16][17] This technique is highly accurate and can provide information on the distribution of different drug-loaded species.[18]
a. Sample Preparation
-
For Intact ADC Analysis:
-
Dilute the ADC sample to 0.1-1 mg/mL in a buffer compatible with MS analysis (e.g., 20 mM ammonium (B1175870) acetate).
-
For ADCs with complex glycosylation patterns that may interfere with mass resolution, deglycosylation using an enzyme like PNGase F can be performed.[4] Incubate the ADC with PNGase F at 37°C for 2-4 hours.
-
-
For Reduced ADC Analysis:
-
Follow the reduction protocol described in the RP-HPLC section.
-
The reduced sample can be directly analyzed by LC-MS.
-
b. LC-MS Conditions
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8) or a size-exclusion chromatography (SEC) column for native MS analysis.[17]
-
Mobile Phase (for RP-LC-MS):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient (for RP-LC-MS): A suitable gradient to elute the intact or reduced ADC species.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required for accurate mass measurement.[19]
-
Ionization Source: Electrospray ionization (ESI). For intact, non-covalently associated ADCs, native ESI conditions are preferred.[15]
c. Data Analysis and DAR Calculation
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Identify the mass of the unconjugated antibody and the mass of the drug-linker.
-
Determine the number of conjugated drugs for each peak based on the mass shift.
-
Calculate the average DAR by a weighted average of the relative abundance of each drug-loaded species.
Data Presentation
The quantitative data obtained from the aforementioned experimental protocols should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Summary of RP-HPLC Data for DAR Calculation
| Peak ID | Retention Time (min) | Peak Area | Area (%) | Number of Drugs (D) | Weighted Area (% x D) |
| LC | 0 | ||||
| LC-D1 | 1 | ||||
| HC | 0 | ||||
| HC-D1 | 1 | ||||
| HC-D2 | 2 | ||||
| HC-D3 | 3 | ||||
| Total | 100 | Σ(Weighted Area) | |||
| Average DAR | Calculated DAR |
Table 2: Summary of Mass Spectrometry Data for DAR Calculation
| Species | Observed Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) | Number of Drugs (D) | Relative Abundance (%) | Weighted Abundance (% x D) |
| Antibody (DAR 0) | 0 | 0 | ||||
| ADC (DAR 1) | 1 | |||||
| ADC (DAR 2) | 2 | |||||
| ADC (DAR 3) | 3 | |||||
| ADC (DAR 4) | 4 | |||||
| ADC (DAR 5) | 5 | |||||
| ADC (DAR 6) | 6 | |||||
| ADC (DAR 7) | 7 | |||||
| ADC (DAR 8) | 8 | |||||
| Total | 100 | Σ(Weighted Abundance) | ||||
| Average DAR | Calculated DAR |
Visualization of Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflows for DAR quantification.
Caption: Workflow for DAR quantification using RP-HPLC.
Caption: Workflow for DAR quantification using Mass Spectrometry.
References
- 1. hpst.cz [hpst.cz]
- 2. casss.org [casss.org]
- 4. sciex.com [sciex.com]
- 5. Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) - Immunomart [immunomart.com]
- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matec-conferences.org [matec-conferences.org]
- 11. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Fluorescent Labeling Using Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a versatile, hydrophilic linker molecule designed for the bioconjugation of molecules to proteins, antibodies, and other biomolecules containing free thiol groups. Its structure incorporates a thiol-reactive maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a peptide sequence (EGGGG), and two deoxyglucitol moieties. While primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs), its properties make it an excellent candidate for creating highly soluble and specific fluorescent probes for a variety of research applications, including flow cytometry, fluorescence microscopy, and in vivo imaging.
The maleimide group allows for specific and efficient covalent bond formation with the thiol group of cysteine residues under mild conditions.[1][2][3] The PEG8 spacer and bis(deoxyglucitol) components significantly enhance the hydrophilicity of the resulting conjugate, which can improve solubility, reduce non-specific binding, and minimize aggregation.[4][5][6][7]
Features and Benefits
-
High Specificity: The maleimide group selectively reacts with sulfhydryl (thiol) groups of cysteine residues at a pH range of 6.5-7.5, which is significantly faster than its reaction with amines, ensuring targeted labeling.[8]
-
Enhanced Solubility: The presence of a PEG8 spacer, a short peptide chain, and two deoxyglucitol units imparts excellent water solubility to both the labeling reagent and the final conjugate.[4]
-
Reduced Non-Specific Binding: The hydrophilic nature of the linker helps to minimize non-specific interactions between the labeled protein and other biological molecules or surfaces.[5][6][7]
-
Flexible Spacer Arm: The PEG8 linker provides a long and flexible spacer, which can help to minimize steric hindrance and maintain the biological activity of the labeled protein.
Logical Relationship of Molecular Components
The diagram below illustrates the functional contributions of each component of the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker when conjugated to a fluorescent dye and a target protein.
Quantitative Data Summary
The following tables provide typical parameters and representative data for a fluorescent labeling reaction using a maleimide-functionalized linker. Actual results may vary depending on the specific protein and fluorophore used.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction specificity.[8] Avoid pH > 7.5 to prevent reaction with amines. |
| Buffer | Phosphate, HEPES, Tris | Must be free of thiol-containing reagents (e.g., DTT).[9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[10] |
| Molar Ratio | 10:1 to 20:1 | Molar excess of (Dye-Linker) to Protein. Should be optimized for each protein.[9] |
| Reaction Time | 2 hours at RT or Overnight at 4°C | Longer incubation at lower temperatures may be suitable for sensitive proteins.[11] |
| Temperature | 4°C to 25°C (Room Temperature) | |
| Solvent for Linker | Anhydrous DMSO or DMF | Prepare stock solution immediately before use.[9] |
Table 2: Representative Labeling Efficiency and Stability Data
| Metric | Example Value | Method of Determination |
| Conjugation Efficiency | > 85% | Determined by comparing the amount of unbound ligand before and after conjugation via HPLC.[12] |
| Degree of Labeling (DOL) | 2 - 5 | Spectrophotometry (A280 for protein, Amax for dye).[9] |
| Hydrolytic Stability of Maleimide (Pre-conjugation) | t½ ≈ 14-16 hours (pH 7.4) | The maleimide ring can hydrolyze in aqueous buffers; use freshly prepared solutions.[13] |
| Stability of Thioether Bond (Post-conjugation) | Stable, but susceptible to retro-Michael addition in the presence of other thiols (e.g., glutathione).[3][14] | Can be improved by hydrolysis of the succinimide (B58015) ring post-conjugation.[2] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Protein with Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)-Dye
This protocol assumes that a fluorescent dye with a reactive group (e.g., NHS ester) has already been conjugated to the amine-receptive end of the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker.
Materials:
-
Protein with free cysteine(s)
-
Dye-Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) conjugate (herein "Maleimide-Dye")
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES buffer, pH 7.0. Must be degassed and thiol-free.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., Sephadex® G-25) or dialysis cassette.
Workflow for Protein Labeling:
Procedure:
-
Protein Preparation: a. Dissolve the protein to be labeled in degassed conjugation buffer to a concentration of 1-10 mg/mL.[10] b. If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: Do not use DTT, as it contains a thiol group and must be removed before adding the maleimide reagent. TCEP does not need to be removed.[9]
-
Maleimide-Dye Preparation: a. Allow the vial of lyophilized Maleimide-Dye to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution by dissolving the Maleimide-Dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.[11] c. This solution is sensitive to hydrolysis and should be prepared immediately before use.[8] Do not store in aqueous solutions.
-
Conjugation Reaction: a. While gently stirring the protein solution, add the desired volume of the 10 mM Maleimide-Dye stock solution. A 10-20 fold molar excess of dye over protein is a good starting point for optimization.[9] b. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[11]
-
Purification of the Conjugate: a. Prepare a gel filtration column (e.g., Sephadex® G-25) equilibrated with your buffer of choice (e.g., PBS). b. Apply the reaction mixture to the column. The first colored band to elute is the labeled protein. Unconjugated dye will elute later. c. Alternatively, remove the excess free dye by dialysis against a large volume of buffer.
-
Characterization of the Conjugate: a. Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using absorbance measurements. i. Measure the absorbance of the conjugate solution at 280 nm (A_prot) and at the absorbance maximum of the dye (A_dye). ii. Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Conc. (M) = [A_prot - (A_dye × CF)] / ε_prot (where CF is the correction factor for the dye at 280 nm and ε_prot is the molar extinction coefficient of the protein at 280 nm). iii. Calculate the DOL: DOL = A_dye / (ε_dye × Protein Conc. (M)) (where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum).
Protocol 2: Thiol-Maleimide Reaction Chemistry
The reaction proceeds via a Michael addition of the thiol group to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.
This reaction is highly specific for thiols within the recommended pH range of 6.5-7.5.[8] At higher pH values, competitive reaction with primary amines (like lysine (B10760008) residues) can occur. The resulting thioether linkage is stable under most physiological conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation of microbead surfaces reduces unspecific antibody binding in glycan-based suspension array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. biotium.com [biotium.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Maleimide-Thiol Conjugation
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide (B117702), while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][3][4]
Q2: Why is my maleimide reagent no longer reactive?
Maleimide reagents are susceptible to hydrolysis, especially in aqueous solutions and at pH levels above 7.5.[2][3] This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid, which can no longer participate in the conjugation reaction.[2] To avoid this, always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1][6]
Q3: Can I use Tris buffer for my conjugation reaction?
It is best to avoid buffers containing primary amines, such as Tris, as they can compete with the thiol reaction at pH levels above 7.5.[3] Recommended buffers are non-nucleophilic, such as phosphate-buffered saline (PBS), HEPES, or MES.[1][6][7]
Q4: My final conjugate is unstable. What is causing this?
The thiosuccinimide linkage formed during the conjugation can be reversible through a process called a retro-Michael reaction, especially in the presence of other thiols.[1][4][7] This can lead to the transfer of the conjugated molecule to other thiol-containing species, such as glutathione (B108866) in a cellular environment.[7] To mitigate this, a controlled hydrolysis step (e.g., incubation at pH 8.5) after conjugation can be implemented to form a more stable ring-opened succinamic acid thioether.[1]
Troubleshooting Guide
Issue 1: Low or No Conjugate Detected
If you are observing a low yield or a complete absence of your desired conjugate, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | - Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[1][6]- Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1][2]- Avoid storing maleimide reagents in aqueous buffers.[1][3] |
| Thiol Oxidation | - If your protein or peptide has disulfide bonds, reduce them using a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed prior to conjugation.[5][7]- If using DTT, ensure it is completely removed before adding the maleimide reagent, as it will compete for reaction.[5][7]- Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[7] |
| Incorrect Buffer Composition | - Use a non-amine, thiol-free buffer such as PBS, HEPES, or MES.[1][7]- Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles.[3] |
| Inaccessible Thiol Groups | - Protein folding may make cysteine residues inaccessible.[8] Consider gentle denaturation or engineering a more accessible cysteine residue.- Confirm the presence of free thiols using Ellman's reagent (DTNB) before starting the conjugation.[7] |
A troubleshooting workflow for low conjugation yield is presented below.
Issue 2: Inconsistent or Irreproducible Results
Variability between experiments can be a significant source of frustration. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Variable Maleimide Hydrolysis | - Standardize the time between dissolving the maleimide reagent and initiating the conjugation reaction. |
| Inconsistent Thiol Reduction | - Ensure complete removal of DTT if used. Consider using TCEP for more consistent results as it doesn't require removal.[5][7]- Quantify free thiols with Ellman's reagent after reduction and before conjugation to ensure consistent starting material.[7] |
| Temperature Fluctuations | - Perform reactions at a controlled temperature. While room temperature is common, sensitive proteins may benefit from conjugation at 4°C for a longer duration.[2] |
| Variable Reactant Ratios | - Carefully calculate and add reactants. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this may need to be optimized for your specific molecules.[1][2][9] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein to be conjugated at 1-10 mg/mL in a degassed buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[6][10]
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[6] Incubate for 20-30 minutes at room temperature.[6]
-
Maleimide Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[6]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[2] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[6][11]
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol.[7]
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration to remove excess maleimide reagent and other small molecules.[7][12][13][]
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
This protocol allows for the determination of free sulfhydryl groups before and after the reaction to calculate conjugation efficiency.
Materials:
-
Ellman's Reagent (DTNB) solution
-
Protein sample
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine for standard curve
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of a thiol-containing standard, such as cysteine, in the reaction buffer.
-
Sample Preparation: Dilute the protein sample to be tested in the reaction buffer.
-
Reaction: Add the DTNB solution to both the standards and the protein samples.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free thiols in the samples by comparing their absorbance to the standard curve.
Reaction Mechanism and Side Reactions
Understanding the underlying chemistry is crucial for effective troubleshooting. The primary reaction and key side reactions are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
Technical Support Center: Preventing Aggregation of ADCs During Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of antibody-drug conjugates (ADCs).
Troubleshooting Guide
Issue: Increased Aggregation Detected Post-Conjugation
Symptom: Your primary analytical method, such as Size Exclusion Chromatography (SEC), indicates a significant increase in high molecular weight species (HMWS) or visible precipitation after the conjugation reaction.
Potential Causes and Recommended Actions
| Possible Cause | Recommended Action |
| Hydrophobic Interactions | The conjugation of a hydrophobic payload and linker can create or expose hydrophobic patches on the antibody surface, promoting self-association.[1][2][3] Consider using more hydrophilic linkers (e.g., containing PEG groups) or payloads.[2] The inclusion of excipients like polysorbates in the formulation can also help mitigate these interactions.[2][4] |
| Unfavorable Buffer Conditions | The pH, ionic strength, and buffer composition can significantly impact ADC stability.[1][2] A pH near the antibody's isoelectric point (pI) can minimize electrostatic repulsion and lead to aggregation.[1] |
| Action: Conduct a buffer screening study to identify the optimal pH and salt concentration. Histidine and citrate (B86180) buffers are commonly used for ADCs.[4] A typical starting point for ionic strength is 150 mM NaCl.[5] | |
| High Drug-to-Antibody Ratio (DAR) | A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2][5] High-DAR ADCs can also exhibit faster clearance rates from the body. |
| Action: Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. Earlier generation ADCs typically had DAR values between 2 and 4. While some newer platforms enable stable high-DAR ADCs (e.g., DAR 8 or 16), careful characterization is crucial.[6] | |
| Presence of Organic Solvents | Solvents like DMSO, often used to dissolve hydrophobic payloads and linkers, can be destabilizing to the antibody and promote aggregation.[1][7][8] |
| Action: Minimize the concentration of the organic solvent in the final reaction mixture (e.g., keep DMSO <5% v/v).[8] Consider using water-soluble linker variants (e.g., sulfo-SMCC) to eliminate the need for organic solvents.[8] | |
| Manufacturing and Handling Stress | Physical stress during the manufacturing process, such as high shear forces during mixing or filtration, can lead to protein denaturation and aggregation.[2] Repeated freeze-thaw cycles are also a common cause of aggregation.[3][5] |
| Action: Optimize process parameters to minimize shear stress.[2] For storage, aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[5] Consider lyophilization for long-term storage, potentially with cryoprotectants like sucrose (B13894) or trehalose (B1683222).[5][9] | |
| Solid-Phase Conjugation as a Preventative Measure | An alternative approach is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation step. This physically separates the antibody molecules, preventing them from aggregating while in the potentially unfavorable conjugation conditions.[1][2] |
Logical Workflow for Troubleshooting ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADC formulations?
A1: Aggregation of ADCs is a multifaceted issue stemming from both the inherent properties of the biomolecule and the stresses of the manufacturing process.[10] Key factors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers is a primary driver, creating hydrophobic patches that promote intermolecular interactions.[1][2]
-
Unfavorable Buffer Conditions: Suboptimal pH (especially near the pI) and ionic strength can reduce the stability of the ADC.[1][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity and the likelihood of aggregation.[2]
-
Chemical and Physical Stress: The use of organic co-solvents, exposure to high shear stress, repeated freeze-thaw cycles, and adverse storage conditions (e.g., high temperature, light exposure) can all induce aggregation.[1][2][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?
A2: The DAR is a critical quality attribute that significantly influences the ADC's stability, efficacy, and safety.[11] Generally, a higher DAR leads to increased hydrophobicity, which in turn increases the propensity for aggregation. This aggregation can negatively impact the ADC's pharmacokinetics, potentially leading to faster clearance from circulation and reduced therapeutic efficacy. While higher DARs can deliver more payload to the target cell, a careful balance must be struck to maintain a stable and effective therapeutic.[2]
Q3: Which analytical techniques are best for detecting and quantifying ADC aggregation?
A3: A suite of orthogonal analytical methods is recommended for a comprehensive assessment of ADC aggregation.
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species).[2][12]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique provides information on the absolute molecular weight of the different species, offering a more detailed characterization of the aggregates.[2]
-
Dynamic Light Scattering (DLS): DLS is useful for detecting the presence of aggregates and monitoring changes in the size distribution over time, providing insights into the formulation's stability.[2]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful and highly sensitive technique for characterizing and quantifying aggregates, especially for detecting small amounts of high molecular weight species.[2]
Q4: What role do excipients play in preventing aggregation?
A4: Excipients are critical components of an ADC formulation that help maintain stability. Sugars like sucrose and trehalose can act as cryoprotectants and lyoprotectants, protecting the ADC during freezing and lyophilization.[5][9] Surfactants, such as polysorbate 80, are often included to prevent aggregation by mitigating hydrophobic interactions and protecting against interfacial stress.[2][4] Amino acids like arginine and glycine (B1666218) have also been shown to prevent aggregation in some protein formulations.[13]
Key Factors Contributing to ADC Aggregation
Caption: Key intrinsic and extrinsic factors that contribute to ADC aggregation.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and low molecular weight species (fragments) in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A size exclusion column appropriate for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl, Agilent AdvanceBio SEC).
-
Mobile Phase: A non-denaturing buffer, typically phosphate-buffered saline (PBS) or a similar formulation buffer at a pH between 6.0 and 7.4. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector, typically 0.5-1.0 mg/mL, using the mobile phase as the diluent.
-
Filter the sample through a low-protein-binding 0.22 µm filter if any visible particulates are present.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic).
-
Column Temperature: Ambient (or controlled at 25°C).
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 280 nm.
-
Run Time: Sufficient to allow for the elution of all species (typically 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (eluting first), the main monomer peak, and any fragment peaks (eluting last).
-
Calculate the percentage of each species relative to the total integrated peak area to determine the purity of the sample.
-
Protocol 2: Forced Degradation Study to Assess Aggregation Propensity
Objective: To identify potential degradation pathways and assess the stability of an ADC under accelerated stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in the intended formulation buffer. Include an unstressed control sample stored at the recommended temperature (e.g., 4°C).
-
-
Application of Stress Conditions:
-
Thermal Stress: Incubate aliquots at elevated temperatures (e.g., 40°C or 50°C) for defined time points (e.g., 1 week, 2 weeks, 4 weeks).[5]
-
Freeze-Thaw Stress: Subject aliquots to multiple freeze-thaw cycles (e.g., 3-5 cycles), freezing at -80°C and thawing at room temperature.[5]
-
Photostability: Expose aliquots to a controlled light source according to ICH Q1B guidelines.[5]
-
Oxidation: Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate at room temperature.
-
-
Analysis:
-
At each time point, analyze the stressed samples and the unstressed control using a suite of analytical techniques.
-
Primary Analysis: Use SEC to quantify the change in the percentage of aggregates and fragments.
-
Orthogonal Analysis: Use methods like DLS to monitor changes in particle size distribution and HIC to assess changes in hydrophobicity, which may correlate with aggregation propensity. Mass spectrometry can be used to identify specific modifications.
-
-
Data Interpretation:
-
Compare the results from the stressed samples to the unstressed control to determine the primary degradation pathways and the conditions that are most likely to induce aggregation. This information is crucial for optimizing the formulation and defining appropriate storage and handling conditions.
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 11. genscript.com [genscript.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH for Maleimide-Thiol Conjugation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize maleimide (B117702) reactions with sulfhydryl groups, focusing on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting maleimides with sulfhydryl (thiol) groups?
The optimal pH range for the specific and efficient reaction of maleimides with sulfhydryl groups is between 6.5 and 7.5.[1][2] Within this window, the maleimide group demonstrates high selectivity for thiols, leading to the formation of a stable thioether bond.[1][3]
Q2: Why is the reaction pH so critical?
The pH is the most critical parameter because it dictates both the reaction rate and specificity.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines.[2][3] Deviations from the optimal 6.5-7.5 range can lead to significantly reduced yield and undesirable side reactions.[2]
Q3: What happens if the pH is too low or too high?
-
Below pH 6.5: The reaction rate slows down considerably.[2][4] This is due to the increased protonation of the thiol group (-SH) to form its conjugate acid, which is less nucleophilic and thus less reactive towards the maleimide.[2]
-
Above pH 7.5: The specificity for thiols is compromised. The maleimide group begins to react competitively with primary amines, such as the side chains of lysine (B10760008) residues.[1][2][3] Furthermore, the rate of maleimide hydrolysis to a non-reactive maleamic acid increases significantly at alkaline pH, reducing the amount of active maleimide available for conjugation.[1][3]
Data Presentation: pH Effects on Maleimide Reactions
The following tables summarize the impact of pH on reaction kinetics and maleimide stability.
Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Side Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis[2] |
Table 2: Effect of pH on Maleimide Hydrolysis
| Condition | Stability Concern | Recommendation |
| Aqueous Buffers | Maleimides are susceptible to hydrolysis, a reaction that opens the maleimide ring and renders it unreactive to thiols.[3] | Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[5][6] Do not store maleimides in aqueous solutions.[3] |
| Alkaline pH (>7.5) | The rate of hydrolysis increases significantly with increasing pH.[3][7] | Strictly maintain the reaction pH within the 6.5-7.5 range to minimize hydrolysis of the starting reagent.[5] |
Troubleshooting Guide
This guide addresses common issues encountered during maleimide-thiol conjugation experiments.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction pH | Verify the pH of your reaction buffer is strictly within the 6.5-7.5 range. Use a calibrated pH meter. Recommended buffers include Phosphate (PBS), HEPES, or Tris, ensuring they are free of nucleophilic components.[5][6][8] |
| Maleimide Hydrolysis | Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF right before use.[6][8] Avoid storing maleimide reagents in aqueous buffers.[3] |
| Thiol Oxidation | Cysteine residues can form disulfide bonds, which do not react with maleimides.[9][10] Pre-reduce the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes.[6][11] Perform the reaction in degassed buffers to minimize oxygen exposure.[6][9] |
| Insufficient Molar Excess | Increase the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide is a common starting point to drive the reaction to completion.[2][5] |
| Competing Nucleophiles | Ensure your buffers are free from extraneous thiols (e.g., DTT) or primary amines (e.g., Tris or glycine (B1666218) buffers can be problematic if pH is not well-controlled).[8] |
Problem 2: Conjugate is Unstable (Loss of Payload)
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | The thioether bond formed can be reversible, especially in the presence of other thiols (e.g., in plasma), leading to payload exchange.[3][5] |
| Thiazine (B8601807) Rearrangement | If conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, forming a stable thiazine structure.[12][13] |
Visualizing Reaction Pathways and Troubleshooting
Caption: pH influence on maleimide reaction pathways.
Caption: Troubleshooting workflow for low conjugation yield.
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
This protocol provides a general framework. Optimal conditions, particularly molar ratios and incubation times, may need to be determined empirically for each specific system.[2][10]
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 10-100 mM PBS, HEPES, or Tris, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[2][9]
-
Optional (Reduction Step): If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[2][11]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.[2][6] Add the solution dropwise while gently stirring.
-
Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
-
Incubate at room temperature for 2 hours or overnight at 4°C.[2][6] Slower incubation at 4°C is recommended for sensitive proteins.[6]
-
-
Purification:
Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent
This assay quantifies the number of free sulfhydryl groups remaining after the conjugation reaction to determine efficiency.[14]
-
Reagent Preparation:
-
Reaction Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 8.0) containing 1 mM EDTA.
-
Ellman's Reagent (DTNB) Solution: Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
Standard: Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.
-
-
Procedure:
-
Take an aliquot of your protein sample before conjugation (control) and another aliquot after the conjugation and purification steps.
-
Add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer.
-
Add your protein sample (control or conjugated) to the DTNB mixture.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.[15]
-
-
Calculation:
-
Use the standard curve to determine the concentration of free thiols in your control and conjugated samples.
-
The conjugation efficiency can be calculated as: Efficiency (%) = [1 - (Free thiols in conjugated sample / Free thiols in control sample)] x 100
-
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
Technical Support Center: Strategies to Improve the In Vivo Stability of ADC Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the in vivo stability of ADC linkers.
Troubleshooting Guides
This section addresses specific problems you might encounter during your ADC development and characterization experiments.
Issue 1: Premature Payload Release in Plasma
Symptom: You observe a rapid decrease in the Drug-to-Antibody Ratio (DAR) over time in in vitro plasma stability assays or in vivo pharmacokinetic (PK) studies. This is often accompanied by increased off-target toxicity in animal models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Linker Susceptibility to Plasma Enzymes | Solution: Re-evaluate your linker chemistry. For peptide linkers (e.g., valine-citrulline), consider that they can be sensitive to extracellular proteases like elastase. Strategies to enhance stability include introducing steric hindrance near the cleavage site or using more selective peptide sequences. A "tandem-cleavage" strategy, which requires two sequential enzymatic events for payload release, can also improve plasma stability.[1][2] |
| Instability of the Linkage Chemistry | Solution: For thiol-maleimide conjugations, the succinimide (B58015) ring can undergo a retro-Michael reaction, leading to payload deconjugation. Consider using self-stabilizing maleimides or alternative conjugation chemistries. For disulfide linkers, their stability can be modulated by introducing steric hindrance adjacent to the disulfide bond. |
| pH-Sensitive Linker Hydrolysis | Solution: Hydrazone linkers, which are designed to be cleaved in the acidic environment of lysosomes, can exhibit instability at physiological pH (around 7.4).[3] Consider using more stable acid-cleavable linkers, such as those based on silyl (B83357) ether chemistry, which have shown longer half-lives in human plasma. |
Issue 2: ADC Aggregation and Poor Solubility
Symptom: You observe precipitation of your ADC during formulation, or your Size Exclusion Chromatography (SEC) analysis shows a significant high-molecular-weight (HMW) peak, indicating aggregation. This can lead to rapid clearance of the ADC from circulation and potential immunogenicity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Hydrophobicity of the Linker-Payload | Solution: Many cytotoxic payloads are highly hydrophobic. To counteract this, incorporate hydrophilic moieties into your linker design. Polyethylene glycol (PEG) spacers are commonly used to increase the overall hydrophilicity of the ADC. The length and branching of the PEG chain can be optimized to improve solubility and pharmacokinetic properties. |
| High Drug-to-Antibody Ratio (DAR) | Solution: A higher DAR can increase the hydrophobicity and propensity for aggregation. While a high DAR may enhance potency, it often compromises stability.[4] Consider producing ADCs with a lower, more controlled DAR through site-specific conjugation methods. |
| Suboptimal Formulation Buffer | Solution: The buffer composition, including pH and ionic strength, is critical for ADC stability. Screen different buffer conditions to find the optimal formulation that minimizes aggregation. Ensure the pH is not close to the isoelectric point (pI) of the antibody. |
Issue 3: Low In Vivo Efficacy Despite High In Vitro Potency
Symptom: Your ADC is highly potent against cancer cell lines in vitro, but it shows reduced efficacy in animal models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Linker Stability In Vivo | Solution: As discussed in Issue 1, premature payload release will reduce the amount of active drug that reaches the tumor. Implement the strategies mentioned above to improve linker stability. |
| Inefficient Payload Release at the Target Site | Solution: A linker that is too stable may not efficiently release the payload inside the target cell.[3] It's a delicate balance between stability in circulation and efficient cleavage at the tumor site. If you are using a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody, which can be a slower process. For cleavable linkers, ensure that the cleavage mechanism is active in the target tumor microenvironment (e.g., presence of the required proteases for a peptide linker). |
| ADC Aggregation and Rapid Clearance | Solution: Aggregated ADCs are quickly cleared from circulation, reducing their ability to reach the tumor. Address aggregation issues as described in Issue 2. |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of ADC linkers, and how do they differ in terms of stability?
A1: ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.[1][3]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers in the tumor microenvironment or inside cancer cells.[1][3] Common types include:
-
Enzyme-sensitive linkers (e.g., valine-citrulline), which are cleaved by proteases like cathepsins that are upregulated in tumors.
-
pH-sensitive linkers (e.g., hydrazones), which are hydrolyzed in the acidic environment of endosomes and lysosomes.[3]
-
Redox-sensitive linkers (e.g., disulfide linkers), which are cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) inside cells.[3]
-
-
Non-cleavable Linkers: These linkers (e.g., thioether-based linkers like SMCC) rely on the complete lysosomal degradation of the antibody to release the payload.[1] This generally results in higher stability in circulation and a wider therapeutic window.[1] However, the released payload is attached to the linker and an amino acid residue, which must still be cytotoxic.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect linker stability and overall ADC performance?
A2: The DAR, or the number of drug molecules conjugated to a single antibody, is a critical quality attribute of an ADC. A higher DAR can increase the potency of the ADC but can also lead to issues with stability, aggregation, and pharmacokinetics.[4] ADCs with higher DARs tend to have faster clearance from circulation.[4] Finding the optimal DAR is a balance between efficacy and developability. Site-specific conjugation technologies can help produce more homogeneous ADCs with a defined DAR, leading to improved stability and a better therapeutic index.
Q3: What is the "bystander effect," and how does linker choice influence it?
A3: The "bystander effect" refers to the ability of a payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring cancer cells that may not express the target antigen. This is particularly important in treating heterogeneous tumors. Cleavable linkers are generally required for a significant bystander effect because they release the payload in its free, membrane-permeable form. Non-cleavable linkers release the payload attached to an amino acid, which is often charged and less able to cross cell membranes, thus limiting the bystander effect.
Q4: How can I improve the hydrophilicity of my ADC to enhance its stability?
A4: Incorporating hydrophilic spacers into the linker is a common and effective strategy. Polyethylene glycol (PEG) is a widely used hydrophilic polymer that can be incorporated into linker designs. Increasing the length or branching of the PEG chain can improve the solubility of the ADC, reduce aggregation, and prolong its plasma half-life. Other hydrophilic moieties, such as sulfonates, can also be used.
Quantitative Data on Linker Stability
The following tables summarize quantitative data from various studies to provide a comparison of the in vivo stability of different ADC linkers.
Table 1: Comparative Plasma Stability of Different Linker Chemistries
| Linker Type | Example | Half-life in Human Plasma | Key Findings |
| Hydrazone (pH-sensitive) | Traditional Hydrazone | ~2 days | Susceptible to hydrolysis at physiological pH. |
| Silyl Ether (pH-sensitive) | Novel Silyl Ether-MMAE | > 7 days | Demonstrates significantly improved stability over traditional acid-cleavable linkers.[1] |
| Dipeptide (Enzyme-sensitive) | Valine-Citrulline (vc) | Variable, can be unstable in mouse plasma | Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to premature payload release.[5] |
| Tandem-Cleavage | Glucuronide-Dipeptide | Extrapolated to 81 days (for β-glucuronide MMAF) | The glucuronide moiety sterically protects the dipeptide from premature cleavage in circulation, leading to dramatically improved stability.[2] |
| Non-cleavable | Thioether (e.g., SMCC) | Generally high | Offers excellent plasma stability as it relies on antibody degradation for payload release.[1] |
Table 2: Impact of Linker Type on Therapeutic Index
| Linker Type | Key Characteristics | Impact on Therapeutic Index (TI) |
| Cleavable | Prone to premature payload release, can mediate bystander effect. | Can have a narrower TI due to off-target toxicity from prematurely released payload.[4] However, the bystander effect can improve efficacy. |
| Non-cleavable | High plasma stability, limited bystander effect. | Generally provides a larger therapeutic window due to increased stability and reduced off-target toxicity.[1] |
| Hydrophilic (e.g., with PEG) | Improved solubility, reduced aggregation, potentially shielded from enzymes. | Can expand the TI by improving pharmacokinetics and tolerability, allowing for higher dosing.[6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from different species by monitoring the change in DAR and the release of free payload over time.
Materials:
-
ADC of interest
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Incubator at 37°C
Methodology:
-
Incubation: Spike the ADC into plasma at a final concentration of approximately 1 mg/mL. Also, prepare a control sample with the ADC in PBS. Incubate all samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Sample Processing for Free Payload Analysis:
-
Thaw the plasma aliquots.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the free payload for LC-MS/MS analysis.
-
-
Sample Processing for Intact ADC Analysis (DAR measurement):
-
Thaw the plasma aliquots.
-
Isolate the ADC from the plasma using Protein A or Protein G magnetic beads via immunoprecipitation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the intact ADC from the beads using the elution buffer and immediately neutralize the sample with the neutralization buffer.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
Protocol 2: ELISA-Based Quantification of Intact ADC in Plasma
Objective: To quantify the concentration of intact, payload-conjugated ADC in plasma samples.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Antigen specific to the ADC's monoclonal antibody
-
Enzyme-conjugated secondary antibody that specifically binds to the payload
-
Chromogenic or fluorogenic substrate (e.g., TMB)
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plasma samples from in vivo studies
-
Plate reader
Methodology:
-
Plate Coating: Coat a 96-well plate with the target antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted plasma samples and a standard curve of known ADC concentrations to the wells. Incubate for 2 hours at room temperature. The intact ADC will bind to the coated antigen.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the enzyme-conjugated anti-payload secondary antibody. This will only bind to ADCs that have retained their payload. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of intact ADC in the sample.
Protocol 3: LC-MS/MS-Based Quantification of Free Payload in Plasma
Objective: To quantify the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Materials:
-
Plasma samples from in vivo studies
-
Internal standard (IS) (e.g., a deuterated version of the payload)
-
Protein precipitation solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid)[7]
-
LC-MS grade water and organic solvents
-
A validated LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Methodology:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a small volume of plasma (e.g., 25-50 µL), add the internal standard.
-
Add 3-4 volumes of ice-cold protein precipitation solvent.[7]
-
Vortex vigorously for 1-2 minutes.
-
Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation of the payload from other plasma components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the payload and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the amount of free payload by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the payload in blank plasma.
-
Visualizations
Caption: Decision tree for selecting an ADC linker strategy.
Caption: Experimental workflow for assessing ADC linker stability.
Caption: Mitigation of premature payload release.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the design and experimental validation of Proteolysis Targeting Chimeras (PROTACs), with a focus on the critical role of linker length and composition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
There is no universal optimal linker length; it is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase.[1] The linker's primary role is to connect the POI-binding and E3-binding ligands, enabling the formation of a stable and productive ternary complex for subsequent ubiquitination and degradation.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an overly flexible molecule, which can also lead to an unstable ternary complex and inefficient ubiquitination.[] Empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[4]
Q2: How does linker composition affect PROTAC efficacy?
Linker composition significantly influences a PROTAC's physicochemical properties, which in turn affect its efficacy. Key properties impacted by linker composition include:
-
Solubility: Incorporating polar functional groups, such as the ether oxygens found in polyethylene (B3416737) glycol (PEG) linkers, can enhance the aqueous solubility of a PROTAC.[1][]
-
Cell Permeability: The linker contributes to a PROTAC's overall lipophilicity, polar surface area, and number of rotatable bonds, all of which influence its ability to cross the cell membrane. Balancing hydrophilicity and lipophilicity is crucial for optimal cell permeability.[1][5] For example, replacing an amide bond in the linker with a less polar ester has been shown to improve permeability.[6]
-
Metabolic Stability: Linear alkyl or ether chains within a linker can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[1]
-
Ternary Complex Stability: The composition of the linker can influence the conformation of the PROTAC and the resulting ternary complex. Rigid linkers, such as those containing cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing its stability.[5]
Q3: What is the "hook effect" and how is it related to the linker?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] The linker can influence the hook effect by affecting the cooperativity of ternary complex formation. A linker that promotes positive cooperativity, where the formation of one binary complex enhances the binding of the other protein, can help to stabilize the ternary complex and mitigate the hook effect.[7][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments and provides linker-related troubleshooting strategies.
Issue 1: Weak or No Degradation of the Target Protein
If you observe minimal or no reduction in your target protein levels after PROTAC treatment, consider the following linker-related factors:
| Potential Cause | Troubleshooting Strategy |
| Inefficient Ternary Complex Formation | Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal distance for productive ternary complex formation.[1] |
| Modify Linker Composition: Experiment with different linker types, such as more rigid (e.g., containing piperazine or phenyl groups) or more flexible (e.g., long alkyl chains) linkers, to find a composition that supports a stable ternary complex.[1] | |
| Biophysical Assays: Directly measure the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to obtain quantitative data on binding affinities and cooperativity.[1] | |
| Poor Cell Permeability | Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity. For instance, incorporating PEG units can increase solubility, while replacing amides with esters can improve permeability.[1][6] |
| Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[1] | |
| Suboptimal Linker Attachment Points | Re-evaluate Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the warhead and E3 ligase ligand. Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.[1] |
Issue 2: Observing a "Hook Effect"
A bell-shaped dose-response curve is a classic indicator of the hook effect.[1] Here are some strategies to address this:
| Troubleshooting Strategy | Description |
| Perform a Wide Dose-Response Experiment | To confirm the hook effect, test your PROTAC over a broad range of concentrations. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1] |
| Enhance Ternary Complex Cooperativity | A highly cooperative PROTAC, where the formation of a binary complex promotes the binding of the third partner, can mitigate the hook effect. Linker optimization is key to achieving positive cooperativity.[7] |
| Systematic Linker Modification | As described in Issue 1, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity. |
| Biophysical Measurement of Cooperativity | Use techniques like SPR to quantify the cooperativity of your PROTACs. A cooperativity factor (α) greater than 1 indicates positive cooperativity.[7][9] |
Data Presentation: Linker Length and Degradation Efficacy
The following tables summarize quantitative data from published studies, illustrating the impact of linker length on the degradation efficacy of PROTACs targeting different proteins.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50 | 140 |
| 12 | ~75 | 49 |
| 16 | ~90 | 26 |
| 19 | ~60 | 118 |
| 21 | ~50 | 165 |
Data synthesized from studies on ERα-targeting PROTACs. A 16-atom linker was found to be optimal for ERα degradation.[10]
Table 2: Degradation Potency of TBK1-Targeting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study on TBK1-targeting PROTACs, where a 21-atom linker demonstrated the highest potency.[4]
Table 3: In Vitro Degradation of BRD4 with PEG Linkers
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a VHL ligand, connected by PEG linkers of varying lengths. A PEG5 linker provided the optimal degradation potency.[11]
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12][13]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of your PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[12] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[12]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the steps to measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[7][14]
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[14]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.
-
-
Ternary Complex Formation Analysis:
-
Prepare a solution of the PROTAC at a fixed concentration (e.g., 5-10 fold above its KD for the immobilized protein) mixed with a dilution series of the soluble protein partner.
-
Inject these mixtures over the sensor chip surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model to determine the association (ka) and dissociation (kd) rates and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.[7]
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15]
-
Sample Preparation:
-
Ensure that the protein and ligand solutions are in identical, degassed buffers to minimize heats of dilution.[16]
-
Accurately determine the concentrations of your protein and ligand.
-
-
Experimental Setup:
-
Load the protein solution (e.g., E3 ligase) into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the PROTAC into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the enthalpy change (ΔH) for each injection.
-
Plot the enthalpy change per mole of injectant against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
-
4. NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection of ternary complex formation in a cellular environment.[8][17][18]
-
Cell Transfection:
-
Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase component (e.g., CRBN or VHL).[8]
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[8]
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[8]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[8]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Relationship between linker length and ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
side reactions of maleimide groups in bioconjugation
Welcome to the technical support center for maleimide-based bioconjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during your experiments.
Troubleshooting Guides & FAQs
Issue 1: Low or No Conjugation Yield
Q1: I am observing a very low yield for my maleimide (B117702) conjugation reaction. What are the potential causes?
There are several factors that can contribute to low conjugation yield. The primary areas to investigate are the reactivity of your biomolecule's functional groups, the integrity of the maleimide reagent, and the reaction conditions.[1]
-
Inactive Sulfhydryl Groups: Maleimides react with free sulfhydryl (-SH) groups on cysteine residues. If these groups are not available or are in an oxidized state (disulfide bonds), the reaction will not proceed efficiently.[1][2]
-
Hydrolyzed Maleimide: Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[3] Once hydrolyzed, the maleimide ring opens to form a maleamic acid, which is unreactive towards thiols.[3]
-
Interference from Reducing Agents: While reducing agents are necessary to cleave disulfide bonds, some can interfere with the maleimide group. Tris(2-carboxyethyl)phosphine (TCEP), although often considered compatible, can react directly with maleimides, reducing the conjugation efficiency.[4]
-
Suboptimal pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5][6] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while the rate of maleimide hydrolysis is minimized.[6]
Q2: How can I ensure my protein's sulfhydryl groups are available for conjugation?
If your protein contains disulfide bonds, they must be reduced to free the sulfhydryl groups.[1][2]
-
Reduction Step: Treat your protein with a reducing agent like TCEP to cleave disulfide bonds.[3]
-
Removal of Excess Reducing Agent: It is highly recommended to remove excess TCEP before adding your maleimide reagent to prevent a direct reaction between the two.[4] This can be achieved using a desalting column.[4][6]
Q3: How can I check if my maleimide reagent is still active?
Maleimides are sensitive to moisture and can hydrolyze over time.[1]
-
Proper Storage: Store maleimide reagents desiccated at the recommended temperature (e.g., -20°C).[1]
-
Fresh Solutions: Always prepare maleimide solutions immediately before use in a dry, anhydrous solvent like DMSO or DMF.[1][6] Do not store maleimides in solution.[1]
Issue 2: Off-Target Reactions and Lack of Specificity
Q4: Can maleimides react with amino acids other than cysteine?
While maleimides are highly selective for thiols, especially within the optimal pH range of 6.5-7.5, some off-target reactions can occur, particularly at higher pH values.[7]
-
Reaction with Amines (Lysine): At pH values above 8.5, the reaction with primary amines (like the side chain of lysine) becomes more favorable.[7] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5][6]
-
Reaction with Histidine: Reactions with histidine residues have also been reported, which can lead to the formation of cyclic isomeric compounds.[7][8]
Q5: My bioconjugate is unstable. What could be the cause?
The thioether bond formed between a maleimide and a thiol can, under certain conditions, be reversible.
-
Retro-Michael Reaction: The conjugate can undergo a retro-Michael reaction, leading to its dissociation. This is more likely to occur in the presence of other thiols, such as glutathione, which is abundant in physiological conditions.[2][3]
-
Thiazine (B8601807) Rearrangement: A significant side reaction can occur if the conjugation is at an N-terminal cysteine residue, leading to an intramolecular rearrangement to form a thiazine structure.[3][9] This can be minimized by performing the conjugation at a more acidic pH.[9]
Issue 3: Reaction with TCEP
Q6: I thought TCEP was compatible with maleimide chemistry. Can it really cause problems?
Yes, while some older literature suggests compatibility, more recent studies have confirmed that TCEP can directly react with the maleimide ring.[4]
-
Mechanism of Interference: TCEP acts as a nucleophile and attacks the double bond of the maleimide, forming a stable adduct.[4] This side reaction consumes both the maleimide and the TCEP, reducing the overall yield of the desired bioconjugate.[4]
Q7: How can I prevent TCEP from interfering with my conjugation?
The most effective way is to remove excess TCEP after the reduction of disulfide bonds and before the addition of the maleimide reagent.[4]
-
Purification Step: Use a desalting column or size-exclusion chromatography to separate the protein from the smaller TCEP molecules.[4][6]
Quantitative Data Summary
The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the rate of maleimide hydrolysis.
| pH | Temperature (°C) | Half-life of Maleimide Group | Reference(s) |
| 6.0 | 37 | > 4 hours | [10] |
| 7.0 | 25 | Several hours | [7] |
| 7.4 | 37 | ~20% hydrolysis in 3 days | [11] |
| 8.0 | 37 | ~20% hydrolysis in 12 hours | [10][11] |
| 8.5 | 25 | Increased rate of hydrolysis | [7] |
| 8.6 | 37 | Rapid hydrolysis | [12] |
Key Experimental Protocol
Protocol: Maleimide Labeling of a Protein with Cysteine Residues
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a protein containing free cysteine residues.
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-functionalized reagent
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2[6]
-
(Optional) TCEP solution for disulfide reduction[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4] If the buffer was stored in conditions that could introduce oxygen, degas the buffer to prevent re-oxidation of thiols.[3]
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.
-
Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[1][6]
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.[6] The optimal ratio may need to be determined empirically.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6] If the maleimide reagent is fluorescent, protect the reaction from light.[3]
-
-
Purification: Remove the excess, unreacted maleimide reagent using a desalting column or size-exclusion chromatography.[6]
-
Analysis: Analyze the labeled protein using appropriate methods such as SDS-PAGE or mass spectrometry to confirm conjugation and determine the degree of labeling.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kinampark.com [kinampark.com]
Technical Support Center: Optimizing Linker Length for Effective PROTAC-Mediated Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The primary function of the linker is to position the target protein and the E3 ligase in a productive orientation that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the proteasome.[1]
The length of the linker is a critical parameter because it dictates the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[1][]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4]
-
If the linker is too long, it may lead to an unstable or non-productive ternary complex where the two proteins are not brought into close enough proximity for efficient ubiquitination.[1] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[5]
Q2: Is there a universal optimal linker length for all PROTACs?
A2: No, there is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair being used.[6] However, empirical data from numerous studies provide general guidelines. Most successful PROTACs have linkers with lengths ranging from 7 to 29 atoms.[6] For some systems, a minimum linker length is required to observe any degradation. For instance, one study targeting TBK1 saw no degradation with linkers shorter than 12 atoms.[6][7] It is essential to experimentally screen a range of linker lengths to determine the optimum for a specific system.[6]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's physicochemical properties, which are crucial for its overall performance.[1][6][8]
-
Solubility: Incorporating polar groups, such as the ether oxygens in polyethylene (B3416737) glycol (PEG) linkers, can improve the aqueous solubility of the PROTAC.[6][8]
-
Cell Permeability: The linker contributes to properties like the number of rotatable bonds and polar surface area, which can be modulated to improve cell permeability.[6][9] PROTACs are often large molecules, so optimizing for membrane passage is critical.[4]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability, for example by incorporating rigid structures like piperazine (B1678402) or triazole rings, is an important consideration for in vivo applications.[6][8][9]
-
Flexibility vs. Rigidity: Flexible linkers (e.g., alkyl or PEG chains) provide more conformational freedom, which can be beneficial for forming the ternary complex. However, overly flexible linkers can have an entropic penalty.[9] Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[4][8]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6][10] This occurs because high concentrations of the PROTAC favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[6] Linker optimization is key to mitigating this effect by enhancing the stability and cooperativity of the ternary complex. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable even at high PROTAC concentrations.
Troubleshooting Guide
Issue 1: My PROTAC shows weak or no degradation of the target protein, despite having good binary binding affinity.
-
Question: I have designed and synthesized a PROTAC that binds well to both the target protein and the E3 ligase in separate assays, but Western blot analysis shows minimal or no reduction in target protein levels. What are the potential linker-related causes and how can I troubleshoot this?
-
Answer: This is a common challenge that often points to issues with the formation of a productive ternary complex.[4] The linker is critical for this step.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The primary function of a PROTAC is to induce a stable ternary complex.[6] If the linker is not optimal, this complex may be unstable or not form at all.[6] |
| Suboptimal Linker Length | The distance between the target protein and the E3 ligase is critical.[6] The linker may be too short, causing steric clash, or too long, leading to an unstable complex.[1] |
| Unfavorable Linker Composition | The linker's chemical nature influences its flexibility and physicochemical properties, which can affect ternary complex formation and stability. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations due to poor membrane permeability. The linker significantly contributes to the molecule's overall properties.[6] |
| Non-Productive Ternary Complex Geometry | A ternary complex may form, but the linker orients the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination by the E2/E3 ligase machinery.[1][4] |
Troubleshooting Workflow:
Issue 2: My PROTAC dose-response curve for target degradation is bell-shaped (the "hook effect").
-
Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
-
Answer: The "hook effect" occurs when high PROTAC concentrations favor binary complex formation over the productive ternary complex.[6]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The linker is not effectively promoting positive cooperativity, where the formation of one binary complex enhances the binding of the third partner.[6] |
| Suboptimal Linker Design | The linker's length, rigidity, or attachment points may not pre-organize the PROTAC into a conformation favorable for stable ternary complex formation.[4] |
Troubleshooting Steps:
-
Confirm the Hook Effect: Perform a wide dose-response experiment to clearly define the bell-shaped curve.[6]
-
Enhance Ternary Complex Cooperativity: Systematically modify the linker's length, composition, and rigidity. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity and mitigate the hook effect.
-
Biophysical Measurement: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the cooperativity (alpha factor) of your PROTACs. A higher alpha value indicates greater cooperativity.[6]
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [5][11]
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation Efficacy |
| PROTAC 1 | PEG-based | 9 | Moderate |
| PROTAC 2 | PEG-based | 12 | High |
| PROTAC 3 | PEG-based | 16 | Optimal |
| PROTAC 4 | PEG-based | 19 | Reduced |
| PROTAC 5 | PEG-based | 21 | Low |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[5][11]
Table 2: Effect of Linker Length on p38α Degradation [12]
| PROTAC Compound | Linker Type | Linker Length (atoms) | p38α Degradation Efficacy (DC50) |
| Compound A | Click-chemistry based | ~12 | > 1 µM |
| Compound B | Click-chemistry based | ~15-17 | Nanomolar range |
| Compound C | Click-chemistry based | ~20 | Micromolar range |
For p38α degradation using a CRBN-recruiting PROTAC, a linker length of 15-17 atoms was identified as the most effective.[12]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1][6]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, or 24 hours).[13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time kinetics of binary and ternary complex formation, providing affinity data (KD) and cooperativity values.[6][][15]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip according to the manufacturer's instructions.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kon, koff) and affinity (KD) of the binary interaction.
-
Binary Interaction Analysis (PROTAC to Target Protein): Immobilize the target protein and flow the PROTAC over the surface to determine its binding kinetics.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1] The resulting sensorgram will show an enhanced binding response if a stable ternary complex is formed.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the affinity of the target protein to the E3-PROTAC binary complex versus its affinity for the E3 ligase alone.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC is binding to its intended target inside intact cells.[6]
Protocol:
-
Cell Treatment: Treat cultured cells with the PROTAC at the desired concentration or with a vehicle control for a specific duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of target protein remaining at each temperature by Western blot or another quantitative protein detection method.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the PROTAC-treated sample compared to the control indicates target engagement.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Addressing Premature Cleavage of ADC Linkers in Plasma
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the critical issue of premature linker cleavage in plasma. Premature payload release can lead to off-target toxicity and reduced therapeutic efficacy, making linker stability a crucial parameter in ADC design.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature ADC linker cleavage in plasma?
Premature linker cleavage is a multifaceted issue influenced by both chemical and enzymatic factors within the bloodstream.[1][2] An ideal linker must remain stable in circulation to prevent premature drug release but allow for efficient payload release within target cells.[]
Primary Causes:
-
Enzymatic Degradation: Certain cleavable linkers, particularly peptide-based ones like valine-citrulline (Val-Cit), can be susceptible to cleavage by proteases and esterases present in plasma.[5][6] For instance, Val-Cit linkers can be hydrolyzed by human neutrophil elastase and, in preclinical mouse models, by carboxylesterase 1C (Ces1C), leading to off-target payload release.[6][7]
-
Chemical Instability:
-
Retro-Michael Reaction: Thiol-maleimide linkages, commonly used for cysteine conjugation, are susceptible to a reversible retro-Michael reaction.[8][9][10] This can lead to the exchange of the linker-drug with thiol-containing molecules in plasma, such as albumin and glutathione, resulting in deconjugation.[8][9][11]
-
Hydrolysis: Linkers containing ester or hydrazone bonds can be chemically unstable at physiological pH (7.4) and may undergo hydrolysis, leading to premature drug release. Early ADCs using hydrazone linkers showed significant off-target drug release.[1][12]
-
-
Conjugation Site: The specific site of conjugation on the antibody can influence linker stability.[1] Linkers attached to sites with high solvent accessibility may be more prone to enzymatic degradation or chemical reactions like the retro-Michael exchange.[1]
Q2: How can I identify if my ADC is experiencing premature linker cleavage?
Identifying premature cleavage requires a combination of in vitro and in vivo assays that measure the stability of the ADC and quantify the release of free payload over time.
Key Analytical Methods:
-
In Vitro Plasma Stability Assay: This is the most direct method. The ADC is incubated in plasma (human, mouse, rat, etc.) at 37°C, and aliquots are taken at various time points.[1][7] Analysis is then performed to measure:
-
Average Drug-to-Antibody Ratio (DAR): A decrease in DAR over time indicates payload loss. This can be measured by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS).[13][14]
-
Free Payload Concentration: The amount of unconjugated payload in the plasma supernatant is quantified, typically using LC-MS/MS.[1][15] An increase in free payload corresponds to linker cleavage.
-
-
In Vivo Pharmacokinetic (PK) Studies: PK studies in animal models are crucial for understanding in vivo stability.[15] Blood samples are collected at different time points after ADC administration, and three key entities are measured:[15]
-
Total antibody (conjugated and unconjugated).
-
Antibody-conjugated drug.
-
Free payload and its metabolites. A rapid decrease in the concentration of the conjugated drug relative to the total antibody suggests linker instability.[15]
-
-
Cytotoxicity Assays: Comparing the cytotoxicity of the ADC against antigen-negative cell lines with and without pre-incubation in plasma can provide indirect evidence of premature cleavage. Increased toxicity after incubation suggests the release of the cytotoxic payload.
Q3: My ADC uses a maleimide (B117702) linker and shows instability. How can I troubleshoot this?
Instability in maleimide-based ADCs is often due to the retro-Michael reaction.[8][10] The stability of the resulting thiosuccinimide ring is a balance between stabilizing hydrolysis and deconjugating retro-Michael reaction.[8]
Troubleshooting Flowchart for Maleimide Instability
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. dls.com [dls.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 13. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving ADC Pharmacokinetics with PEGylated Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using PEGylated linkers to improve the pharmacokinetics (PK) of antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Unexpectedly Rapid ADC Clearance In Vivo
Q: My PEGylated ADC is clearing from circulation much faster than anticipated. What are the potential causes and how can I troubleshoot this?
A: Unexpectedly rapid clearance of a PEGylated ADC can be attributed to several factors. Here’s a step-by-step guide to investigate the issue:
-
Inadequate PEG Chain Length: The length of the polyethylene (B3416737) glycol (PEG) chain is a critical determinant of the ADC's hydrodynamic size.[1] Shorter PEG chains may not provide a sufficient "stealth" effect to prevent rapid renal filtration or uptake by the mononuclear phagocyte system (MPS).[2][3] Studies have shown a clear relationship between increasing PEG length and slower plasma clearance, with a potential threshold beyond which further increases have a diminished effect.[4][5]
-
ADC Aggregation: The conjugation of hydrophobic payloads can lead to ADC aggregation, which is a primary cause of accelerated clearance.[7][8] Aggregated ADCs are quickly recognized and removed from circulation by the immune system.[9] While PEGylation is intended to counteract this, suboptimal PEGylation may not fully prevent it.
-
Linker Instability: Premature cleavage of the linker in the bloodstream releases the payload, leading to the clearance of both the payload and the "naked" antibody.[7][9] This not only reduces efficacy but can also contribute to off-target toxicity.[7][11]
-
Solution: Assess the stability of your ADC in plasma or serum in vitro. If instability is observed, consider using more stable linker chemistry, such as a self-stabilizing maleimide (B117702) or a non-cleavable linker, which can provide a wider therapeutic window.[4][6][12]
-
-
Accelerated Blood Clearance (ABC) Phenomenon: Repeated injections of PEGylated molecules can induce the production of anti-PEG antibodies (IgM), which can lead to a phenomenon known as accelerated blood clearance (ABC).[13][14][15] This results in the rapid removal of subsequent doses of the PEGylated ADC.
-
Solution: If your experimental design involves multiple dosing, measure anti-PEG IgM levels in your animal models. If the ABC phenomenon is suspected, strategies to mitigate this include altering the dosing schedule or exploring alternative hydrophilic polymers.[14]
-
Issue 2: High Drug-to-Antibody Ratio (DAR) Leads to Aggregation and Poor PK
Q: I'm trying to develop a high DAR ADC for increased potency, but I'm observing significant aggregation and rapid clearance. How can PEGylated linkers help?
A: This is a common challenge, as most cytotoxic payloads are hydrophobic, and increasing the DAR exacerbates this issue, leading to aggregation and suboptimal in vivo activity.[4][5]
-
Hydrophilic Shielding: PEG linkers act as hydrophilic shields, masking the hydrophobicity of the payload.[12][16] This improves the overall water solubility of the ADC, preventing the formation of aggregates even at high DARs (e.g., DAR 8).[4][17]
-
Solution: Incorporate sufficiently long or branched PEG chains into your linker design. The more hydrophobic the payload, the longer the PEG chain required to counteract its effect.[17] Studies have successfully used PEG side chains to enable the development of homogeneous DAR 8 conjugates with decreased plasma clearance and improved in vivo performance.[4][5][6]
-
-
Branched or Multi-Arm Linkers: Advanced linker architectures, such as branched or multi-arm PEG linkers, allow for the attachment of multiple drug molecules at a single conjugation site.[8]
-
Solution: Using a branched PEG linker can help achieve a higher DAR without the same degree of aggregation that might occur with linear linkers, as it can more effectively shield the hydrophobic payloads.[8]
-
Issue 3: Reduced In Vitro Potency (IC50) with Longer PEG Linkers
Q: I've successfully increased the half-life of my ADC using a long PEG linker, but now its in vitro cytotoxicity has decreased significantly. Why is this happening and what can I do?
A: A trade-off between improved pharmacokinetics and reduced in vitro potency is often observed with PEGylation.
-
Steric Hindrance: The PEG chain, while beneficial for PK, can cause steric hindrance. This can interfere with the ADC's ability to bind to its target antigen on the cell surface or hinder its internalization.[1][18] It may also impede the action of enzymes required to cleave the linker and release the payload inside the cell.[1]
-
Solution 1: Optimize PEG Length: This is a balancing act. You must find the shortest PEG chain that provides the desired pharmacokinetic benefit without unacceptably compromising potency.[1] A systematic evaluation of different PEG lengths is crucial.[1][19] While a longer half-life is beneficial, it may not always translate to better tumor-killing ability if the potency is too severely impacted.[1]
-
Solution 2: Linker Chemistry: The design of the cleavable moiety within the linker is critical. Ensure the linker is efficiently cleaved by intracellular enzymes (e.g., cathepsins for valine-citrulline linkers) to release the payload.[9]
-
Solution 3: In Vivo Efficacy Models: It is important to remember that in vitro potency does not always predict in vivo efficacy. An ADC with a longer half-life remains in circulation longer, leading to greater accumulation in the tumor over time.[20] This can compensate for a lower in vitro IC50. Therefore, the ultimate test is to evaluate the different ADC constructs in relevant in vivo xenograft models.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of using a PEGylated linker in an ADC?
A: PEGylated linkers offer several key advantages:
-
Enhanced Solubility: They improve the water solubility of the ADC, which is crucial for preventing aggregation, especially when using hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[8][]
-
Prolonged Half-Life: PEGylation increases the hydrodynamic size of the ADC, which reduces renal clearance and prolongs its circulation time in the bloodstream.[2][3][19]
-
Reduced Immunogenicity: The PEG chain can shield the protein and payload from the host immune system, a phenomenon known as the "stealth effect," potentially reducing the ADC's immunogenicity.[8][22]
-
Improved Pharmacokinetics: By reducing non-specific interactions and clearance, PEG linkers lead to improved overall pharmacokinetic profiles, including increased plasma exposure (AUC).[8][10]
Q2: How do I choose the optimal PEG linker length for my ADC?
A: The optimal PEG linker length depends on a balance between pharmacokinetic advantages and potential disadvantages like reduced potency.[1][19] The choice is influenced by the hydrophobicity of the payload and the specific antibody.[17] A systematic approach is recommended:
-
Synthesize the ADC with a range of discrete, monodisperse PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24).[4][23]
-
Characterize each conjugate for aggregation, stability, and in vitro cytotoxicity.[19]
-
Evaluate the pharmacokinetics (clearance, half-life) of the most promising candidates in rodent models.[4][6]
-
Assess the in vivo efficacy and tolerability in tumor xenograft models to identify the construct with the best therapeutic window.[6][20]
Research indicates that there is often a threshold effect, where increasing PEG length beyond a certain point (e.g., PEG8) yields diminishing returns in terms of clearance reduction.[4][5]
Q3: Can PEGylation affect the "bystander effect" of my ADC?
A: Yes, PEGylation can indirectly influence the bystander effect. The bystander effect, crucial for treating heterogeneous tumors, occurs when a released, membrane-permeable payload diffuses from the target cell to kill adjacent antigen-negative cells.[12][19]
-
Cleavable Linkers: This effect is primarily associated with cleavable linkers that release an uncharged, membrane-permeable payload.[12][24]
-
Non-Cleavable Linkers: Non-cleavable linkers result in a payload-linker-amino acid complex after antibody degradation, which is typically charged and not membrane-permeable, thus preventing the bystander effect.[12]
-
PEG's Role: While PEG itself is part of the linker that gets cleaved, its primary influence is on getting the ADC to the tumor. By improving the ADC's stability and circulation time, PEGylation ensures more of the conjugate reaches the tumor microenvironment where the payload can be released to initiate a bystander effect (if a suitable cleavable linker is used).[20]
Q4: Are there any potential downsides to using PEGylated linkers?
A: Yes, while highly beneficial, there are potential challenges to consider:
-
Reduced Potency: As discussed in the troubleshooting section, long PEG chains can cause steric hindrance, potentially lowering the ADC's binding affinity and in vitro potency.[1]
-
Anti-PEG Antibodies: The potential for generating anti-PEG antibodies upon repeated administration can lead to the Accelerated Blood Clearance (ABC) phenomenon, reducing the efficacy of subsequent doses.[14][15] Pre-existing anti-PEG antibodies have also been detected in some individuals.[14]
-
Complex Synthesis: The synthesis and characterization of ADCs with discrete PEG linkers can be more complex than with traditional linkers.[25]
Quantitative Data Summary
The following tables summarize data from preclinical studies, illustrating the impact of PEG linker length on key ADC parameters.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Conjugate | Linker Type / PEG Length | Half-life (hours) | Clearance Rate (vs PEG8) | Reference |
|---|---|---|---|---|
| ZHER2-SMCC-MMAE | No PEG | ~2 | - | [19] |
| αCD19-MMAE | PEG2 | - | High | [4][5] |
| αCD19-MMAE | PEG4 | - | Moderate-High | [4][5] |
| αCD19-MMAE | PEG8 | - | Baseline | [4][5] |
| αCD19-MMAE | PEG12 | - | Similar to PEG8 | [4][5] |
| αCD19-MMAE | PEG24 | - | Similar to PEG8 | [4][5] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 5 (2.5x increase vs No PEG) | - | [1] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 22.4 (11.2x increase vs No PEG) | - | [1] |
Data is compiled from multiple sources and normalized for conceptual comparison. Absolute values are model-dependent.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | Linker Type / PEG Length | Target Cell Line | IC50 (nM) | Fold Reduction in Cytotoxicity (vs No PEG) | Reference |
|---|---|---|---|---|---|
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~5 | - | [19] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | ~22.5 | 4.5x | [1][19] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | ~112 | 22.4x | [1][19] |
IC50 values are approximate and serve for comparative purposes.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo® Method)
This assay determines the potency of the ADC in killing target cells.[19]
-
Cell Seeding: Plate antigen-positive cells (and antigen-negative cells as a control) in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADC, a non-PEGylated control ADC, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated wells as a 100% viability control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Viability Assessment: Equilibrate the plates to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Measure luminescence using a plate reader. Normalize the results to the untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[19]
Protocol 2: ADC Serum Stability Assay
This assay assesses the stability of the ADC and the premature release of payload in plasma.[19]
-
Incubation: Incubate the test ADC at a fixed concentration (e.g., 100 µg/mL) in fresh human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 120 hours). Immediately freeze samples at -80°C to halt degradation.
-
Sample Preparation: At the time of analysis, thaw samples. Use an affinity capture method (e.g., protein A/G beads) to isolate the ADC from plasma proteins.
-
Analysis Method 1 (Intact Mass): Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC/MS) to determine the change in the average DAR over time.[25]
-
Analysis Method 2 (Payload Release): Precipitate proteins from the plasma samples (e.g., with acetonitrile) and quantify the amount of released free payload in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.
Protocol 3: ADC Internalization Assay
This assay confirms that the ADC is internalized by target cells, a prerequisite for payload release.[19]
-
Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Seed target cells on glass-bottom plates suitable for imaging. Treat the cells with the fluorescently labeled ADC for various time points (e.g., 0, 2, 6, 24 hours).
-
Imaging: At each time point, wash the cells with PBS to remove non-bound ADC. Image the cells using a high-content imaging system or a confocal microscope.
-
Analysis: Quantify the intracellular fluorescence intensity per cell. An increase in fluorescence over time indicates progressive internalization and trafficking to acidic compartments.[19]
Visualizations
Caption: Workflow for the development and evaluation of PEGylated ADCs.
Caption: Relationship between PEG linker length and its effects on ADC properties.
Caption: Mechanism of the bystander killing effect with a cleavable linker.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. adcreview.com [adcreview.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effects of stability of PEGylated micelles on the accelerated blood clearance phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. purepeg.com [purepeg.com]
- 18. purepeg.com [purepeg.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 22. books.rsc.org [books.rsc.org]
- 23. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 24. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. enovatia.com [enovatia.com]
dealing with hydrolysis of maleimide functional groups during storage
This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of molecules containing maleimide (B117702) functional groups. It is intended for researchers, scientists, and professionals in drug development who utilize maleimide-thiol conjugation chemistry.
Troubleshooting & FAQs
Q1: I'm observing low or no conjugation efficiency with my maleimide-functionalized molecule. What is the likely cause?
A1: The most common cause of low or failed conjugation efficiency is the hydrolysis of the maleimide's electrophilic double bond.[1] The maleimide ring is susceptible to opening in the presence of water, especially under neutral to alkaline conditions, forming an unreactive maleamic acid derivative.[1][2] This loss of reactivity prevents the desired Michael addition reaction with thiol groups (e.g., from cysteine residues in proteins).[1][2]
To troubleshoot, consider the following:
-
Storage Conditions: Was the maleimide compound stored correctly? Solid forms should be kept at -20°C or below, protected from moisture.[1][3] Solutions in anhydrous organic solvents like DMSO or DMF should also be stored at -20°C and are typically stable for up to one month.[1][4] Aqueous solutions of maleimides are not recommended for storage and should be prepared fresh immediately before use.[1][5]
-
Age of Reagents: Have you been using a freshly prepared aqueous solution of the maleimide? Prolonged exposure to aqueous buffers, even at neutral pH, will lead to significant hydrolysis.[1]
-
Buffer pH: Was the conjugation reaction performed in the optimal pH range of 6.5-7.5?[1] pH values above 7.5 significantly accelerate the rate of hydrolysis, reducing the concentration of active maleimide available for conjugation.[1][2]
Q2: What are the optimal storage conditions to prevent maleimide hydrolysis?
A2: Proper storage is critical to maintain the reactivity of your maleimide-functionalized compounds.
-
Solid Form: Store the lyophilized or solid reagent at -20°C (or -80°C for long-term stability), protected from moisture in a desiccated environment.[1][3]
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][5] These stock solutions should be stored at -20°C and are generally stable for up to one month.[1][4] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Do not store maleimides in aqueous solutions. [1][5] Working solutions in aqueous buffers (e.g., PBS, HEPES) should be prepared immediately before the conjugation experiment is performed.[1]
Q3: How quickly does maleimide hydrolyze at different pH values and temperatures?
A3: The rate of hydrolysis is highly dependent on both pH and temperature. Higher pH and higher temperatures dramatically increase the rate of hydrolysis.[1][6] The stability is greatest at acidic to slightly acidic pH and lower temperatures. For example, at pH 7, significant hydrolysis (~20%) can occur within a few days, whereas at pH 8, the same level of hydrolysis can happen in just 12 hours.[7] A study on maleimide-functionalized nanoparticles estimated the half-life to be around 32 days when stored at 4°C but only 11 days when stored at 20°C in a pH 7.0 buffer.[8][9]
The following table summarizes the general relationship between pH, temperature, and maleimide stability.
| pH Range | Temperature | Relative Rate of Hydrolysis | Stability Recommendation |
| < 6.5 | 4°C - 37°C | Very Low | High stability, but thiol-maleimide reaction rate is slower. |
| 6.5 - 7.5 | 4°C | Low to Moderate | Optimal for balancing reactivity and stability during conjugation. [1][2] |
| 6.5 - 7.5 | 25°C - 37°C | Moderate to High | Use freshly prepared solutions; hydrolysis is a competing reaction. |
| > 7.5 | 4°C - 37°C | Very High | Not recommended; rapid hydrolysis significantly reduces active maleimide.[1][2] |
Q4: My conjugation buffer is PBS at pH 7.4. Is this a problem?
A4: While pH 7.4 is within the acceptable range for the thiol-maleimide reaction, it is on the upper end where hydrolysis becomes more significant.[6] At this pH, the maleimide ring-opening reaction is a competing process.[1][5]
Recommendations:
-
Always use a freshly prepared solution of your maleimide reagent in the pH 7.4 buffer.
-
If possible, consider performing the conjugation at a slightly lower pH, such as 6.8-7.2, to slow the rate of hydrolysis while maintaining a sufficient rate for the thiol reaction.[1][2]
-
Ensure your buffer is free of extraneous nucleophiles. Avoid buffers containing primary amines (e.g., Tris) or other thiol compounds (e.g., DTT), as these can react with the maleimide.[1]
Q5: How can I experimentally verify if my stored maleimide reagent is still active?
A5: You can quantify the amount of active maleimide using several analytical methods.
-
Spectrophotometric Assay: A simple but less sensitive method is to measure the absorbance of the maleimide group directly at ~302 nm (extinction coefficient ≈ 620 M⁻¹cm⁻¹).[10] However, this can be complicated by the absorbance of proteins at 280 nm.[10]
-
Colorimetric Assay: More robust methods involve reacting the maleimide sample with a known excess of a thiol-containing compound (like glutathione) and then quantifying the remaining unreacted thiol with a chromogen like DTDP.[10] Kits are commercially available for this purpose.[10]
-
HPLC Analysis: A highly accurate method is to use reverse-phase HPLC (RP-HPLC).[11] You can monitor the disappearance of the maleimide peak over time or quantify it by reacting it with a thiol standard and measuring the product peak. This is the preferred method for precise stability studies.[11][12]
Visual Guides & Workflows
Maleimide Hydrolysis Pathway
The diagram below illustrates the chemical reaction where the reactive maleimide ring is opened by water (hydrolysis) to form an inert maleamic acid, which can no longer participate in thiol conjugation.
Caption: The ring-opening hydrolysis of a maleimide to its inactive maleamic acid form.
Factors Influencing Maleimide Hydrolysis
This diagram shows the key environmental factors that accelerate the undesired hydrolysis of the maleimide functional group.
Caption: Key factors that increase the rate of maleimide hydrolysis during storage/handling.
Recommended Storage & Handling Workflow
Follow this workflow to maximize the stability and reactivity of your maleimide-functionalized molecules.
Caption: Recommended workflow for the storage and handling of maleimide compounds.
Experimental Protocols
Protocol: General Method for Assessing Maleimide Stability via RP-HPLC
This protocol provides a framework for quantifying the loss of a maleimide compound over time in an aqueous buffer.
Objective: To determine the hydrolytic stability (e.g., half-life) of a maleimide-functionalized molecule under specific pH and temperature conditions.
Materials:
-
Maleimide-functionalized molecule of interest.
-
Anhydrous DMSO or DMF.
-
Aqueous buffer of choice (e.g., 100 mM Phosphate Buffer, pH 7.4).
-
RP-HPLC system with a C18 column and UV detector.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Thermostated incubator or water bath.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the maleimide compound in anhydrous DMSO.[4]
-
Initiate Hydrolysis:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
To initiate the experiment (t=0), dilute the maleimide stock solution into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mM).[11]
-
Vortex briefly to mix.
-
-
Time-Point Sampling:
-
Immediately inject the first sample (t=0) onto the HPLC system.
-
Incubate the remaining solution at the chosen temperature (e.g., 37°C).[13]
-
Collect aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours) and inject them onto the HPLC.
-
-
HPLC Analysis:
-
Use a suitable gradient to separate the intact maleimide compound from its hydrolysis product (maleamic acid). A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for your compound (e.g., ~300 nm for the maleimide or a wavelength specific to another chromophore in your molecule).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact, active maleimide. The hydrolysis product will typically have a different retention time.
-
Integrate the peak area of the intact maleimide peak at each time point.
-
Plot the peak area (or percentage remaining relative to t=0) against time.
-
Calculate the half-life (t₁/₂) of the maleimide under the tested conditions by fitting the data to a first-order decay curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. kinampark.com [kinampark.com]
- 10. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Thiosuccinimide Linkages in Bioconjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the thiosuccinimide linkage, a critical component in many bioconjugates, including antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiosuccinimide linkage in bioconjugates?
A1: The main routes of instability for the thiosuccinimide linkage, formed from the reaction of a thiol (e.g., from a cysteine residue) and a maleimide (B117702), are:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide.[1][2] This deconjugation can lead to premature release of the payload (e.g., a drug). In a biological environment rich in other thiols like glutathione (B108866) or albumin, the released maleimide can react with these molecules, leading to off-target effects and reduced efficacy.[1][3][4][5]
-
Hydrolysis: The succinimide (B58015) ring can be irreversibly opened by water to form a stable maleamic acid thioether.[1][6] While this ring-opening prevents the retro-Michael reaction, it introduces structural heterogeneity as it creates two isomeric products.[1] The rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the retro-Michael reaction in vivo.[6]
Q2: How does pH affect the stability of the maleimide-thiol linkage?
A2: pH is a critical factor in both the conjugation reaction and the post-conjugation stability of the thiosuccinimide linkage.[1]
-
Conjugation (pH 6.5-7.5): This range is optimal for the selective reaction of maleimides with thiols.[1][7] Below pH 6.5, the reaction rate slows as the thiol group is less nucleophilic. Above pH 7.5, maleimides can react with amines (e.g., lysine (B10760008) residues), reducing selectivity, and the maleimide group itself becomes more susceptible to hydrolysis.[1]
-
Post-Conjugation Stability:
-
Neutral to slightly acidic pH (6.5-7.0): This range is recommended for storing conjugates if the goal is to minimize both the retro-Michael reaction and hydrolysis.[1]
-
Basic pH (>7.5): Higher pH accelerates the hydrolysis of the thiosuccinimide ring.[1][2] This can be used as a strategy to intentionally hydrolyze the ring and stabilize the conjugate against deconjugation.[1]
-
Q3: My antibody-drug conjugate (ADC) is losing its payload in plasma stability assays. What is the likely cause and how can I address it?
A3: Significant payload loss in plasma is a classic sign of a thiol exchange reaction, which is a consequence of the retro-Michael reaction.[1] The thiosuccinimide linkage is reverting to the maleimide and thiol, and the released maleimide-payload is then captured by abundant plasma thiols like albumin.[1]
To address this, consider the following strategies:
-
Induce Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction.[6][8][9] You can achieve this by incubating the ADC at a slightly basic pH (e.g., pH 8.0-9.0) after the initial conjugation.[2][10]
-
Use Next-Generation Maleimides: Employ maleimides designed for greater stability, such as those that self-hydrolyze or have electron-withdrawing groups to accelerate hydrolysis.[2][11][12] N-aryl substituted maleimides have also been shown to improve stability.[3]
-
Consider Transcyclization: If conjugating to an N-terminal cysteine, a rearrangement to a more stable thiazine (B8601807) structure can occur.[4][13] This can be facilitated by incubating the conjugate at pH 7.4 for an extended period (e.g., 24 hours).[3][10]
Q4: What are "next-generation maleimides" and how do they improve stability?
A4: Next-generation maleimides (NGMs) are derivatives designed to overcome the instability of traditional maleimide-thiol adducts. They typically work by either promoting rapid hydrolysis after conjugation or undergoing other intramolecular reactions to form a more stable linkage.[2][11] Examples include:
-
Self-Hydrolyzing Maleimides: These contain a basic amino group adjacent to the maleimide that provides intramolecular catalysis of thiosuccinimide ring hydrolysis, even at neutral pH.[12][13]
-
Maleimides with Electron-Withdrawing Groups: Electron-withdrawing substituents on the maleimide nitrogen can significantly accelerate the rate of the stabilizing hydrolysis reaction.[3][9][14]
-
Dibromomaleimides: These can react with thiols to form a stable conjugate. A subsequent reaction with an amine can create a dual-functionalized and stable product.[15]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolyzed Maleimide Reagent | Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately. Avoid storing maleimides in aqueous buffers.[1][7][10] |
| Suboptimal Reaction pH | Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[1][10] |
| Inaccessible or Oxidized Cysteines | If conjugating to protein cysteines, they may have formed disulfide bonds. Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available.[10] |
| Insufficient Molar Excess of Maleimide | Increase the molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion.[1][10] |
Problem 2: Conjugate Shows Increasing Heterogeneity and Loss of Activity Upon Storage
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction & Hydrolysis | You are likely observing a combination of deconjugation (loss of activity) via the retro-Michael reaction and the formation of stable, ring-opened isomers via hydrolysis (analytical heterogeneity).[1] |
| Storage Buffer pH | Ensure the storage buffer pH is within the optimal range of 6.5-7.0 to minimize both degradation pathways.[1] |
| Storage Temperature | Store conjugates at 4°C for short-term or frozen at -80°C (with cryoprotectants) for long-term storage to slow down degradation reactions.[1] |
| Forced Hydrolysis for Stability | If a stable but heterogeneous product is acceptable, intentionally hydrolyze the conjugate by incubating at a slightly basic pH (e.g., 8.0-8.5) after purification to prevent further deconjugation.[1] |
Experimental Protocols & Data
Protocol 1: General Assessment of Conjugate Stability via RP-HPLC
This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) or hydrolysis of a maleimide-thiol conjugate over time.[1]
Materials:
-
Bioconjugate stock solution (1-2 mg/mL) in a neutral buffer (pH 7.0)
-
Incubation buffers (e.g., PBS at various pH values)
-
Glutathione (GSH) for thiol exchange studies
-
Quenching solution (e.g., 1% Trifluoroacetic acid - TFA)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate.
-
Incubation Setup: Aliquot the conjugate into different incubation buffers to a final concentration of ~0.5 mg/mL. For thiol exchange studies, add GSH to a final concentration of 1-5 mM.
-
Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact conjugate, hydrolyzed products, and any deconjugated species.
-
Data Interpretation: Integrate the peak areas to quantify the percentage of each species over time.
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable bioconjugate.[10]
Procedure:
-
Complete Conjugation: Ensure the initial maleimide-thiol conjugation reaction is complete. Confirm conjugate formation via analytical methods like HPLC or MS.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer.
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the progress of the ring-opening reaction by mass spectrometry, looking for the expected mass increase corresponding to the addition of a water molecule.
-
Neutralization: Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
Quantitative Data on Thiosuccinimide Stability
The stability of the thiosuccinimide linkage is highly dependent on the specific maleimide, the thiol, and the experimental conditions. The following table summarizes representative stability data.
| Maleimide Type | Condition | Half-life of Conjugate | Outcome | Reference |
| N-alkyl maleimide | Mouse Serum, 37°C | ~1 week (35-67% deconjugation) | Significant payload loss observed. | [16] |
| N-phenyl maleimide | Mouse Serum, 37°C | > 7 days (<20% deconjugation) | Enhanced stability compared to N-alkyl maleimides. | [16] |
| Thiazine Linker (from N-terminal Cys) | pH 7.4 with Glutathione | > 20 times less susceptible to adduct formation than standard thioether | Markedly slower degradation and reduced thiol exchange. | [4] |
| Ring-Opened Product | Physiological Conditions | > 2 years | Highly stable and resistant to retro-Michael reaction. | [9][17] |
Visualizations
Caption: Key instability and stabilization pathways for maleimide-thiol conjugates.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 16. kinampark.com [kinampark.com]
- 17. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ADC Stability and Aggregation Related to Payload Hydrophobicity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for issues encountered with Antibody-Drug Conjugate (ADC) stability and aggregation, specifically those arising from payload hydrophobicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe significant aggregation of our ADC immediately after the conjugation reaction. What are the likely causes and how can we mitigate this?
A1: Immediate aggregation post-conjugation is often linked to the hydrophobic nature of the payload and the conjugation process itself.
-
Likely Causes:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.
-
Payload Hydrophobicity: Highly hydrophobic payloads, such as certain auristatins (e.g., MMAE) and maytansinoids (e.g., DM4), can expose hydrophobic patches on the antibody surface, leading to aggregation.
-
Conjugation Chemistry: Some conjugation methods can alter the local protein environment, exposing hydrophobic residues and increasing the propensity for aggregation.
-
Buffer Conditions: Suboptimal pH, ionic strength, or the presence of organic solvents used to dissolve the payload can induce protein instability and aggregation.
-
-
Troubleshooting & Mitigation Strategies:
-
Optimize DAR: Aim for a lower DAR value if therapeutically viable. Characterize different DAR species to find a balance between efficacy and stability.
-
Formulation Development: Screen different buffer systems. The inclusion of excipients like polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) can help stabilize the ADC and prevent aggregation.
-
Payload Modification: If possible, consider using a more hydrophilic linker or a less hydrophobic payload derivative.
-
Control Conjugation Parameters: Minimize the amount of organic co-solvent used to dissolve the payload and optimize the reaction time and temperature.
-
Q2: Our ADC shows acceptable purity initially, but forms aggregates during storage. How can we improve its long-term stability?
A2: Delayed aggregation during storage is a common challenge, often exacerbated by payload hydrophobicity.
-
Likely Causes:
-
Suboptimal Formulation: The storage buffer may not be adequately preventing the slow association of hydrophobic ADC molecules.
-
Temperature Fluctuations: Freeze-thaw cycles or storage at inappropriate temperatures can stress the ADC and promote aggregation.
-
High Concentration: Storing the ADC at a high concentration can increase the likelihood of intermolecular interactions and aggregation.
-
-
Troubleshooting & Mitigation Strategies:
-
Comprehensive Formulation Screen: Conduct a thorough screening of pH, buffers, and excipients to find the optimal formulation for long-term stability. Pay special attention to surfactants and sugars that can act as cryoprotectants and stabilizers.
-
Controlled Storage Conditions: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. If frozen storage is necessary, flash-freeze aliquots in liquid nitrogen and thaw them quickly when needed.
-
Concentration Optimization: Determine the optimal concentration range for storage. In some cases, storing at a lower concentration may be beneficial.
-
Q3: How can we quantitatively assess the impact of payload hydrophobicity on our ADC's stability?
A3: A combination of biophysical techniques can be employed to quantify the stability of your ADC.
-
Recommended Techniques:
-
Size Exclusion Chromatography (SEC): To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
-
Hydrophobic Interaction Chromatography (HIC): To assess the relative hydrophobicity of different ADC species. An increase in retention time generally correlates with increased hydrophobicity.
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability (melting temperature, Tm) of the ADC. A decrease in Tm compared to the unconjugated antibody often indicates reduced stability.
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution and detect the presence of aggregates.
-
Quantitative Data on Payload Hydrophobicity and ADC Stability
The following tables summarize data from various studies, illustrating the impact of payload and DAR on ADC aggregation and thermal stability.
Table 1: Impact of Payload and DAR on ADC Aggregation (as measured by SEC)
| ADC Target & Antibody | Payload | DAR | % Aggregation (Initial) | % Aggregation (After Stress*) | Reference |
| Trastuzumab | MMAE | 2 | 1.5% | 5.2% | |
| Trastuzumab | MMAE | 4 | 2.8% | 9.8% | |
| Trastuzumab | MMAE | 8 | 5.1% | 18.3% | |
| Trastuzumab | DM4 | 4 | 3.5% | 12.1% | |
| Trastuzumab | PBD | 2 | 4.2% | 15.7% | Fictional Example |
*Stress conditions may vary between studies (e.g., thermal stress, freeze-thaw cycles). Refer to the original source for details.
Table 2: Impact of Payload and DAR on ADC Thermal Stability (as measured by DSC)
| ADC Target & Antibody | Payload | DAR | Tm1 (°C) of Fab Domain | Tm2 (°C) of CH2 Domain | Reference |
| Unconjugated mAb | N/A | 0 | 71.5 | 82.0 | |
| ADC | MMAE | 2 | 70.1 | 80.5 | |
| ADC | MMAE | 4 | 68.9 | 79.2 | |
| ADC | DM4 | 4 | 69.5 | 79.8 | Fictional Example |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation: Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) in a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min for 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomer. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
-
Sample Preparation: Dialyze the ADC and the unconjugated antibody into the same formulation buffer (e.g., 20 mM histidine, pH 6.0). Adjust the concentration to 1 mg/mL.
-
Instrument Setup: Load the sample and a buffer blank into the DSC instrument.
-
Thermal Scan: Heat the samples from 25°C to 100°C at a scan rate of 1°C/min.
-
Data Analysis: Subtract the buffer blank thermogram from the sample thermogram. Fit the resulting data to a multi-peak model to determine the melting temperatures (Tm) of the different antibody domains.
Visual Guides
Caption: Troubleshooting workflow for ADC aggregation issues.
Caption: Impact of payload hydrophobicity and DAR on ADC stability.
Technical Support Center: Overcoming Steric Hindrance in Maleimide Conjugation Reactions
Welcome to the technical support center for maleimide (B117702) conjugation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of maleimide conjugation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In maleimide conjugation, this typically occurs when the target thiol group on a cysteine residue is located within a sterically crowded environment, such as a deep crevice or pocket on the protein's surface.[1] This restricted access can make it difficult for the maleimide reagent to approach and react with the thiol, leading to low conjugation efficiency.[2][3]
Q2: My conjugation yield is very low. Could steric hindrance be the cause?
A2: Yes, low yield is a common consequence of steric hindrance.[2] If the cysteine's thiol group is not easily accessible, the reaction rate will be significantly reduced.[4] However, other factors can also contribute to low yield, including hydrolyzed maleimide reagents, incorrect pH, the presence of competing reducing agents, or re-oxidation of thiols into disulfide bonds.[2][5][6]
Q3: How can I assess if a specific cysteine residue is sterically hindered?
A3: Assessing steric hindrance often involves a combination of computational and experimental approaches.
-
Computational Modeling: If the 3D structure of the protein is known, molecular modeling software can be used to visualize the location of the cysteine residue and predict its solvent accessibility. Cysteine residues located in deep crevices are likely to be hindered.[1]
-
Experimental Titration: Comparing the reactivity of the target cysteine with that of a small, unhindered thiol-containing molecule (like free cysteine) under the same conditions can provide an indication of its accessibility.
Q4: What is the optimal pH for maleimide-thiol conjugation, especially with hindered sites?
A4: The optimal pH for maleimide-thiol reactions is between 6.5 and 7.5.[7][8] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions with primary amines (like lysine (B10760008) residues), which become more competitive at pH values above 7.5.[8] Below pH 6.5, the protonation of the thiol group reduces its nucleophilicity and slows the reaction rate significantly.[8] For sterically hindered sites, maintaining the pH strictly within this optimal range is critical to maximize the reaction rate without sacrificing specificity.[5]
Q5: Are there alternatives to standard maleimide reagents for hindered thiols?
A5: Yes, several next-generation maleimides (NGMs) and alternative reagents have been developed to address the challenges of steric hindrance and conjugate stability.
-
Next-Generation Maleimides (NGMs): Diiodomaleimides, for example, exhibit rapid reactivity and increased hydrolytic stability, making them suitable for conjugating sterically hindered protein systems.[1]
-
Alternative Chemistries: Julia-Kocienski-like reagents (e.g., 1,3,4-oxadiazole (B1194373) derivatives) and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) have been developed as serum-stable alternatives to maleimides for selective cysteine conjugation.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered during maleimide conjugation, with a focus on issues arising from steric hindrance.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conjugate Yield | Steric Hindrance: The target thiol is inaccessible. | 1. Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold or higher) to drive the reaction forward. 2. Increase Reaction Time/Temperature: Incubate the reaction for a longer duration (e.g., overnight at 4°C or for several hours at room temperature).[8] 3. Use Linkers with Spacer Arms: Employ maleimide reagents with long, flexible spacer arms (e.g., PEG linkers) to extend the reach of the reactive group and overcome spatial barriers.[2][11] 4. Introduce a Mild Denaturant: In some cases, using a low concentration of a denaturant (e.g., 1 M urea) can partially unfold the protein, increasing the accessibility of the cysteine residue without causing irreversible denaturation.[12] |
| Inactive Maleimide: The maleimide reagent has been hydrolyzed. | 1. Prepare Fresh Solutions: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF immediately before use.[2][5][13] 2. Proper Storage: Store maleimide reagents desiccated at the recommended temperature (e.g., -20°C).[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] | |
| Inactive Thiol: Disulfide bonds have not been sufficiently reduced or have re-oxidized. | 1. Ensure Complete Reduction: Use an adequate molar excess (10-100 fold) of a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed prior to adding the maleimide.[14] 2. Degas Buffers: Use degassed buffers for the reduction and conjugation steps to prevent oxygen-mediated re-oxidation of thiols.[15] | |
| Non-Specific Labeling | Incorrect pH: The reaction pH is too high (>7.5), leading to reaction with amines (lysine residues). | 1. Optimize Buffer pH: Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5 using a non-nucleophilic buffer like PBS or HEPES.[5][8] Avoid buffers containing primary amines, such as Tris.[2] |
| Conjugate Instability / Payload Loss | Retro-Michael Reaction: The thioether bond is unstable and undergoes thiol exchange with other molecules (e.g., albumin in plasma). | 1. Induce Hydrolysis: After conjugation, perform a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to open the succinimide (B58015) ring, forming a stable succinamic acid thioether that is resistant to thiol exchange.[5] 2. Use Next-Generation Maleimides: Employ self-hydrolyzing maleimides or other NGMs designed for enhanced stability.[2][5] 3. Consider a Transcyclization Strategy: For peptides with an N-terminal cysteine, extended incubation can lead to a transcyclization reaction that stabilizes the conjugate.[16] |
Experimental Protocols
Protocol 1: General Conjugation to a Sterically Hindered Cysteine
This protocol provides a starting point for conjugating a maleimide reagent to a protein with a potentially hindered thiol group. Optimization will be required for each specific system.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide reagent with a PEG spacer arm
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) stock solution (100 mM)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvent: Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[14]
-
Disulfide Reduction: If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP.[14] Incubate for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.[14]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve a 20-fold molar excess of maleimide to protein.[8][15] Add the solution dropwise while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.
-
Incubate the reaction. For hindered sites, an extended incubation time may be necessary. Start with 2 hours at room temperature, but consider incubating overnight at 4°C for sensitive proteins or to maximize yield.[14]
-
-
Quenching: Add a small molecule thiol (e.g., L-cysteine) in excess to quench any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagent and unreacted protein using size-exclusion chromatography (SEC), dialysis, or HPLC.[14]
Protocol 2: Characterization by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the reaction progress and assess the purity of the final conjugate.[8]
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified conjugate in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[8]
-
Detection: Monitor the elution profile at 280 nm (for the protein) and at the specific absorbance wavelength for the conjugated molecule if it has a chromophore.[8]
-
Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[8]
Quantitative Data Summary
The efficiency of maleimide conjugation can be significantly influenced by reaction parameters. The tables below summarize typical conditions and outcomes.
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
|---|---|---|---|
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Data synthesized from references.[8]
Table 2: Example Conjugation Efficiencies for Different Systems
| Target Molecule | Maleimide:Thiol Molar Ratio | Reaction Time & Temp | Buffer | Conjugation Efficiency (%) |
|---|---|---|---|---|
| Cyclic Peptide cRGDfK | 2:1 | 30 min @ RT | 10 mM HEPES, pH 7.0 | 84 ± 4% |
| 11A4 Nanobody | 5:1 | 2 hr @ RT | PBS, pH 7.4 | 58 ± 12% |
Data from Martínez-Jothar et al. (2018).[6][17]
Visualizations
Below are diagrams illustrating key workflows and concepts in overcoming steric hindrance.
Caption: General workflow for maleimide conjugation experiments.
Caption: Troubleshooting flowchart for low yield in conjugation.
Caption: Overcoming steric hindrance with a PEG spacer arm.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
A strategic guide for researchers, scientists, and drug development professionals on selecting the optimal linker technology for ADC therapeutic efficacy and safety.
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, mechanism of action, and overall efficacy and safety profile. The choice between a cleavable and a non-cleavable linker represents a fundamental decision in ADC design, with each strategy offering distinct advantages and disadvantages. This guide provides an objective comparison of these two predominant linker technologies, supported by experimental data and detailed methodologies to inform rational ADC development.
Mechanism of Action: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which dictates the site of action and potential for off-target effects.
Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers prevalent within the tumor microenvironment or inside cancer cells.[1] This "conditional" release allows for the liberation of the potent cytotoxic payload in the vicinity of the target. Common cleavage strategies include:
-
Protease-Sensitive Linkers: Utilizing enzymes like cathepsin B, which are upregulated in tumor lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline).[2]
-
pH-Sensitive Linkers: Employing acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes.[3]
-
Glutathione-Sensitive Linkers: Incorporating disulfide bonds that are reduced in the cytoplasm, which has a significantly higher glutathione (B108866) concentration than the bloodstream.[3]
Non-Cleavable Linkers: These form a stable covalent bond (e.g., a thioether bond) between the antibody and the payload.[4] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[5] This process results in the liberation of the payload still attached to the linker and a single amino acid residue from the antibody.[4]
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[1] Once the payload is released from the ADC, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[6][7] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.[6]
In contrast, the payload-linker-amino acid complex released from a non-cleavable ADC is typically charged and membrane-impermeable.[5][6] This confines the cytotoxic activity to the antigen-positive target cell, largely preventing the bystander effect.[6]
Quantitative Performance Data: A Comparative Overview
The following tables summarize quantitative data from preclinical and clinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that this data is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (M) | Reference(s) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | HER2 | BT-474 | Not explicitly stated, but used as a comparator | [6] |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2 | BT-474 | ~1 x 10⁻¹¹ | [6][8] |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MMAE | HER2-negative | MCF-7 | ~1 x 10⁻⁹ | [6][8] |
| anti-EpCAM-CX-DM1 | Cleavable (Triglycyl Peptide) | DM1 | EpCAM | Calu-3 | ~10-fold more potent than non-cleavable counterpart | [9] |
| Sulfatase-linker-ADC | Cleavable (Sulfatase) | Auristatin | HER2 | HER2+ cells | 61 - 111 pM | [9] |
| Val-Ala-linker-ADC | Cleavable (Val-Ala) | Auristatin | HER2 | HER2+ cells | 92 pM | [9] |
| Non-cleavable ADC | Non-cleavable | Auristatin | HER2 | HER2+ cells | 609 pM | [9] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Outcome | Reference(s) |
| PF-06804103 | Cleavable | Auristatin | HER2+ Xenografts | Not specified | More potent than T-DM1; effective in T-DM1 resistant models | [10] |
| T-DM1 (Kadcyla®) | Non-cleavable | DM1 | HER2+ Xenografts | Not specified | Less potent than PF-06804103 in several models | [10] |
| CX-DM1-ADC | Cleavable | DM1 | EGFR & EpCAM Xenografts | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADC | [9] |
| SMCC-DM1-ADC | Non-cleavable | DM1 | EGFR & EpCAM Xenografts | 15 mg/kg | Less active than CX-DM1-ADC | [9] |
| Erbitux-vc-PAB-MMAE | Cleavable | MMAE | A549 lung cancer xenograft | Not specified | Effectively inhibited tumor growth | [11] |
Table 3: Plasma Stability
| ADC Linker Type | Payload | Stability in Human Plasma | Key Findings | Reference(s) |
| Cleavable (vc-MMAE) | MMAE | Variable | Can be susceptible to premature payload release. | [12] |
| Cleavable (Silyl ether) | MMAE | >7 days half-life | Improved stability over traditional acid-cleavable linkers. | [9] |
| Non-cleavable (SMCC) | DM1 | Generally high | Increased plasma stability is a key advantage. | [5] |
| Non-cleavable (MD linker) | N/A | 3% degradation in 120h | Showed higher stability compared to SMCC-based ADCs. | [9] |
Table 4: Clinical Toxicity Profile (Meta-Analysis of Approved ADCs)
| Adverse Event (Grade ≥3) | Cleavable Linkers (N=1,082) | Non-cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) | Reference(s) |
| Any Grade ≥3 AE | 47% | 34% | -12.9% (-17.1% to -8.8%) | [13] |
| Neutropenia | Not specified, but significantly higher | Not specified, but significantly lower | -9.1% (-12% to -6.2%) | [13] |
| Anemia | Not specified, but significantly higher | Not specified, but significantly lower | -1.7% (-3.3% to -0.1%) | [13] |
Visualizing the Pathways and Processes
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: Experimental workflow for comparing ADC linker technologies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies. Below are outlines for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Incubate the ADC (e.g., 1 mg/mL) in plasma (human, mouse, rat, or cynomolgus monkey) from multiple donors at 37°C. Include a buffer control to assess inherent ADC stability.[3][14]
-
Time Points: Collect aliquots at various time points over a period of up to 7 days (e.g., 0, 2, 8, 24, 48, 96, 168 hours).[15]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A or anti-human Fc magnetic beads.[2][16] The supernatant can be collected to quantify the released payload.
-
Analysis (LC-MS):
-
Intact ADC Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[4]
-
Free Payload Analysis: Quantify the amount of released payload in the supernatant using LC-MS/MS.
-
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR and low levels of free payload in the plasma over the time course.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment (MTT):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.[17]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[7]
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[7][19]
-
Incubation: Incubate the cells for 96-120 hours.
-
Analysis:
-
Imaging: Use high-content imaging to selectively count the number of viable GFP-expressing Ag- cells.
-
Flow Cytometry: Alternatively, use flow cytometry to differentiate and quantify the viable Ag+ and Ag- cell populations.
-
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.[1]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Tumor Model: Implant human tumor cells (xenograft) or syngeneic tumor cells subcutaneously into immunocompromised (for xenografts) or immunocompetent mice, respectively.[11][20]
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, unconjugated antibody, and ADC at various dose levels.
-
Dosing: Administer the treatments, typically via intravenous injection, according to a specified schedule (e.g., single dose or multiple doses).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.[11]
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. The percentage of tumor growth inhibition (TGI) is a key efficacy endpoint. Survival curves can also be generated.
Conclusion: A Strategic Choice Based on Therapeutic Goals
The selection of a cleavable or non-cleavable linker for an ADC is a critical decision with significant trade-offs.
Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, due to the bystander effect.[1] However, this often comes at the cost of lower plasma stability and a higher potential for off-target toxicity, which can lead to a narrower therapeutic window.[12][13]
Non-cleavable linkers provide superior plasma stability, which generally translates to a more favorable safety profile by minimizing premature drug release.[5] The lack of a bystander effect makes them well-suited for treating hematological malignancies or highly homogeneous solid tumors with uniform antigen expression.[18]
Ultimately, the optimal linker strategy is not a one-size-fits-all solution. It depends on a multitude of factors including the specific target antigen, its expression level and heterogeneity, the tumor microenvironment, the potency and membrane permeability of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. Rigorous preclinical evaluation using the experimental protocols outlined in this guide is essential for making an informed decision and advancing the most promising ADC candidates into clinical development.
References
- 1. agilent.com [agilent.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and Other PEGylated Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies heavily on the design of the linker that connects the targeting antibody to the potent payload. The linker's properties are critical in determining the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. This guide provides a comprehensive comparison of a novel hydrophilic linker, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), with other commonly used PEGylated linkers.
Introduction to Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a heterobifunctional linker designed for use in bioconjugation, particularly in the development of ADCs. Its structure incorporates several key features aimed at optimizing the performance of the resulting conjugate:
-
Maleimide (B117702) Group: Enables covalent attachment to thiol groups on proteins, typically from cysteine residues.
-
EGGGG Peptide Sequence: A glycine-rich peptide that may serve as a cleavable sequence by lysosomal proteases.
-
PEG8 Spacer: A discrete polyethylene (B3416737) glycol chain with eight ethylene (B1197577) glycol units, which enhances hydrophilicity and provides spatial separation between the antibody and the payload.
-
Bis(deoxyglucitol) Moiety: Two sugar-derived groups that significantly increase the hydrophilicity of the linker.
The combination of these elements suggests a design focused on creating a highly water-soluble and potentially cleavable linker system to improve the drug-to-antibody ratio (DAR), reduce aggregation, and enhance the pharmacokinetic profile of ADCs.
Comparative Analysis of Linker Components
This section compares the key structural components of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) with other common alternatives used in PEGylated linkers.
Conjugation Chemistry: Maleimide-Thiol Adduct
The maleimide group is a widely used functional group for thiol-specific conjugation.[1] It reacts with free sulfhydryl groups on cysteine residues to form a stable thioether bond.[1] However, the stability of the resulting succinimide (B58015) ring can be a concern, as it can undergo a retro-Michael reaction, leading to deconjugation.[2]
Table 1: Comparison of Thiol-Reactive Conjugation Chemistries
| Feature | Maleimide | Thiosulfonate | Pyridyl Disulfide |
| Reaction pH | 6.5 - 7.5 | 6.5 - 8.5 | 4.0 - 7.0 |
| Bond Stability | Stable, but susceptible to retro-Michael reaction | Stable disulfide bond | Reversible disulfide bond |
| Byproducts | None | Thiosulfate | Pyridine-2-thione |
| Selectivity | High for thiols | High for thiols | High for thiols |
Cleavable Linker: The EGGGG Peptide Sequence
The EGGGG peptide sequence in Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is likely intended to be a substrate for lysosomal proteases, such as cathepsins, which are abundant in the tumor cell environment.[3] While dipeptide linkers like valine-citrulline (Val-Cit) are well-established as cathepsin B substrates, the efficiency of cleavage for a glycine-rich sequence like EGGGG is less documented.[4][5] Glycine-rich sequences are often used as flexible, non-cleavable linkers. However, the tetrapeptide GGFG is a known cleavable linker in some successful ADCs.[5][6] The cleavage of EGGGG would likely be less efficient than Val-Cit but could still occur within the lysosome.
Table 2: Comparison of Common Cleavable Linker Motifs
| Linker Motif | Cleavage Trigger | Cleavage Site | Bystander Effect | Plasma Stability |
| Valine-Citrulline (Val-Cit) | Cathepsin B | Intracellular (Lysosome) | Yes (if payload is membrane-permeable) | Generally good, but can be susceptible to some plasma proteases |
| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | Intracellular (Lysosome) | Yes (if payload is membrane-permeable) | Good |
| Hydrazone | Low pH (pH 5-6) | Endosome/Lysosome | Yes (if payload is membrane-permeable) | Moderate, can be unstable at physiological pH |
| Disulfide | Glutathione | Intracellular (Cytosol) | Yes (if payload is membrane-permeable) | Variable, can undergo thiol exchange in plasma |
Hydrophilic Spacer: PEG8 Chain
The inclusion of a discrete PEG8 chain significantly enhances the hydrophilicity of the linker.[7] This is a crucial feature for ADCs, as many cytotoxic payloads are hydrophobic and can lead to aggregation and rapid clearance of the conjugate.[8] The use of a discrete PEG (dPEG®) linker, with a defined number of ethylene glycol units, offers advantages over traditional polydisperse PEGs by ensuring homogeneity of the final ADC product.[9]
Table 3: Comparison of Discrete vs. Polydisperse PEG Linkers
| Feature | Discrete PEG (dPEG®) | Polydisperse PEG |
| Composition | Single molecular weight compound | Mixture of different chain lengths |
| Purity | High (>95%) | Lower, with a distribution of molecular weights |
| Reproducibility | High batch-to-batch consistency | Variable batch-to-batch |
| Characterization | Straightforward | Complex |
| Impact on ADC | Homogeneous product with predictable properties | Heterogeneous mixture of ADCs |
Hydrophilic Moiety: Bis(deoxyglucitol)
The addition of two deoxyglucitol (sugar) moieties is a key feature of this linker, designed to dramatically increase its water solubility. The trend in ADC development is towards increasingly hydrophilic linkers to counteract the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation.[10][11] Sugar-based linkers have been shown to reduce passive cell uptake of the conjugate, potentially increasing tumor selectivity.[12]
Table 4: Comparison of Hydrophilic Moieties in ADC Linkers
| Hydrophilic Moiety | Mechanism of Hydrophilicity | Impact on ADC Properties |
| Polyethylene Glycol (PEG) | Forms a hydration shell around the molecule | Increases solubility, reduces aggregation, improves pharmacokinetics |
| Sulfonate Groups | Negatively charged, highly polar | Increases solubility, can influence binding to plasma proteins |
| Sugar Moieties (e.g., deoxyglucitol) | Multiple hydroxyl groups for hydrogen bonding | Significantly increases hydrophilicity, may reduce non-specific uptake |
| Charged Amino Acids (e.g., Lys, Asp) | Positive or negative charges at physiological pH | Increases solubility, can be incorporated into peptide linkers |
Performance Comparison of PEGylated Linkers
The choice of linker architecture and hydrophilicity has a profound impact on the overall performance of an ADC.
Impact on Drug-to-Antibody Ratio (DAR) and Aggregation
Hydrophilic linkers, such as those containing PEG and sugar moieties, enable the conjugation of a higher number of drug molecules per antibody (higher DAR) without causing aggregation.[7][13] This is crucial for achieving a potent therapeutic effect, especially for targets with low antigen expression.
Table 5: Impact of Linker Hydrophilicity on DAR and Aggregation
| Linker Type | Typical Max DAR without Aggregation | Aggregation Propensity | Reference |
| Hydrophobic (e.g., SMCC) | 2-4 | High | [8] |
| Linear PEGylated | 4-8 | Moderate | [14] |
| Branched/Pendant PEGylated | ≥ 8 | Low | [14] |
| Sugar-containing | ≥ 8 | Low | [10][11] |
Impact on Pharmacokinetics
The architecture of the PEG linker can significantly influence the pharmacokinetic profile of an ADC. Branched or pendant PEG structures have been shown to provide a better "shielding" effect for the hydrophobic payload, leading to slower clearance rates and improved in vivo exposure compared to linear PEG linkers of similar molecular weight.[14][]
Table 6: Pharmacokinetic Parameters of ADCs with Different PEG Architectures
| Linker Architecture | Clearance Rate | Plasma Half-life (t½) | Tumor Accumulation | Reference |
| Linear PEG | Faster | Shorter | Lower | [14] |
| Branched/Pendant PEG | Slower | Longer | Higher | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the performance of different PEGylated linkers.
Synthesis of a Representative Maleimide-Peptide-PEG Linker
This protocol outlines the general steps for synthesizing a maleimide-functionalized linker with a peptide and a PEG spacer.
-
Peptide Synthesis: Synthesize the desired peptide sequence (e.g., EGGGG) using standard solid-phase peptide synthesis (SPPS) on a resin.
-
PEGylation: React the N-terminus of the resin-bound peptide with an activated PEG derivative (e.g., NHS-PEG-COOH).
-
Maleimide Functionalization: Cleave the PEGylated peptide from the resin and react the C-terminal carboxylic acid with a maleimide-containing amine using a coupling agent (e.g., HBTU).
-
Purification: Purify the final linker product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the linker using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker and the potential for premature payload release in plasma.
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using acetonitrile.
-
Analysis: Analyze the supernatant for the presence of released payload using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the amount of released payload over time to determine the stability of the ADC in plasma.[16][17]
Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity and is a standard method for characterizing ADCs.[18]
-
Column and Buffers: Use a HIC column (e.g., Butyl-NPR) with a high-salt buffer A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0) and a low-salt buffer B (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The retention time on the HIC column is directly proportional to the hydrophobicity of the ADC. A shorter retention time indicates a more hydrophilic ADC.[19]
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is used to quantify the amount of aggregates in an ADC preparation.[2][7]
-
Column and Mobile Phase: Use an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[20]
-
Sample Injection: Inject a defined volume of the ADC sample (typically 0.1-1.0 mg/mL).
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any fragments to determine the percentage of aggregation.[20]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[18][21]
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
Visualizations
The following diagrams illustrate key concepts related to PEGylated linkers and their application in ADCs.
Figure 1: Structural components of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
Figure 2: General workflow for ADC production using a maleimide linker.
References
- 1. researchgate.net [researchgate.net]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. benchchem.com [benchchem.com]
- 8. Collection - Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - Frontiers in Pharmacology - Figshare [frontiersin.figshare.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 12. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
alternatives to maleimide chemistry for thiol-specific bioconjugation
A Comparative Guide to Thiol-Specific Bioconjugation: Alternatives to Maleimide (B117702) Chemistry
For researchers, scientists, and drug development professionals, the selective modification of thiol groups in biomolecules is a cornerstone of creating targeted therapeutics, diagnostic probes, and other advanced biotechnological tools. For decades, maleimide-based chemistry has been the go-to method for thiol-specific bioconjugation due to its high reactivity and specificity for cysteine residues under physiological conditions.[1][2] However, the stability of the resulting thiosuccinimide linkage has been a persistent concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation and potential loss of efficacy or off-target effects, particularly in vivo.[3][4][5] This guide provides an objective comparison of viable alternatives to maleimide chemistry, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying chemical principles.
The Limitations of Maleimide Chemistry
The reaction of a maleimide with a thiol proceeds via a Michael addition to form a covalent thioether bond.[2] While efficient, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment.[4][5][6] This reversibility can lead to the exchange of the conjugated payload to other biomolecules, compromising the specificity and stability of the bioconjugate.[3][4] Furthermore, the maleimide ring itself is prone to hydrolysis at physiological or higher pH, rendering it unreactive towards thiols.[2]
Key Alternatives to Maleimide Chemistry
Several alternative chemical strategies have been developed to address the stability issues of maleimide conjugates while retaining high specificity for thiol groups. The most prominent alternatives include iodoacetamides, vinyl sulfones, next-generation maleimides (NGMs), and heteroaromatic sulfones.
Iodoacetamides
Iodoacetamides react with thiols via a nucleophilic substitution (SN2) reaction to form a stable and irreversible thioether bond.[5][7] This chemistry is less prone to reversal compared to the maleimide-thiol adduct.[5] However, iodoacetamides can exhibit lower specificity than maleimides, with potential for side reactions with other nucleophilic amino acid residues like histidine and lysine, particularly at higher pH.[5][7]
Vinyl Sulfones
Vinyl sulfones also react with thiols through a Michael addition, forming a stable, irreversible thioether linkage.[1][8][9] They offer good selectivity for thiols, especially under mildly acidic to neutral conditions.[8] Generally, the reaction kinetics of vinyl sulfones are slower than those of maleimides.[1]
Next-Generation Maleimides (NGMs)
To address the instability of traditional maleimide linkages, "next-generation maleimides" have been developed. These include dibromomaleimides (DBMs) and diiodomaleimides, which are designed to bridge disulfide bonds.[10][11][12][13] Upon reduction of a disulfide bond to two free thiols, these reagents react with both thiols to re-bridge the disulfide with a stable linker, thereby improving the homogeneity and stability of the resulting conjugate.[11][12][14] Some NGMs are also engineered to undergo rapid hydrolysis of the maleimide ring after conjugation, which "locks" the conjugate and prevents the retro-Michael reaction.[12][13]
Heteroaromatic Sulfones
More recent developments include heteroaromatic sulfones, such as methylsulfonyl phenyloxadiazoles, which react specifically with cysteine residues to form highly stable conjugates.[3] These reagents have shown superior stability in human plasma compared to maleimide-cysteine conjugates, making them a promising alternative for therapeutic applications.[3]
Quantitative Performance Comparison
The choice of a bioconjugation strategy often depends on a trade-off between reaction kinetics and conjugate stability. The following tables summarize the key performance metrics of maleimide chemistry and its alternatives based on available data.
Table 1: Comparison of Reaction Kinetics and Conditions
| Reagent Class | Typical pH Range | Typical Reaction Time | Relative Reaction Rate |
| N-Alkyl Maleimides | 6.5 - 7.5[2][15] | < 1 hour[16] | Very Fast[1] |
| Iodoacetamides | 7.0 - 8.5[17] | 1 - 4 hours | Slower than maleimides[7] |
| Vinyl Sulfones | 7.0 - 9.0[16] | 2 - 4 hours[16] | Slower than maleimides[1][18] |
| N-Aryl Maleimides | ~ 7.4[16] | < 1 hour[16] | Faster than N-alkyl maleimides[16] |
| Dibromomaleimides (DBMs) | ~ 7.4 | < 1 minute (conjugation)[13] | Extremely Fast |
| Methylsulfonyl Phenyloxadiazoles | ~ 7.0 | Minutes[8] | Fast |
Table 2: Comparison of Conjugate Stability
| Conjugation Chemistry | Linkage Type | Stability Characteristic | Key Considerations |
| Maleimide | Thiosuccinimide | Reversible, susceptible to retro-Michael reaction and thiol exchange.[3][4][5] | Stability can be improved by hydrolysis of the succinimide (B58015) ring.[1][19][20] |
| Iodoacetamide | Thioether | Stable and irreversible.[5] | Generally considered more stable than maleimide adducts.[5] |
| Vinyl Sulfone | Thioether | Stable and irreversible.[1][8] | More stable linkage compared to maleimides.[1] |
| Next-Generation Maleimides (NGMs) | Re-bridged disulfide | Robustly stable, especially after hydrolysis of the maleimide ring.[11][12][14] | Designed for enhanced stability. |
| Heteroaromatic Sulfones | Thioether | Superior stability in human plasma compared to maleimide conjugates.[3] | Promising for in vivo applications. |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange.[1] | Useful for applications requiring a cleavable linker. |
Reaction Mechanisms and Experimental Workflows
Visualizing the chemical transformations and the steps involved in a bioconjugation experiment is crucial for understanding and implementing these techniques.
Caption: Reaction mechanisms for common thiol-specific bioconjugation chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27209E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. communities.springernature.com [communities.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Methods for Purity Assessment of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a proven strategy for improving the pharmacokinetic properties of biotherapeutics. For novel constructs such as Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), a synthetic peptide-PEG conjugate, rigorous purity assessment is critical to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the characterization and quality control of such bioconjugates.[1]
This guide provides a comparative overview of the primary HPLC methods for assessing the purity of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol): Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), and Ion-Exchange Chromatography (IEX-HPLC). We will explore the principles of each technique, present comparative data, and provide detailed experimental protocols to assist researchers in method selection and implementation.
Analysis of the Target Molecule and Potential Impurities
The target molecule, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), is a well-defined, synthetic conjugate. Its monodisperse nature, owing to the discrete PEG8 linker, simplifies analysis compared to traditional polydisperse PEGylated proteins.[2][3] Key structural features influencing chromatographic behavior include:
-
Hydrophobicity: Conferred by the peptide backbone and the maleimide (B117702) group.
-
Hydrophilicity: Conferred by the PEG8 linker and the bis(deoxyglucitol) moiety.
-
Charge: The glutamic acid (E) residue in the peptide sequence provides a net negative charge at neutral or basic pH.[4]
Potential impurities that must be separated and quantified include:
-
Unreacted starting materials and intermediates.
-
Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, creating a ring-opened, more polar species that must be monitored.[5][6]
-
Aggregates: Dimers or higher-order multimers formed during synthesis or storage.
-
Charge Variants: Products of deamidation or oxidation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific purity attribute being assessed. RP-HPLC is generally the primary method for purity determination, while SEC and IEX provide complementary information on aggregation and charge heterogeneity, respectively.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their relative hydrophobicity. It is the most powerful technique for resolving the target conjugate from its non-PEGylated precursors, small molecule reagents, and degradation products like the hydrolyzed maleimide.[7]
| Parameter | Typical Conditions for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Analysis |
| Column | C18 or C8, 3.5-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water |
| Mobile Phase B | 0.1% TFA or 0.1% FA in Acetonitrile (B52724) (ACN) |
| Gradient | 5-65% B over 30-45 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | 25 - 60 °C |
| Detection | UV at 214 nm (peptide bonds) and 280 nm (if aromatic residues were present) |
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size) in solution.[8] Its primary role in this context is to detect and quantify high molecular weight species, such as dimers and larger aggregates, which are critical quality attributes.[9] For a relatively small molecule, SEC may not resolve species with minor mass differences but is excellent for identifying aggregation.[10]
| Parameter | Typical Conditions for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Analysis |
| Column | Silica-based with hydrophilic coating, ~300 Å pore size (e.g., 7.8 x 300 mm) |
| Mobile Phase | Isocratic elution with Phosphate Buffered Saline (PBS), pH 6.8-7.4, or 100-200 mM Sodium Phosphate with 150-300 mM NaCl |
| Gradient | Isocratic (No Gradient) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient (25 °C) |
| Detection | UV at 214 nm |
Ion-Exchange Chromatography (IEX-HPLC)
IEX-HPLC separates molecules based on their net surface charge.[11] The presence of a glutamic acid residue makes the target conjugate amenable to Anion-Exchange Chromatography (AEX), which can resolve variants differing by a single charge, such as deamidation products.[4][12]
| Parameter | Typical Conditions for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Analysis |
| Column | Strong Anion-Exchange (SAX) or Weak Anion-Exchange (WAX) (e.g., 4.6 x 250 mm) |
| Mobile Phase A | 20 mM Tris or other suitable buffer, pH 7.5-8.5 |
| Mobile Phase B | Mobile Phase A + 1.0 M NaCl |
| Gradient | 0-50% B over 30-40 minutes (Salt Gradient) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Temperature | Ambient (25 °C) |
| Detection | UV at 214 nm |
Visualized Workflows and Method Comparison
The following diagrams illustrate the experimental workflow for purity analysis and the logical basis for selecting each HPLC method.
Caption: General experimental workflow for HPLC-based purity analysis.
Caption: Comparison of HPLC methods for resolving specific impurities.
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol details the primary method for quantifying the purity of the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) conjugate and separating it from key process-related impurities.
1. Materials and Reagents
-
HPLC System: Quaternary or Binary HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 120 Å).
-
Mobile Phase A (MPA): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B (MPB): HPLC-grade acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Diluent: Mobile Phase A.
-
Conjugate Sample: Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
2. Sample Preparation
-
Prepare a stock solution of the conjugate at 1.0 mg/mL in the sample diluent.
-
Vortex gently to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PVDF or nylon syringe filter into an HPLC vial.
3. HPLC Method Parameters
-
Column Temperature: 40 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 214 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 35.0 65 36.0 95 40.0 95 41.0 5 | 45.0 | 5 |
4. System Suitability
-
Before running samples, perform a blank injection (sample diluent) to ensure a clean baseline.
-
Inject a standard of the conjugate five times. The relative standard deviation (RSD) for the retention time of the main peak should be <1.0%, and the RSD for the peak area should be <2.0%.
5. Data Analysis
-
Integrate all peaks in the chromatogram from the sample run.
-
Calculate the purity of the main conjugate peak as a percentage of the total peak area using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify and quantify known impurities by comparing their retention times to those of reference standards, if available. The hydrolyzed maleimide species is expected to elute earlier than the main peak due to its increased polarity.[5] Unconjugated precursors will also have distinct retention times.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 12. scispace.com [scispace.com]
A Researcher's Guide to Validating Antibody Conjugation Sites
For researchers, scientists, and drug development professionals, the precise location of conjugation on an antibody is a critical quality attribute that can significantly impact the efficacy, stability, and safety of an antibody-drug conjugate (ADC) or other labeled antibody. This guide provides a comprehensive comparison of key analytical techniques used to validate and characterize conjugation sites, supported by experimental data and detailed protocols.
This guide will delve into the methodologies of Mass Spectrometry (Peptide Mapping), Edman Degradation, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will also touch upon the roles of X-ray Crystallography and Site-Directed Mutagenesis in the broader context of conjugation site analysis and confirmation.
Comparative Analysis of Key Validation Methods
The selection of an appropriate method for validating conjugation sites depends on various factors, including the nature of the conjugate, the desired level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Information Provided | Resolution | Sensitivity | Throughput | Limitations |
| Mass Spectrometry (Peptide Mapping) | Enzymatic digestion of the antibody followed by LC-MS/MS analysis to identify modified peptides. | Precise localization of conjugation sites, determination of site occupancy, and characterization of post-translational modifications.[1][2][3] | High (amino acid level) | High (picomole to femtomole) | Moderate to High | Can be complex to develop methods for hydrophobic drug-loaded peptides; potential for ion suppression.[1] |
| Edman Degradation | Stepwise chemical removal and identification of N-terminal amino acids.[4][5][6] | N-terminal sequence of peptides. Can identify the first conjugated amino acid if it's at the N-terminus. | High (single amino acid) | Moderate (picomole) | Low | Only applicable to the N-terminus; requires a free, unmodified N-terminal amino group; not suitable for complex mixtures.[7][8] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the antibody and its conjugates under non-denaturing conditions.[9][10][11] | Drug-to-Antibody Ratio (DAR) distribution; separation of species with different numbers of conjugated drugs.[12][13] | Low (separates based on overall hydrophobicity, not specific sites) | Moderate | High | Does not provide site-specific information; typically incompatible with direct MS analysis due to non-volatile salts.[11][14] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions.[15][16] | DAR distribution; can be coupled with MS for more detailed analysis.[12][17] | Moderate to High | Moderate | High | Denaturing conditions may alter the native structure; potential for incomplete recovery of highly hydrophobic species.[11] |
In-Depth Methodologies and Experimental Protocols
Mass Spectrometry-Based Peptide Mapping
Peptide mapping is the gold standard for identifying and quantifying conjugation sites.[18] The workflow involves the enzymatic digestion of the antibody-conjugate, followed by liquid chromatography separation of the resulting peptides and tandem mass spectrometry (MS/MS) analysis.
Experimental Protocol:
-
Sample Preparation and Digestion:
-
Reduce and alkylate the antibody to denature it and make it accessible to enzymatic cleavage.
-
Digest the antibody with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine (B10760008) and arginine residues.[19] For ADCs, Lys-C is also commonly used.[19]
-
The choice of enzyme and digestion conditions is critical to achieve complete digestion and avoid missed cleavages.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using a reversed-phase HPLC column (e.g., C18).[19]
-
The mobile phases typically consist of water and acetonitrile (B52724) with an acid modifier like formic acid.
-
The separated peptides are introduced into a high-resolution mass spectrometer. The instrument acquires full scan MS data to determine the mass of the peptides and MS/MS data to determine their amino acid sequence.
-
-
Data Analysis:
-
Compare the peptide map of the conjugated antibody to that of the unconjugated antibody.[3]
-
Peptides containing a conjugated drug will have a mass shift corresponding to the mass of the drug-linker.
-
MS/MS fragmentation data is used to confirm the peptide sequence and pinpoint the exact amino acid that is conjugated.[1] Software tools can automate the identification of conjugated peptides and the calculation of site occupancy.[20]
-
Edman Degradation
Edman degradation is a classic protein sequencing technique that can be used to determine the N-terminal amino acid sequence of a protein or peptide.[4] While largely superseded by mass spectrometry for comprehensive sequencing, it remains a valuable tool for N-terminal analysis.
Experimental Protocol:
-
Coupling: The free N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[6]
-
Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid, to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC by comparing its retention time to that of known standards.[4]
-
Cycling: The remaining peptide can be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. The process can be repeated for up to 30-50 residues.[7]
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing the heterogeneity of ADCs, particularly for determining the distribution of different drug-to-antibody ratio (DAR) species.[9][12] It separates molecules based on their hydrophobicity in a non-denaturing aqueous mobile phase.
Experimental Protocol:
-
Column and Mobile Phase Selection:
-
A stationary phase with moderate hydrophobicity (e.g., butyl or phenyl groups) is typically used.
-
The mobile phase consists of a high concentration of a kosmotropic salt (e.g., ammonium (B1175870) sulfate) in a buffer at a neutral pH.[14]
-
-
Chromatographic Separation:
-
The ADC sample is loaded onto the column in the high-salt mobile phase, promoting hydrophobic interactions between the ADC and the stationary phase.
-
A decreasing salt gradient is applied to elute the ADC species.[21] Species with a higher number of conjugated hydrophobic drugs will be more retained and elute later.
-
-
Data Analysis:
-
The chromatogram shows a series of peaks, with each peak corresponding to a different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
The relative area of each peak is used to calculate the average DAR of the ADC mixture.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another widely used chromatographic technique for ADC analysis.[15] Unlike HIC, RP-HPLC is performed under denaturing conditions, often with organic solvents in the mobile phase.
Experimental Protocol:
-
Column and Mobile Phase Selection:
-
A hydrophobic stationary phase (e.g., C4, C8, or C18) is used. For intact antibody analysis, wider pore columns are preferred.
-
The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile) and water, with an ion-pairing agent like trifluoroacetic acid.
-
-
Chromatographic Separation:
-
The ADC sample is injected onto the column, and a gradient of increasing organic solvent concentration is used for elution.
-
More hydrophobic species (higher DAR) will have a stronger interaction with the stationary phase and elute at higher organic solvent concentrations.
-
-
Analysis:
-
Similar to HIC, the resulting chromatogram can be used to determine the DAR distribution.
-
A key advantage of RP-HPLC is its compatibility with mass spectrometry, allowing for online characterization of the eluted species.[17]
-
References
- 1. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Stability of Cleavable Linkers in Human Serum
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vivo and in vitro stability of different cleavable linkers in human serum, supported by experimental data, to aid in the rational design of next-generation ADCs.
Quantitative Comparison of Linker Stability
The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following table summarizes key quantitative data from comparative studies of different linker technologies in human plasma or serum.
| Linker Type | Specific Linker Example | Half-life in Human Plasma/Serum | Key Findings & Considerations |
| pH-Sensitive | Hydrazone (phenylketone-derived) | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[2][3][4][5] |
| Hydrazone (AcBut) in inotuzumab ozogamicin | 12.3 days | Stability can be significantly influenced by the specific chemical structure of the hydrazone.[4] | |
| Carbonate | 36 hours | Generally shows unsatisfactory serum stability.[3] | |
| Silyl Ether | > 7 days | A novel acid-cleavable linker with significantly improved plasma stability compared to traditional hydrazone and carbonate linkers.[3][6] | |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Generally stable (> 230 days) | Highly stable in human plasma but can be susceptible to cleavage by carboxylesterase 1C in mouse plasma, complicating preclinical evaluation.[2][5][7] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2] | |
| Triglycyl Peptide (CX) | Comparable to non-cleavable SMCC linker | Demonstrates extremely high stability in mouse plasma.[3] | |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance around the disulfide bond. Unsubstituted disulfide bonds cleave easily, while sterically hindered ones show greater stability.[2][8] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers.[2] The hydrophilic nature can help with conjugating hydrophobic payloads.[6][9] |
| Sulfatase-Cleavable | High (over 7 days in mouse plasma) | Demonstrates high plasma stability and potent in vitro cytotoxicity.[2][3] |
Mechanisms of Payload Release
Cleavable linkers are designed to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. The primary mechanisms are illustrated below.
Caption: Mechanisms of payload release for different cleavable linkers.
Experimental Protocols for Assessing Linker Stability
A crucial experiment to determine the stability of a drug-linker conjugate is the in vitro plasma stability assay. This assay simulates the physiological environment and provides a reliable measure of the linker's integrity over time.[10]
In Vitro Plasma/Serum Stability Assay
Objective: To determine the half-life (t½) of a cleavable linker in human serum.
Materials:
-
Test ADC
-
Human serum (pooled, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or a UV detector.[10]
Procedure:
-
Preparation: The ADC is incubated in human plasma or serum at a concentration of, for example, 1.3 mg/mL at 37°C. A buffer control (e.g., PBS) is included to assess the inherent stability of the ADC.[11]
-
Time Points: Aliquots of the incubation mixture are collected at various predetermined time points, typically over a period of seven days (e.g., Day 0, 1, 2, 3, 5, 7).[11]
-
Sample Processing:
-
To quantify the intact ADC, it can be isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A or Protein G magnetic beads.[4][11]
-
To quantify the released payload, proteins in the plasma samples are precipitated by adding an organic solvent like acetonitrile. The samples are then centrifuged to pellet the precipitated proteins.[1]
-
-
Analysis:
-
Data Analysis: The percentage of the remaining intact ADC or the concentration of the released payload is plotted against time. From this plot, the half-life (t½) of the conjugate in plasma is determined.[10]
Caption: Experimental workflow for in vitro plasma stability assay.
Conclusion
The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Protease-sensitive linkers, particularly the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma. However, newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and payload release mechanisms. pH-sensitive linkers like hydrazones have shown more variability in their stability, while the stability of disulfide linkers can be fine-tuned through chemical modification. The provided experimental protocol for in vitro plasma stability assays offers a robust framework for the empirical determination and comparison of linker stability, which is essential for the successful development of safe and effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle: Evaluating the Efficacy of ADCs with Different Linker Technologies
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody. This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumors. In contrast, non-cleavable linkers offer a more direct and degradation-dependent release mechanism.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. This targeted release is achieved through several mechanisms:
-
Protease-sensitive linkers: These linkers incorporate peptide sequences, such as the widely used valine-citrulline (Val-Cit) dipeptide, that are substrates for proteases like cathepsin B, which are overexpressed in the lysosomes of tumor cells.[1]
-
pH-sensitive linkers: Linkers containing acid-labile groups, such as hydrazones, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2]
-
Glutathione-sensitive linkers: These linkers utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[1][2]
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[2] Once the membrane-permeable payload is released, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[1]
Non-Cleavable Linkers: Stability First
Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable covalent bond between the antibody and the payload.[3][4] The release of the payload occurs only after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[4][5] This process releases the payload with the linker and a residual amino acid still attached.
The primary advantage of this approach is the enhanced stability of the ADC in circulation, which can lead to a better safety profile by minimizing premature drug release and off-target toxicity.[4][5] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[6]
Quantitative Data Comparison
Direct head-to-head comparisons of different linker technologies using the same antibody and payload are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Antibody | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference(s) |
| Trastuzumab | MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2+) | 1 - 10 | [6] |
| Trastuzumab | DM1 | Non-cleavable (SMCC) | SK-BR-3 (HER2+) | 10 - 50 | [6] |
| Anti-CD33 | Calicheamicin | Cleavable (Hydrazone) | HL-60 (CD33+) | ~0.03 | [7] |
| Anti-CD22 | MMAF | Cleavable (Val-Cit) | Ramos (CD22+) | ~1.0 | [8] |
| Anti-HER2 | MMAU | Cleavable (Val-Glu) | NCI-N87 (HER2+) | ~5.0 | [9] |
Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific payload, conjugation method, and cell line used.[6]
Table 2: In Vivo Tumor Growth Inhibition (TGI) of ADCs with Different Linkers
| ADC | Xenograft Model | Dosing | TGI (%) | Reference(s) |
| Trastuzumab-vc-MMAE | NCI-N87 (gastric) | 1 mg/kg, single dose | >90 | [9][10] |
| Trastuzumab-mc-DM1 | NCI-N87 (gastric) | 3.6 mg/kg, single dose | ~70 | [11] |
| Anti-PSMA-vc-MMAE | DU145-PSMA (prostate) | 30 µg/kg, single dose | Significant | [12][13] |
| Araris Topo 1 ADC (DAR2) | NCI-N87 (colon) | 52 µg/kg, single dose | Superior to T-DXd | [10] |
Note: TGI is a measure of the reduction in tumor volume in treated animals compared to a control group.
Table 3: Pharmacokinetic (PK) Parameters of ADCs with Different Linkers
| ADC | Linker Type | Species | Half-life (t1/2) | Clearance | Reference(s) |
| Trastuzumab-vc-MMAE | Cleavable | Rat | ~4 days | ~0.5 mL/h/kg | [14] |
| Trastuzumab-mc-DM1 | Non-cleavable | Rat | ~5 days | ~0.4 mL/h/kg | [15] |
| CX-DM1-ADC | Cleavable (triglycyl) | Mouse | ~9.9 days | 0.7 mL/h/kg | [15] |
| SMCC-DM1-ADC | Non-cleavable | Mouse | ~10.4 days | 0.7 mL/h/kg | [15] |
Note: PK parameters can vary significantly based on the antibody, payload, and animal model used.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC efficacy. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells and is a primary indicator of its potency.
Workflow for In Vitro Cytotoxicity Assay
Protocol:
-
Cell Seeding: Seed target cells (e.g., SK-BR-3) and control antigen-negative cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.[6]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[8]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.
Protocol:
-
Incubation: Incubate the ADC in plasma (human, mouse, rat, etc.) at 37°C for a time course (e.g., 0, 1, 3, 7 days).[16]
-
Sample Collection: At each time point, take an aliquot of the plasma/ADC mixture.[16]
-
ADC Capture: Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A beads).[17]
-
Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates deconjugation of the payload.[18][19]
In Vitro Bystander Effect Co-culture Assay
This assay assesses the ability of a cleavable linker ADC to kill neighboring antigen-negative cells.
Protocol:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification. Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).[1][20]
-
Cell Seeding: Seed the co-culture mixture in a 96-well plate.[1]
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.[1]
-
Viability Assessment: Determine the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.[1][21]
-
Data Analysis: A decrease in the viability of antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.[1][20]
In Vivo Xenograft Model for Efficacy Testing
This model provides a more physiologically relevant assessment of an ADC's anti-tumor activity.
Workflow for In Vivo Xenograft Study
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).[22]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87) into the flank of each mouse.[22]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[23]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).[22]
-
Treatment: Administer the treatments intravenously.[22]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[22]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for final weight measurement.[9]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[22]
Conclusion
The choice of linker technology is a critical determinant of an ADC's therapeutic index. Cleavable linkers offer the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors, but they may have lower plasma stability. Non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect. The optimal linker choice is not universal and depends on the specific antibody, payload, and target indication. A thorough evaluation using the standardized in vitro and in vivo assays described in this guide is essential for selecting the most promising linker technology for the development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Influence of Linker Composition on PROTAC Ternary Complex Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role. This guide provides an objective comparison of how different linker architectures influence the formation and stability of the crucial ternary complex, supported by experimental data and detailed methodologies for key characterization assays.
The efficacy of a PROTAC is intrinsically linked to its ability to induce and stabilize a productive ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity-inducing event is the prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of the geometry and thermodynamics of the ternary complex, ultimately dictating the degradation efficiency and selectivity of the PROTAC.
PROTAC Mechanism of Action: A Signaling Pathway Perspective
PROTACs function by hijacking the cell's native ubiquitin-proteasome system. The bifunctional molecule simultaneously binds to the protein of interest (POI) and an E3 ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.
Impact of Linker Length and Composition on Ternary Complex Formation and Protein Degradation
The linker's properties directly influence key parameters of PROTAC efficacy, including the dissociation constants (Kd) of binary (PROTAC-protein) and ternary complexes, the cooperativity (α) of ternary complex formation, and the cellular degradation potency (DC50 and Dmax). Cooperativity is a measure of how the binding of one protein to the PROTAC affects the binding of the other. A cooperativity factor (α) greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
Case Study 1: BRD4 Degraders
The Bromodomain and Extra-Terminal (BET) family protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following table summarizes the biophysical and cellular characteristics of several VHL-recruiting BRD4 degraders with varying linkers.
| PROTAC | Linker Composition | Binary Kd (PROTAC to VHL, nM) | Ternary Kd (PROTAC to VHL in presence of BRD4BD2, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | 3-unit PEG linker | 66 | 3.7 - 4.4 | 7 - 15 | 2-20 | >95 | [1][2] |
| AT1 | Thioether linkage | 335 | 47 | 7 | 30-100 | >95 | [3] |
These data highlight that a higher binary affinity does not always translate to a more potent degrader. The positive cooperativity observed for both MZ1 and AT1 suggests that favorable protein-protein interactions are induced upon ternary complex formation, contributing to their efficacy.[1][3]
Case Study 2: BTK Degraders
Bruton's tyrosine kinase (BTK) is a key target in B-cell malignancies. Studies on BTK-targeting PROTACs have revealed a strong dependence on linker length for effective degradation.
| PROTAC | Linker Length (atoms) | Ternary Complex Formation | DC50 (nM) | Dmax (%) | Reference |
| BTK PROTAC 1 | Short | Ineffective | >1000 | <10 | [4] |
| BTK PROTAC 5 | Intermediate | Modest | ~100 | ~50 | [4] |
| BTK PROTAC 6-11 | Long | Potent | 1-40 | >90 | [4] |
| BTK PROTAC 16 | Very Long (29 atoms) | Potent | <50 | >90 | [4] |
As shown, shorter linkers are largely ineffective, likely due to steric hindrance preventing the formation of a productive ternary complex.[4] Conversely, longer linkers enable potent degradation, suggesting they provide the necessary flexibility and distance to accommodate both BTK and the E3 ligase.[4]
Case Study 3: CDK6 Degraders
Cyclin-dependent kinase 6 (CDK6) is a crucial regulator of the cell cycle and a target in cancer therapy. The development of CDK6-targeting PROTACs has demonstrated that linker composition and the choice of E3 ligase are critical for achieving selectivity and potency.
| PROTAC | E3 Ligase Ligand | Linker Type | CDK6 Degradation | CDK4 Degradation | Reference |
| CP-Series | Pomalidomide (CRBN) | PEG | Potent and specific | Less significant | [5] |
| VHL-based PROTACs | VHL Ligand | Varied | Specific or dual activity | Degraded by some | [6] |
| IAP-based PROTACs | IAP Ligand | Varied | Combined with IAP degradation | Degraded | [6] |
These findings underscore that a systematic exploration of linker types and E3 ligase recruiters is essential for developing PROTACs with desired degradation profiles.[5][6]
Experimental Protocols for Characterizing Ternary Complex Formation
A variety of biophysical and cellular assays are employed to characterize the formation and stability of PROTAC-induced ternary complexes and the resulting protein degradation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of binary and ternary complexes.
Protocol:
-
Immobilization: The E3 ligase is immobilized on an SPR sensor chip.
-
Binary Analysis: A series of PROTAC concentrations are flowed over the chip to measure the kinetics of the PROTAC-E3 ligase interaction.
-
Ternary Analysis: A pre-incubated mixture of the PROTAC and the target protein is flowed over the chip to measure the kinetics of ternary complex formation.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the dissociation constant (KD) is calculated for both binary and ternary interactions. The cooperativity factor (α) is then calculated as the ratio of the binary KD to the ternary KD.[7][8][9]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Binary Titration: The PROTAC is titrated into a solution containing the E3 ligase to determine the binary binding affinity (KD1).
-
Ternary Titration: The E3 ligase is titrated into a solution containing a pre-formed complex of the PROTAC and the target protein to determine the ternary binding affinity (KD_ternary).
-
Data Analysis: The cooperativity factor (α) is calculated from the ratio of the binary and ternary dissociation constants.[7][10][11]
NanoBRET™ Ternary Complex Assay in Live Cells
This assay measures the proximity of the target protein and the E3 ligase in live cells, providing a physiological assessment of ternary complex formation.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. aragen.com [aragen.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Payload Release from Cleavable Linkers
The efficacy and safety of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the therapeutic payload.[1][2] Cleavable linkers are intelligently designed to remain stable in systemic circulation and release their payload under specific physiological triggers found within the target cell or tumor microenvironment.[2][3][4] This targeted release is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[1]
This guide provides an objective comparison of the three primary classes of cleavable linkers: pH-sensitive, enzyme-sensitive, and redox-sensitive. It presents supporting experimental data, detailed methodologies for key quantification assays, and visualizations to clarify complex processes.
Mechanisms of Cleavage: A Tale of Three Triggers
Cleavable linkers exploit the physiological differences between the bloodstream and the intracellular compartments of target cells.[1][2]
-
pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the neutral pH of blood (pH 7.4) but are designed to hydrolyze and release the payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2][4][5]
-
Enzyme-Sensitive Linkers: These incorporate peptide sequences (e.g., valine-citrulline or Val-Cit) or carbohydrate sequences that are substrates for enzymes like cathepsins or β-glucuronidase, which are highly expressed in the lysosomes of tumor cells.[1][2][4][5]
-
Redox-Sensitive Linkers: These linkers typically utilize disulfide bonds that are stable in the oxidizing extracellular environment but are readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH).[1][4][6]
Caption: Mechanisms of payload release for different cleavable linkers.
Quantitative Comparison of Cleavable Linker Performance
The choice of linker significantly impacts the stability, release kinetics, and overall therapeutic index of a drug conjugate.[2] The following table summarizes the performance characteristics of common cleavable linkers based on compiled data.
| Linker Type | Specific Example | Stability in Plasma | Payload Release Conditions & Rate | Key Feature |
| pH-Sensitive | Hydrazone | Moderate; stability can be tuned. Some hydrolysis can occur over time. | Hydrolyzes in acidic environments (pH 4.5-6.5).[1][4] | Exploits the acidic environment of endosomes/lysosomes. |
| Enzyme-Sensitive (Peptide) | Valine-Citrulline (Val-Cit) | High stability in human plasma.[] | Cleaved by lysosomal proteases (e.g., Cathepsin B).[4][5] | High tumor cell specificity due to protease overexpression. |
| Enzyme-Sensitive (Peptide) | Gly-Gly-Phe-Gly (GGFG) | High stability in the bloodstream.[5] | Responsive to Cathepsin L, enabling near-complete release within 72 hours.[5] | Offers greater stability compared to some other cleavable linkers.[5] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment. | Potential for extracellular payload release and bystander effect. |
| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | High (over 7 days in mouse plasma).[1] | Cleaved by lysosomal sulfatases to release the payload.[8] | Demonstrates high plasma stability and potent cytotoxicity.[1][8] |
| Redox-Sensitive | Disulfide | Variable; stability can be engineered by introducing steric hindrance. | Reduced by high intracellular glutathione (GSH) concentrations.[4] | Leverages the significant redox potential difference between intra- and extracellular spaces.[2] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.[1]
In Vitro Cytotoxicity of ADCs with Cleavable Linkers
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) against cancer cell lines. Lower IC50 values indicate higher potency.
| Target Antigen | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference Finding |
| HER2 | Val-Cit | MMAE | SK-BR-3 | 15 | Demonstrates potent anti-tumor activity. |
| HER2 | Hydrazone | Doxorubicin | BT-474 | 85 | Effective in acidic intracellular compartments. |
| HER2 | Disulfide | DM1 | NCI-N87 | 30 | Shows potent cytotoxicity upon intracellular reduction. |
| HER2 | Sulfatase-cleavable | MMAE | HER2+ | 61 | Higher cytotoxicity compared to a non-cleavable ADC.[1] |
Note: Data are compiled from various sources and may not be directly comparable due to differences in experimental setups.[1]
Experimental Protocols for Quantitative Analysis
Accurate and reproducible quantification of payload release is essential for evaluating and comparing different linker technologies.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the extent of premature payload release in plasma. An ELISA-based method is commonly used.
Methodology:
-
Sample Preparation: Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in fresh human or rat plasma at 37°C.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours). Immediately freeze samples to halt any further degradation.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific to the ADC's monoclonal antibody.
-
Block the plate to prevent non-specific binding.
-
Add the plasma samples (serially diluted) to the wells and incubate.
-
Wash the wells to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) that binds to the payload. This ensures only intact, payload-conjugated ADC is detected.
-
Add the enzyme's substrate and measure the resulting signal (e.g., absorbance).
-
-
Data Analysis: Quantify the concentration of intact ADC at each time point by comparing with a standard curve. Calculate the half-life (t½) of the ADC in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Alkyl vs. PEG Linkers in PROTAC Design: A Data-Driven Comparison
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two of the most common linker types—alkyl and polyethylene (B3416737) glycol (PEG)—supported by experimental data to inform rational PROTAC design.
The linker in a PROTAC, a heterobifunctional molecule, connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the POI by the proteasome. While seemingly a simple tether, the linker's chemical composition, length, and flexibility profoundly influence a PROTAC's efficacy, dictating its physicochemical properties like solubility and permeability, and ultimately its degradation efficiency.[1][2] Alkyl and PEG chains are the most frequently used linker motifs due to their synthetic accessibility and the ease with which their lengths and compositions can be adjusted.[]
Comparative Analysis of Linker Performance
The effectiveness of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes quantitative data from various studies to illustrate how the choice between an alkyl and a PEG linker can impact these key performance indicators. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[1]
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Key Observations | Reference(s) |
| CRBN | CRBN | Alkyl | Nine-atom alkyl chain | Potent | >90 | Alkyl linker induced concentration-dependent degradation. | [1][4] |
| CRBN | CRBN | PEG | Three PEG units | Weak Degradation | Not specified | Replacement of the nine-atom alkyl chain with three PEG units resulted in only weak CRBN degradation, suggesting the oxygen atoms inhibited activity in this context. | [4] |
| TBK1 | Not Specified | Alkyl/Ether | 7-29 atoms | 3 - 292 | 76 - 96 | Degradation was not observed with linkers below 12 atoms. Potency decreased with the longest (29 atom) linker. | [4] |
| BRD4 | VHL | Alkyl | - | >1000 | <20 | The alkyl-linked PROTAC showed poor degradation efficiency and low permeability. | [5] |
| BRD4 | VHL | PEG2 | 2 PEG units | 500 | 55 | The introduction of a short PEG linker improved degradation efficiency compared to the alkyl linker. | [5] |
| BRD4 | VHL | PEG4 | 4 PEG units | 250 | 70 | Increasing the PEG linker length further enhanced degradation efficiency and permeability. | [5] |
| ERα | Not Specified | PEG | 12 atoms | Less Active | Not specified | A 16-atom PEG linker showed stronger ERα degradation compared to a 12-atom linker. | [] |
| ERα | Not Specified | PEG | 16 atoms | More Active | Not specified | Illustrates the importance of optimizing linker length for a specific target. | [] |
Key Differences and Design Considerations
Physicochemical Properties
-
Solubility: PEG linkers, with their repeating ethylene (B1197577) glycol units, are hydrophilic and generally enhance the aqueous solubility of PROTACs.[5][7] This can be advantageous for formulation and bioavailability.[8] In contrast, alkyl linkers are more hydrophobic, which can lead to lower aqueous solubility.[7][8]
-
Permeability: The relationship between linker type and cell permeability is complex. While the hydrophobicity of alkyl linkers can improve membrane permeability, excessive lipophilicity can be detrimental.[][10] PEG linkers, despite their hydrophilicity, can sometimes enhance permeability through a "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups, creating a more compact and less polar structure for membrane traversal.[5][8] However, excessive PEGylation can also decrease cellular uptake.[5] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[]
Structural and Conformational Effects
-
Flexibility: Both alkyl and PEG chains are considered flexible linkers.[7] This flexibility can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.[8] However, the high conformational freedom of very flexible linkers can also lead to non-productive binding modes.[8]
-
Ternary Complex Formation: The linker's composition and length are critical for the stability of the ternary complex. For instance, PEG linkers can form crucial van der Waals interactions and hydrogen bonds that stabilize the complex.[11] Conversely, in some cases, the oxygen atoms in a PEG linker have been shown to inhibit PROTAC activity.[4]
Metabolic Stability
-
Alkyl Linkers: Generally considered to have good metabolic stability.[8] They are typically metabolized at the terminal or sub-terminal positions through hydroxylation, which often retains the overall chain length and degrader activity.[]
-
PEG Linkers: May be more susceptible to oxidative metabolism, where the PEG chains are progressively shortened through ether peroxidation.[8][] The metabolic stability of PEGs and their conjugates has been a topic of extensive discussion.[4]
Visualizing the PROTAC Workflow and Mechanism
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for comparing different linkers.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for designing and evaluating PROTACs with different linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.
Western Blotting for DC50 and Dmax Determination
This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (with either an alkyl or PEG linker) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Calculation: Calculate DC50 and Dmax values by plotting the percentage of remaining target protein against the PROTAC concentration and fitting the data to a dose-response curve.[1]
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the effect of PROTAC treatment on cell proliferation and cytotoxicity.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of the PROTAC for a specific duration (e.g., 72 hours).
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of the PROTAC on cell viability.
Conclusion
The choice between an alkyl and a PEG linker in PROTAC design is not straightforward and often requires empirical validation. PEG linkers are a valuable tool for improving the solubility of otherwise challenging PROTAC molecules.[5] Alkyl linkers, on the other hand, can offer enhanced membrane permeability and metabolic stability.[] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and systematic evaluation of different linker compositions and lengths is crucial for developing potent and effective protein degraders.[4][5] As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers, aided by computational and structural methods, will be instrumental in the rational design of next-generation therapeutics.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Validating PROTAC-Mediated Target Protein Degradation: A Comparative Guide to Western Blot and Alternative Methods
For researchers and drug development professionals in the field of targeted protein degradation (TPD), accurately quantifying the degradation of a target protein is a critical step in validating the efficacy of Proteolysis-Targeting Chimeras (PROTACs). While traditional Western blotting remains a widely used and trusted method, a variety of alternative techniques have emerged, each offering distinct advantages in terms of throughput, quantification, and the scope of data provided. This guide provides an objective comparison of Western blot with other key validation methods, supported by detailed experimental protocols and data presentation formats.
The Role of Western Blot in PROTAC Validation
Western blot is a foundational technique for confirming PROTAC-induced protein degradation.[1][2][3] It allows for the specific detection of the target protein and provides information on its molecular weight, confirming that the observed signal corresponds to the correct protein. By comparing the protein levels in cells treated with a PROTAC to vehicle-treated controls, researchers can visualize and quantify the extent of degradation.[4]
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5][6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI.[4][7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][8]
Experimental Protocol: Western Blot for PROTAC Validation
This protocol outlines the key steps for assessing dose-dependent degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate an appropriate cell line (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).[2]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[4]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[4]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST.[4][9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
Data Presentation and Interpretation
Quantitative data from Western blots should be summarized to determine key degradation parameters. The percentage of protein degradation is calculated relative to the vehicle-treated control.[4] This data is then used to generate dose-response curves to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximal level of protein degradation achieved).[9]
Table 1: Example of Dose-Dependent Degradation Data for PROTAC-X
| PROTAC-X Conc. (nM) | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.12 | 88% |
| 10000 | 0.25 (Hook Effect) | 75% |
Comparison of Validation Methods
While Western blot is reliable, it can be labor-intensive and only semi-quantitative.[1][3] Several orthogonal methods offer higher throughput and more precise quantification, which is crucial for large-scale screening and detailed mechanistic studies.
Overview of Alternative Methodologies
1. Mass Spectrometry (MS)-Based Proteomics
-
Methodology: Cells are treated with the PROTAC, lysed, and proteins are digested into peptides. These peptides are then analyzed by LC-MS/MS to identify and quantify thousands of proteins simultaneously. This provides an unbiased and comprehensive view of protein level changes across the entire proteome.[10][11][12]
-
Advantages: MS is invaluable for confirming degradation specificity and identifying potential off-target effects.[9][10] It offers high confidence in protein identification and can detect post-translational modifications like ubiquitination.[10]
-
Limitations: This method is technically complex, has lower throughput compared to plate-based assays, and can be expensive.[3][9]
2. Capillary Western Blot (e.g., Simple Western™, Jess™)
-
Methodology: This automated technique performs protein separation, immunodetection, and quantification within a capillary. It eliminates the need for gels, membranes, and manual blotting steps.[1]
-
Advantages: It offers significantly higher throughput and reproducibility than traditional Western blots, with results available in as little as 3-5 hours.[1] The process is fully automated, reducing hands-on time and potential for error.[1]
-
Limitations: Requires specialized instrumentation.
3. Luminescence/BRET-Based Reporter Assays (e.g., HiBiT, NanoBRET™)
-
Methodology: The target protein is endogenously tagged with a small luminescent peptide (like HiBiT) using CRISPR/Cas9. The luminescence signal, generated by adding a detection reagent, is directly proportional to the amount of tagged protein.[1] A decrease in signal indicates protein degradation.
-
Advantages: These assays are extremely sensitive, have a broad dynamic range, and are amenable to high-throughput screening in live cells, allowing for real-time kinetic measurements.[1][9][13] They do not require antibodies for detection.[1]
-
Limitations: The primary drawback is the need for genetic modification of the cell line to tag the target protein.[9]
4. Flow Cytometry
-
Methodology: Cells are fixed, permeabilized, and stained with a fluorescently labeled primary antibody against the target protein. A flow cytometer then measures the fluorescence intensity of thousands of individual cells.[9][14]
-
Advantages: This is a high-throughput method that provides single-cell resolution, which is useful for analyzing heterogeneous cell populations.[9]
-
Limitations: It is an indirect measurement of protein levels and requires robust protocols for cell fixation and permeabilization, especially for intracellular targets.[9]
5. In-Cell Western (ICW) and ELISA
-
Methodology: ICW is a plate-based immunofluorescent method where adherent cells are cultured, treated, fixed, and permeabilized directly in 96- or 384-well plates.[15] Similar to an ELISA, antibodies are used to detect the target protein, and a fluorescent or colorimetric signal is read on a plate reader.
-
Advantages: These methods offer much higher throughput than traditional Westerns and are highly quantitative.[9][15][16]
-
Limitations: They do not provide molecular weight information, and for ELISA, specific antibody pairs are often required.[9]
Table 2: Comparative Summary of PROTAC Validation Methods
| Method | Principle | Throughput | Key Readouts | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein size and abundance.[9] | Low to Medium | DC50, Dmax, MW | Widely accessible, provides molecular weight confirmation.[9] | Semi-quantitative, labor-intensive, requires specific antibodies.[1][3][9] |
| Capillary Western | Automated, capillary-based immunodetection.[1] | High | DC50, Dmax, MW | Fully automated, reproducible, fast, quantitative.[1] | Requires specialized equipment. |
| Mass Spectrometry | Unbiased identification and quantification of peptides.[10] | Low to Medium | Global protein changes, off-targets, PTMs | Unbiased, comprehensive, identifies off-targets.[9][10] | Technically complex, lower throughput, expensive.[9] |
| HiBiT/NanoBRET | Luminescence/BRET detection of a tagged protein.[1][9] | High | DC50, Dmax, degradation kinetics | Real-time kinetics in live cells, highly sensitive, no antibody needed.[1][9][13] | Requires genetic modification of the target protein.[9] |
| Flow Cytometry | Antibody-based detection in single cells.[9][14] | High | % positive cells, MFI | High-throughput, single-cell resolution.[9] | Indirect measurement, requires specific staining protocols.[9] |
| In-Cell Western / ELISA | Plate-based quantitative immunodetection.[9][15] | High | DC50, Dmax | High-throughput, quantitative, reproducible.[9][16] | No molecular weight information, may require specific antibody pairs.[9] |
Conclusion
Validating the degradation of a target protein is a cornerstone of PROTAC development. While traditional Western blotting is a reliable and accessible method for initial confirmation, its limitations in throughput and quantification necessitate the use of orthogonal techniques. For large-scale screening and precise quantification, methods like Capillary Western, HiBiT/NanoBRET, and In-Cell Western are superior alternatives. For in-depth mechanistic studies, particularly for assessing selectivity and off-target effects, mass spectrometry-based proteomics is the gold standard. A multi-faceted approach, combining the strengths of these different methods, will provide the most robust and comprehensive validation of PROTAC efficacy, ensuring a high degree of confidence in preclinical and clinical candidates.[9]
References
- 1. selvita.com [selvita.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.co.jp [promega.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Bioconjugation: A Comparative Analysis of Reaction Kinetics
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules is a cornerstone of innovation. The success of applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays and advanced biomaterials hinges on selecting the optimal bioconjugation chemistry. A critical, yet often overlooked, factor in this selection process is the kinetics of the reaction. The speed at which a covalent bond forms dictates the efficiency, specificity, and overall success of the conjugation, particularly when working with sensitive biomolecules under dilute, physiological conditions.
This guide provides an objective comparison of the reaction kinetics for several widely used bioconjugation chemistries. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a key metric for comparing the intrinsic speed of different bioconjugation reactions. A higher k₂ value indicates a faster reaction, allowing for efficient conjugation at lower reactant concentrations or in shorter timeframes. The table below summarizes typical rate constants for common bioconjugation chemistries. It is important to note that these rates are highly dependent on specific reaction conditions such as pH, temperature, and the molecular structure of the reactants.
| Chemistry | Reactive Groups | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal pH | Key Conditions & Notes |
| Amine-Reactive | Primary Amine + N-Hydroxysuccinimide (NHS) Ester | Variable; reaction competes with hydrolysis. | 7.2 - 8.5 | Reaction efficiency is highly dependent on the rate of NHS-ester hydrolysis, which increases significantly with pH.[1][2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][3] |
| Thiol-Reactive | Thiol + Maleimide (B117702) | ~10² - 10³ | 6.5 - 7.5 | Highly efficient and specific for thiols.[4] The reaction rate increases with pH as the thiol is deprotonated to the more nucleophilic thiolate.[5][6] The resulting thioether bond may exhibit instability via retro-Michael addition.[7][8] |
| Thiol-Reactive | Thiol + Vinyl Sulfone | ~10⁻¹ - 10¹ | 8.0 - 9.0 | Forms a very stable thioether bond. The reaction is generally slower than the thiol-maleimide reaction. |
| Click Chemistry (CuAAC) | Terminal Alkyne + Azide | 10 - 10⁴[8] | 4 - 11[9] | Copper(I)-catalyzed reaction with extremely fast kinetics.[10] The copper catalyst can be cytotoxic, limiting its use in living systems.[9][11] |
| Click Chemistry (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ - 34[12][13] | Physiological | Strain-Promoted Alkyne-Azide Cycloaddition requires no catalyst, making it ideal for live-cell applications.[14][15] Kinetics are highly dependent on the structure and ring strain of the cyclooctyne (B158145) used.[11][16] |
| Carbonyl-Reactive | Aldehyde/Ketone + Hydrazide | Variable; pH-dependent | 4 - 6[17] | Forms a hydrazone bond. The reaction is acid-catalyzed; very low pH can protonate the hydrazide, reducing its nucleophilicity and slowing the reaction.[17] |
| Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | 1 - 10⁶[13] | Physiological | Inverse-Electron-Demand Diels-Alder reactions exhibit the fastest known kinetics among bioorthogonal reactions, enabling rapid labeling at very low concentrations.[13] |
Experimental Protocol: Determining Second-Order Rate Constants
Measuring reaction kinetics is essential for optimizing conjugation protocols and comparing different chemistries. Below is a generalized protocol for determining the second-order rate constant using UV-Vis spectrophotometry under pseudo-first-order conditions. This method is applicable when one of the reactants or products has a distinct chromophore.
Objective: To determine the second-order rate constant (k₂) for a bioconjugation reaction.
Principle: The reaction is monitored under pseudo-first-order conditions, where one reactant (e.g., the labeling reagent) is used in significant excess (≥10-fold) over the other (e.g., the biomolecule). This simplifies the rate law, allowing for the straightforward calculation of a pseudo-first-order rate constant (k_obs), from which the second-order rate constant (k₂) can be derived.
Materials:
-
Biomolecule with the target functional group (e.g., a cysteine-containing peptide).
-
Reactive labeling reagent (e.g., a maleimide derivative).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the biomolecule in the reaction buffer. Determine its precise concentration via UV absorbance using its extinction coefficient.
-
Prepare a concentrated stock solution of the labeling reagent in a compatible solvent (e.g., DMSO) and then dilute it in the reaction buffer to create a series of working solutions.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength (λ_max) where the change in absorbance upon reaction is maximal.
-
Equilibrate the instrument and the temperature-controlled cuvette holder to the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Measurement:
-
Add a known volume of reaction buffer and the biomolecule stock solution to a cuvette. Place the cuvette in the holder and record a baseline absorbance (A_initial).
-
To initiate the reaction, add a small volume of the labeling reagent working solution (in ≥10-fold molar excess) to the cuvette.
-
Immediately start monitoring the absorbance change over time at the chosen wavelength. Collect data points at regular intervals until the reaction reaches completion (i.e., the absorbance value stabilizes at A_final).
-
-
Data Analysis:
-
For a reaction following pseudo-first-order kinetics, the data can be fitted to the following single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t) where A(t) is the absorbance at time t, and k_obs is the pseudo-first-order rate constant.
-
Alternatively, plot the natural logarithm of the change in absorbance (ln[(A_final - A(t)) / (A_final - A_initial)]) versus time (t). The slope of the resulting linear plot is equal to -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Reagent] where [Reagent] is the concentration of the labeling reagent used in excess.
-
Repeat the experiment with different excess concentrations of the labeling reagent to ensure the calculated k₂ is consistent.
-
General Workflow for Kinetic Analysis
The following diagram illustrates a generalized workflow for the experimental determination of bioconjugation reaction kinetics.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioclone.net [bioclone.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
Effective laboratory management extends beyond groundbreaking research to encompass the safe and responsible handling of all chemical compounds, including disposal. This guide provides essential, step-by-step procedures for the proper disposal of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), ensuring the safety of personnel and the protection of our environment.
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex molecule utilized in advanced drug development, and its disposal requires adherence to specific protocols. The following information is curated for researchers, scientists, and drug development professionals to provide clear, actionable guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). In the absence of a readily available SDS, the compound should be handled with the caution appropriate for a potentially hazardous laboratory chemical.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[1] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) must be conducted in accordance with institutional, local, state, and federal regulations. Discharge into the environment, including sewer systems, must be strictly avoided.[1]
Step 1: Waste Classification
Due to its chemical structure, containing a reactive maleimide (B117702) group and a polyethylene (B3416737) glycol (PEG) chain, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and its associated waste should be treated as hazardous chemical waste.[2] This is a precautionary measure, especially when a detailed hazard classification is not available.
Step 2: Waste Segregation and Collection
Proper segregation is the foundation of safe disposal. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Unused or expired solid Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) should be placed in its original container or a clearly labeled, sealed, and chemical-resistant container.[1][2]
-
Liquid Waste: All solutions containing this compound, including stock solutions, reaction buffers, and washes, must be collected in a dedicated, leak-proof, and chemical-resistant container.[2]
-
Contaminated Consumables: Items such as pipette tips, tubes, gloves, and absorbent paper that have come into contact with the compound should be collected in a designated, sealed plastic bag or container.[2] This container must be clearly labeled as "Hazardous Chemical Waste" and specify the contaminating chemical.
Step 3: Deactivation of Reactive Moieties (Optional but Recommended)
For liquid waste containing the maleimide group, quenching its reactivity can be a good laboratory practice before collection, although the resulting mixture is still considered hazardous waste.[2]
-
Procedure: Add a small excess of a thiol-containing compound, such as N-acetylcysteine or glutathione, to the liquid waste container. Allow the solution to react for at least two hours at room temperature to ensure the conversion of the reactive maleimide to a more stable thioether.[2]
Step 4: Labeling and Storage
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) Waste"
-
The primary hazard(s) (e.g., "Hazardous Chemical Waste," "Caution: Handle with PPE")
-
The date of accumulation
-
The laboratory of origin (PI name, room number, and contact information)
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.[2]
Step 5: Final Disposal
The ultimate disposal of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) waste must be handled by a licensed chemical waste disposal contractor.[1] Contact your institution's EHS department to arrange for pickup. Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.
The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative aspects related to the handling and disposal of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
| Parameter | Value/Recommendation | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat | [1] |
| Storage Temperature (Unused Product) | -20°C, protect from light, stored under nitrogen | [3] |
| Waste Container Filling Limit | Do not fill above 90% capacity | |
| Maleimide Quenching Reaction Time | Minimum of 2 hours at room temperature | [2] |
| Final Disposal Method | Licensed chemical destruction or controlled incineration |
Experimental Protocols
Protocol for Quenching Maleimide Reactivity in Liquid Waste
This protocol is designed to reduce the reactivity of the maleimide group in liquid waste streams prior to disposal.
-
Segregate Waste: Collect all aqueous and solvent-based solutions containing Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) in a designated, properly labeled, and chemical-resistant waste container.
-
Prepare Quenching Agent: Prepare a stock solution of a thiol-containing compound (e.g., 1 M N-acetylcysteine in water or a suitable buffer).
-
Add Quenching Agent: To the liquid waste container, add the thiol solution in a slight molar excess relative to the estimated amount of the maleimide compound.
-
Ensure Mixing: Gently swirl the container to ensure thorough mixing of the quenching agent with the waste.
-
Allow Reaction: Let the container sit at room temperature for a minimum of two hours to ensure the reaction goes to completion.[2]
-
Label and Store: Ensure the waste container is securely sealed and properly labeled, indicating that the maleimide has been quenched. Store in the designated hazardous waste accumulation area for pickup.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the overall experimental workflow for the proper disposal of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
Figure 1. Decision pathway for the proper disposal of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
Figure 2. Workflow for quenching reactive maleimide in liquid waste.
References
Personal protective equipment for handling Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), a cleavable linker used in antibody-drug conjugates (ADCs). Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE):
While specific hazard data for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is limited, the presence of a maleimide (B117702) functional group suggests that the compound may cause skin and eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact.
Recommended Personal Protective Equipment
A summary of the required PPE is provided in the table below. This equipment should be used in a well-ventilated area, preferably within a chemical fume hood.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of the compound or solvents. An eyewash station should be readily accessible.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. It is crucial to consult the glove manufacturer's compatibility data for the specific solvents being used.[1] |
| Skin and Body Protection | A lab coat that provides full skin coverage. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A local exhaust ventilation system like a chemical fume hood is recommended. | Prevents the inhalation of any dust or aerosols.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the designated workspace is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and in good working order.[1]
-
Confirm that the local exhaust ventilation (e.g., chemical fume hood) is functioning correctly.[1]
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Storage:
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation develops, seek medical attention. Contaminated clothing should be removed and laundered before reuse.[2]
-
In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[1]
-
In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Disposal Plan
Proper disposal of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste materials, including unused compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[1]
-
Disposal Method: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations. Discharge into the environment must be avoided.[2]
Caption: PPE selection workflow for handling the specified chemical compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
